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  • Product: 3,5,7-Trihydroxy-8-methoxyflavone
  • CAS: 5928-42-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3,5,7-Trihydroxy-8-methoxyflavone: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3,5,7-Trihydroxy-8-methoxyflavone, a naturally occurring methoxyflavone with significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5,7-Trihydroxy-8-methoxyflavone, a naturally occurring methoxyflavone with significant therapeutic potential. Also known as 8-methoxygalangin, this compound has been isolated from various plant sources and is the subject of growing interest within the scientific community. This document delineates its chemical structure, physicochemical properties, and explores its multifaceted biological activities, including its anticancer and anti-inflammatory effects. Detailed experimental protocols for its isolation, characterization, and evaluation are provided to facilitate further research and development.

Introduction

3,5,7-Trihydroxy-8-methoxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its core structure consists of a C6-C3-C6 skeleton, characteristic of flavones, with hydroxyl groups at positions 3, 5, and 7, and a methoxy group at position 8[1]. This specific substitution pattern confers unique chemical properties and a diverse range of biological activities.

Natural sources of this compound include the leaves and stem bark of Muntingia calabura and the plant Helichrysum italicum[1]. The presence of this and other structurally related flavonoids in medicinal plants underscores the importance of natural products in drug discovery. This guide aims to provide a detailed scientific resource for researchers and professionals interested in the therapeutic applications of 3,5,7-Trihydroxy-8-methoxyflavone.

Chemical Structure and Physicochemical Properties

The chemical identity and properties of 3,5,7-Trihydroxy-8-methoxyflavone are fundamental to understanding its biological function and for its application in research and development.

2.1. Chemical Structure

  • IUPAC Name: 3,5,7-trihydroxy-8-methoxy-2-phenylchromen-4-one[1]

  • Synonyms: 8-Methoxygalangin, 3-Hydroxywogonin[2]

  • Molecular Formula: C₁₆H₁₂O₆[1]

  • Molecular Weight: 300.26 g/mol [1]

The structure of 3,5,7-Trihydroxy-8-methoxyflavone is characterized by a flavone backbone with specific hydroxyl and methoxy substitutions on the A and C rings.

2.2. Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its handling, formulation, and for interpreting its biological activity.

PropertyValueSource
Melting Point 225-236 °C (for the related compound 3',5,7-Trihydroxy-4'-methoxyflavanone)[3]
Solubility Soluble in DMSO, ethanol, and other organic solvents. Sparingly soluble in water.[2]
Appearance Yellow amorphous powder[4]
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2]

Biological Activities and Mechanisms of Action

Methoxyflavones, including 3,5,7-Trihydroxy-8-methoxyflavone, have demonstrated a range of promising biological activities. Research into these effects is ongoing, with a focus on their potential as anticancer and anti-inflammatory agents.

3.1. Anticancer Activity

Studies on various cancer cell lines have indicated that methoxyflavones possess significant antiproliferative properties[5][6][7]. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells[8]. While specific studies on 3,5,7-Trihydroxy-8-methoxyflavone are emerging, research on structurally similar compounds suggests that the C-8 methoxy group can be essential for high antiproliferative activity[5].

The proposed mechanism for the anticancer activity of related methoxyflavones involves the modulation of key signaling pathways that regulate cell survival and proliferation.

anticancer_pathway Flavonoid 3,5,7-Trihydroxy- 8-methoxyflavone Cell Cancer Cell Flavonoid->Cell Inhibits proliferation Apoptosis Apoptosis Cell->Apoptosis Induces

Caption: Proposed anticancer mechanism of 3,5,7-Trihydroxy-8-methoxyflavone.

3.2. Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties, and methoxylated derivatives are no exception[9]. The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators. Studies on related trihydroxyflavones have shown that they can inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade[9].

The mechanism of action for the anti-inflammatory effects of methoxyflavones often involves the modulation of signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Mediators Pro-inflammatory Mediators (NO, PGE2) NFkB->Mediators Upregulates MAPK->Mediators Upregulates Flavonoid 3,5,7-Trihydroxy- 8-methoxyflavone Flavonoid->NFkB Inhibits Flavonoid->MAPK Inhibits

Caption: Inhibition of inflammatory pathways by 3,5,7-Trihydroxy-8-methoxyflavone.

Experimental Protocols

To facilitate further research, this section provides detailed protocols for the isolation, characterization, and biological evaluation of 3,5,7-Trihydroxy-8-methoxyflavone.

4.1. Isolation from Muntingia calabura Leaves

This protocol is adapted from established methods for the extraction and isolation of flavonoids from Muntingia calabura[4][10].

isolation_workflow Start Dried M. calabura Leaves Extraction Extraction with Acetone Start->Extraction Partition Liquid-Liquid Partitioning (EtOAc/H₂O) Extraction->Partition Chromatography Silica Gel Column Chromatography Partition->Chromatography Purification Preparative TLC / Recrystallization Chromatography->Purification End Pure 3,5,7-Trihydroxy- 8-methoxyflavone Purification->End

Caption: Workflow for the isolation of 3,5,7-Trihydroxy-8-methoxyflavone.

Step-by-Step Protocol:

  • Plant Material Preparation: Air-dry fresh leaves of Muntingia calabura in the shade. Once fully dried, grind the leaves into a fine powder.

  • Extraction: Macerate the powdered leaves in acetone (1:10 w/v) for 72 hours at room temperature. Filter the extract and repeat the process three times. Combine the filtrates and concentrate under reduced pressure to obtain the crude acetone extract.

  • Fractionation: Suspend the crude extract in a mixture of ethyl acetate and water (1:1 v/v) in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the ethyl acetate layer, which will contain the flavonoids.

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Purification: Monitor the fractions by thin-layer chromatography (TLC). Combine the fractions containing the target compound and further purify by preparative TLC or recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield pure 3,5,7-Trihydroxy-8-methoxyflavone.

4.2. Characterization

The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which is characteristic of the flavone chromophore.

4.3. In Vitro Biological Assays

4.3.1. Anticancer Activity (MTT Assay)

This assay is used to assess the cytotoxic effect of the compound on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in appropriate media.

  • Treatment: Seed the cells in 96-well plates and treat with various concentrations of 3,5,7-Trihydroxy-8-methoxyflavone for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

4.3.2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of the compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 cells in DMEM.

  • Treatment: Seed the cells in 96-well plates and pre-treat with various concentrations of the compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

Conclusion

3,5,7-Trihydroxy-8-methoxyflavone is a promising natural product with a range of biological activities that warrant further investigation. Its demonstrated antibacterial and cytotoxic effects, coupled with the known anti-inflammatory properties of related flavonoids, make it a compelling candidate for drug discovery and development. This technical guide provides a foundational resource for researchers to explore the full therapeutic potential of this interesting molecule. Further studies are needed to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

  • Chen, J. J., Lin, R. W., Duh, C. Y., Huang, H. Y., & Chen, I. S. (2004). Flavones and cytotoxic constituents from the stem bark of Muntingia calabura. Journal of the Chinese Chemical Society, 51(3), 665-670.
  • Kawaii, S., Tomono, Y., Katase, E., Ogawa, K., & Yano, M. (1999). Antiproliferative activity of flavonoids on several cancer cell lines. Bioscience, biotechnology, and biochemistry, 63(5), 896-899.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5378234, 3,5,7-Trihydroxy-8-methoxyflavone. Retrieved from [Link]

  • Luan, N.Q., Tinh, T.B., Minh, N.K.K., Dam, N.P., Hoa, T.T.T. and Tuan, N.T. (2020). Extraction, isolation and identification of four methoxyflavones from leaves of Muntingia calabura L. Can Tho University Journal of Science, 12(1), 58-62.
  • Mahmood, N. D., Nasir, N. L. M., Rofiee, M. S., Toh, S. M., Ching, S. M., Teh, L. K., ... & Salleh, M. Z. (2014). Muntingia calabura: a review of its traditional uses, chemical properties, and pharmacological observations. Pharmaceutical biology, 52(12), 1598-1623.
  • Sufian, A. S., Ramasamy, K., Ahmat, N., Nasir, N. L. M., & Zakaria, Z. A. (2013). Isolation and identification of antibacterial and cytotoxic compounds from the leaves of Muntingia calabura L. Journal of ethnopharmacology, 146(1), 198-204.
  • Torrenegra-Guerrero, C. E., Granados-Támara, S. R., & Rodríguez-García, A. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) RM King &. PharmacologyOnLine, 3, 444-452.
  • Luan, N. Q., Tinh, T. B., Minh, N. K. K., Dam, N. P., Hoa, T. T. T., & Tuan, N. T. (2020). Extraction, isolation and identification of four methoxyflavones from leaves of Muntingia calabura L. Can Tho University Journal of Science, 12(1), 58-62.
  • Kawaii, S., Tomono, Y., Katase, E., Ogawa, K., & Yano, M. (1999). Antiproliferative activity of flavonoids on several cancer cell lines. Bioscience, Biotechnology, and Biochemistry, 63(5), 896-899.
  • Gomes, A., Fernandes, E., Lima, J. L., Mira, L., & Corvo, M. L. (2012). Trihydroxyflavones with antioxidant and anti-inflammatory efficacy. IUBMB life, 64(9), 729-735.
  • Rodriguez, O. E., Torrenegra, R. D., & Arango, E. (2016). ANTIPROLIFERATIVE ACTIVITY OF 3,5,7-TRIHYDROXY-6-METHOXY FLAVONE OBTAINED FROM Chromolaena leivensis (HIERON) ON CANCER CELL LINES OF BREAST, PROSTATE, LUNG, COLON AND CERVIX. Pharmacologyonline, 1, 7-11.
  • Ko, Y. J., Kim, N. Y., Lee, J. Y., & Lee, J. H. (2014). Relationship between the structure of methoxylated and hydroxylated flavones and their antiproliferative activity in HL60 cells. Anticancer research, 34(11), 6353-6360.
  • Yoon, H., Eom, S., Hyun, J., Jo, G., Hwang, D., Lee, S. H., ... & Lim, Y. (2011). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Bulletin of the Korean Chemical Society, 32(6), 2101-2104.
  • De Guzman, M. K. D., & Ramos, J. L. D. (2020). Screening of flavonoids from Muntingia calabura aqueous leaf extract and its potential influence on different metabolic enzymes in Danio rerio. AACL Bioflux, 13(5).
  • Živković, J., Banti, C., Kostić, M., Tasić, G., & Sladić, D. (2017). Relationship between antioxidant and anticancer activity of trihydroxyflavones. Molecules, 22(12), 2081.
  • Nakajima, H., Takeda, Y., & Oizumi, Y. (2019). Anti-Inflammatory and Neurotrophic Factor Production Effects of 3, 5, 6, 7, 8, 3′, 4′-Heptamethoxyflavone in the Hippocampus of Lipopolysaccharide-Induced Inflammation Model Mice. Nutrients, 11(11), 2795.
  • Rodriguez, O. E., Torrenegra, R. D., Arango, E., & Upegui, Y. (2016). ANTIPROLIFERATIVE ACTIVITY OF 3,5,7-TRIHYDROXY-6-METHOXY FLAVONE OBTAINED FROM Chromolaena leivensis (HIERON) ON CANCER CELL LINES OF BREAST, PROSTATE, LUNG, COLON AND CERVIX. Pharmacologyonline, 1, 7-11.
  • Lee, J. W., Lee, J. H., Lee, J. H., Kim, D. H., & Jeong, C. S. (2018). Anti-Inflammatory Activity of 1, 6, 7-Trihydroxy-2-(1, 1-dimethyl-2-propenyl)
  • Lee, J. H., Lee, J. G., & Kim, Y. H. (2004). Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB. International immunopharmacology, 4(7), 931-939.
  • LibreTexts. (2021, August 31). 7.2: UV/Vis and IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Owolabi, O. J., & Olarinoye, A. M. (2015). Synthesis of 8-methoxyquinoline-5-amino acetic acid and its herbicidal potential. Journal of Advance Research in Applied Science, 2(4), 1-5.
  • Dangles, O., & Fenger, J. A. (2006). UV-visible spectroscopic investigation of the 8, 8-methylmethine catechin-malvidin 3-glucoside pigments in aqueous solution: structural transformations and molecular complexation with chlorogenic acid. Journal of agricultural and food chemistry, 54(1), 189-196.
  • Banerjee, A. K., & Cabrera, E. V. (2024). Synthesis of 8-Methoxy-1-Tetralone.
  • Bourghli, L. M. S., & Stoodley, R. J. (2004). Enantioselective synthesis of (+)-8-hydroxy-8-methylidarubicinone. Bioorganic & medicinal chemistry, 12(11), 2863-2866.
  • Malebari, A. M., & Al-Zahrani, A. A. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC advances, 10(49), 29424-29429.
  • Flynn, C. M. (1987).
  • Stanković, D. M., Spasojević, V. D., & Marković, J. D. (2015). UV spectra of 8-HQ and M (II) complexes recorded in methanol and chloroform. Journal of the Serbian Chemical Society, 80(10), 1239-1247.
  • NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

8-Methoxygalangin: A Comprehensive Guide to Natural Sources, Isolation, and Characterization

As a Senior Application Scientist specializing in natural product chemistry, I have frequently encountered the challenge of isolating rare, polymethoxylated flavonoids from complex plant matrices. 8-Methoxygalangin (3,5,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in natural product chemistry, I have frequently encountered the challenge of isolating rare, polymethoxylated flavonoids from complex plant matrices. 8-Methoxygalangin (3,5,7-Trihydroxy-8-methoxyflavone; CAS 5928-42-7) is a prime example of such a compound. It is a rare lipophilic flavonoid aglycone that exhibits fascinating ecological functions and pharmacological potential, ranging from insect antifeedant properties to anti-leukemic activity [1][2].

This whitepaper provides an in-depth, self-validating framework for the extraction, chromatographic isolation, and structural elucidation of 8-methoxygalangin, emphasizing the fundamental causality behind each experimental choice.

Botanical Sources and Ecological Significance

Unlike ubiquitous flavonoids (e.g., quercetin or rutin), 8-methoxygalangin is highly restricted in its botanical distribution. It is predominantly localized in the lipophilic leaf exudates of specific paleoendemic species, where it serves as a chemical defense mechanism against herbivory [3].

The presence of a methoxy group at the C-8 position increases the molecule's lipophilicity, allowing it to integrate seamlessly into the waxy cuticular layers of leaves. This localization is an evolutionary adaptation; when insects such as the leafroller (Ctenopsteustis obliquana) attempt to feed, the synergistic action of 8-methoxygalangin, galangin, and stilbenes (like pinosylvin) deters consumption [4].

Table 1: Documented Natural Sources of 8-Methoxygalangin
Plant SpeciesFamilyPlant PartCo-occurring PhytochemicalsEcological / Bioactive Role
Nothofagus alessandriNothofagaceaeLeavesGalangin, Pinosylvin, 3-O-methyl-8-methoxygalanginInsect antifeedant, aphid deterrent [3]
Nothofagus antarcticaNothofagaceaeLeaf exudateGalangin 7-methyl ether, Myricetin, PinocembrinLipophilic antioxidant barrier [5]
Muntingia calaburaMuntingiaceaeLeavesChrysoeriol, Tannins, SteroidsAnti-leukemic, antibacterial (E. coli, S. aureus) [6]

Biosynthetic Pathway

The biosynthesis of 8-methoxygalangin follows the core phenylpropanoid and flavonoid pathways, culminating in specific tailoring reactions [7]. The methylation at the C-8 position is a late-stage modification catalyzed by an O-methyltransferase (OMT), which specifically targets the highly reactive hydroxyl groups of the A-ring.

Biosynthesis A L-Phenylalanine B Cinnamic Acid A->B Phenylalanine ammonia-lyase (PAL) C p-Coumaroyl-CoA B->C 4-Coumarate:CoA ligase (4CL) D Pinocembrin Chalcone C->D Chalcone synthase (CHS) + 3 Malonyl-CoA E Galangin (3,5,7-Trihydroxyflavone) D->E CHI / F3H / FLS F 8-Methoxygalangin (3,5,7-Trihydroxy-8-methoxyflavone) E->F O-Methyltransferase (OMT)

Biosynthetic pathway of 8-Methoxygalangin from L-Phenylalanine via core flavonoid tailoring.

Technical Isolation Protocol

Isolating a minor, lipophilic polymethoxylated flavonoid requires a strategic departure from standard aqueous-alcoholic extractions. The following protocol outlines a self-validating system utilizing bioassay-guided fractionation, ensuring that only chemically relevant and bioactive fractions are pursued [4].

Step 1: Selective Lipophilic Extraction

Rationale: Highly polar solvents (like hot water or 100% methanol) will co-extract massive amounts of polymeric tannins and carbohydrates, which irreversibly bind to chromatographic resins. Because 8-methoxygalangin resides in the resinous leaf coating [5], a brief surface wash or extraction with a moderately non-polar solvent is required.

  • Air-dry and lightly pulverize the plant leaves (e.g., Nothofagus alessandri).

  • Submerge the material in Dichloromethane (CH₂Cl₂) or Acetone for a brief period (15–30 minutes) at room temperature.

  • Filter the extract and evaporate the solvent under reduced pressure to yield a crude lipophilic resin.

Step 2: Flash Column Chromatography (Silica Gel)

Rationale: Normal-phase silica gel effectively separates bulk terpenoids and waxes from the phenolic fraction.

  • Load the crude extract onto a Silica Gel 60 column.

  • Elute using a step-gradient of Heptane–Ethyl Acetate–Methanol (e.g., from 9.5:0.5:0 to 0:0:10) [4].

  • Self-Validation: Monitor fractions via Thin Layer Chromatography (TLC). Spray with Aluminum Chloride (AlCl₃) reagent; flavonoids will fluoresce yellow/green under UV 365 nm. Pool fractions exhibiting Rf values consistent with flavonoid aglycones.

Step 3: Polyamide SC-6 Prefractionation

Rationale: Polyamide resin separates phenolics based on the number of free hydroxyl groups capable of hydrogen bonding. The methoxy group at C-8 in 8-methoxygalangin reduces its hydrogen-bonding capacity compared to fully hydroxylated analogs, allowing for predictable elution [5].

  • Apply the pooled active fractions to a Polyamide SC-6 column.

  • Elute with Toluene, gradually increasing the proportion of Methyl Ethyl Ketone (MeCOEt) and Methanol (MeOH).

  • Collect the mid-polarity fractions where partially methoxylated flavonoids typically elute.

Step 4: Semi-Preparative HPLC (SPHPLC)

Rationale: To resolve 8-methoxygalangin from its close structural isomer, 3-O-methyl-8-methoxygalangin [3], high-resolution reversed-phase chromatography is mandatory.

  • Inject the enriched fraction onto a C18 Semi-Preparative HPLC column.

  • Utilize an isocratic elution profile of Methanol–Water (e.g., 60:40 v/v). Isocratic conditions prevent baseline drift and ensure absolute retention time reproducibility.

  • Monitor absorbance at 270 nm and 340 nm (characteristic flavonoid Band II and Band I UV maxima).

Isolation N1 Raw Plant Material (e.g., Nothofagus leaves) N2 Solvent Extraction (CH2Cl2 / Acetone wash) N1->N2 Maceration N3 Crude Lipophilic Extract N2->N3 Evaporation N4 Flash Column Chromatography (Silica Gel) N3->N4 Gradient Elution (Heptane-EtOAc-MeOH) N5 Bioassay-Guided Fractionation (Antifeedant Assays) N4->N5 Fraction Collection N6 Polyamide SC-6 Chromatography (Toluene to MeOH gradient) N5->N6 Active Fractions N7 Semi-Preparative HPLC (Isocratic MeOH-Water) N6->N7 Flavonoid Enrichment N8 Pure 8-Methoxygalangin N7->N8 High-Resolution Separation

Bioassay-guided isolation workflow for the purification of 8-Methoxygalangin.

Analytical Characterization and Structural Elucidation

Once isolated, the structure of 8-methoxygalangin must be rigorously validated to rule out isomeric forms.

  • Mass Spectrometry (ESI-MS): The compound yields a characteristic molecular ion peak. High-Resolution Mass Spectrometry (HRMS) will confirm the molecular formula C16​H12​O6​ (Exact Mass: ~300.06 Da) [3].

  • Nuclear Magnetic Resonance (NMR):

    • Solvent Choice: Using DMSO- d6​ is critical because it allows the observation of the highly deshielded hydrogen-bonded hydroxyl proton at C-5 (typically appearing around δ 12.0 - 12.5 ppm).

    • Key Signals: The 1 H-NMR spectrum will feature a distinct singlet integrating for three protons around δ 3.8 - 3.9 ppm, confirming the presence of the single methoxy group. The absence of a proton signal at C-8 (which would normally appear as a meta-coupled doublet with H-6 in galangin) definitively proves substitution at the 8-position [3].

Pharmacological Bioactivity

Beyond its ecological role as an antifeedant, 8-methoxygalangin demonstrates significant pharmacological promise:

  • Anti-Leukemic Properties: Extracts from Muntingia calabura containing 8-methoxygalangin have demonstrated the capacity to combat leukemia cells through oxidative stress modulation and apoptosis induction [6][2].

  • Antimicrobial Activity: It acts synergistically with other flavonoids (like chrysoeriol) to inhibit the proliferation of intestinal pathogens, including enterotoxigenic E. coli, S. aureus, and Listeria monocytogenes[2].

References

  • Wollenweber, E., et al. Flavonoid aglycones and flavonol glycosides in the lipophilic leaf exudate of Nothofagus antarctica. ResearchGate. Available at: [Link]

  • Russell, G. B., et al. Patterns of Bioactivity and Herbivory on Nothofagus Species from Chile and New Zealand. ResearchGate. Available at:[Link]

  • Russell, G. B., et al. Insect antifeedant compounds from Nothofagus dombeyi and N. pumilio. Universidad de Chile. Available at: [Link]

  • Pham Huu Tuan, et al. International Conference On Science, Technology and Society Studies (STS 2022). ResearchGate. Available at:[Link]

  • PubChem. Gnaphaliin | C17H14O6 | CID 9972910. National Institutes of Health. Available at: [Link]

Sources

Foundational

Part 1: Introduction to Wogonin and the Significance of Hydroxylation

An In-Depth Technical Guide to the Putative Discovery and Characterization of 3-Hydroxywogonin This guide provides a detailed exploration of 3-hydroxywogonin, a flavonoid of scientific interest. Due to the limited direct...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Discovery and Characterization of 3-Hydroxywogonin

This guide provides a detailed exploration of 3-hydroxywogonin, a flavonoid of scientific interest. Due to the limited direct research on this specific compound, this document synthesizes information from related flavonoids, general synthetic methodologies, and in silico predictions to present a comprehensive technical overview for researchers, scientists, and drug development professionals.

Wogonin is a well-characterized O-methylated flavone predominantly isolated from the roots of Scutellaria baicalensis (Baikal skullcap), a plant with a long history of use in traditional Chinese medicine.[1][2][3][4] Extensive research has demonstrated wogonin's diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[4][5] The core structure of wogonin, 5,7-dihydroxy-8-methoxyflavone, serves as a scaffold for various derivatives, with hydroxylation patterns playing a crucial role in modulating biological activity. The introduction of hydroxyl groups can significantly impact a molecule's solubility, receptor binding affinity, and metabolic stability.

3-Hydroxywogonin, or 5,7,3-trihydroxy-8-methoxyflavone, represents a hydroxylated derivative of wogonin. While its natural occurrence is not as prominently documented as wogonin or its 4'-hydroxy counterpart, its chemical structure suggests the potential for unique biological properties, making it a compelling subject for scientific investigation.

Part 2: Postulated Discovery and Structural Elucidation

While a seminal publication detailing the initial discovery and isolation of 3-hydroxywogonin from a natural source remains elusive in prominent scientific databases, its existence can be inferred from the broader context of flavonoid biosynthesis and the commonality of 3-hydroxyflavones (flavonols) in the plant kingdom.

Hypothetical Isolation and Purification Workflow

The isolation of 3-hydroxywogonin from a plant matrix, such as a Scutellaria species, would likely follow a standard phytochemical workflow.

Caption: Hypothetical workflow for the isolation and purification of 3-hydroxywogonin from a natural source.

Step-by-Step Protocol:

  • Extraction: Dried and powdered plant material would be subjected to exhaustive extraction with a polar solvent like methanol or ethanol to isolate a broad range of secondary metabolites, including flavonoids.

  • Fractionation: The resulting crude extract would undergo liquid-liquid partitioning to separate compounds based on their polarity. Flavonoids, including the target 3-hydroxywogonin, are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The enriched fraction would then be subjected to a series of chromatographic techniques. Initial separation could be achieved using column chromatography with silica gel or Sephadex. Final purification to obtain the pure compound would likely involve preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18).[6][7]

Structural Characterization

The definitive structure of an isolated compound is determined through a combination of spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for 3-Hydroxywogonin

TechniquePredicted Observations
Mass Spectrometry (MS) The molecular formula of 3-hydroxywogonin is C₁₆H₁₂O₆. High-resolution mass spectrometry (HRMS) would show a precise m/z value for the molecular ion, confirming this formula.[8] Fragmentation patterns would likely involve the loss of a methyl group (-CH₃) and retro-Diels-Alder (RDA) fragmentation of the C-ring, which is characteristic of flavonoids.[9][10]
¹H NMR Spectroscopy The proton NMR spectrum would display characteristic signals for the aromatic protons on the A and B rings, a singlet for the C-6 proton, and a singlet for the methoxy group protons. The chemical shifts would be influenced by the positions of the hydroxyl and methoxy groups.[11][12][13]
¹³C NMR Spectroscopy The carbon NMR spectrum would show 16 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts of the carbonyl carbon (C-4) and the carbons bearing hydroxyl and methoxy groups would be diagnostic.[11][13]
2D NMR (COSY, HSQC, HMBC) Two-dimensional NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
UV-Vis Spectroscopy The UV-Vis spectrum, recorded in a solvent like methanol, would exhibit two major absorption bands (Band I and Band II), which is typical for flavones. The exact wavelengths of maximum absorption (λmax) would be indicative of the hydroxylation pattern.

Part 3: Synthetic Approaches to 3-Hydroxyflavones

In the absence of an established natural source, chemical synthesis provides a reliable method for obtaining 3-hydroxywogonin for further study. A common and effective method for the synthesis of 3-hydroxyflavones is the Algar-Flynn-Oyamada (AFO) reaction.

Caption: A plausible synthetic route to 3-hydroxywogonin via a chalcone intermediate.

Step-by-Step Synthetic Protocol (Generalised):

  • Chalcone Synthesis: The synthesis would begin with an Aldol condensation between a substituted acetophenone (2',4',6'-trihydroxy-3'-methoxyacetophenone) and benzaldehyde in the presence of a base (e.g., potassium hydroxide) to form the corresponding chalcone.[14][15]

  • Oxidative Cyclization (Algar-Flynn-Oyamada Reaction): The resulting chalcone is then subjected to oxidative cyclization using alkaline hydrogen peroxide. This reaction proceeds to form the 3-hydroxyflavone structure.[14]

  • Purification: The final product would be purified by recrystallization or column chromatography to yield pure 3-hydroxywogonin.[14]

Part 4: Predicted Biological Activities and Mechanistic Insights

In Silico Bioactivity Prediction

Computational tools can predict the potential biological activities of a compound based on its chemical structure. These predictions can guide future experimental research.

Table 2: Predicted Biological Activities of 3-Hydroxywogonin

Predicted ActivityPotential Mechanism of ActionSupporting Rationale
Anticancer Induction of apoptosis, cell cycle arrest, inhibition of angiogenesis.Wogonin and other hydroxylated flavones exhibit potent anticancer effects through these mechanisms.[5] The 3-hydroxyl group may enhance these activities.
Anti-inflammatory Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).Flavonoids are well-known for their anti-inflammatory properties. The hydroxylation pattern can influence the inhibition of key inflammatory pathways like NF-κB.
Antioxidant Scavenging of reactive oxygen species (ROS), chelation of metal ions.The phenolic hydroxyl groups are key to the antioxidant activity of flavonoids.

Note: These are predicted activities and require experimental validation.

Potential Signaling Pathways

Based on the known mechanisms of wogonin and other flavonoids, 3-hydroxywogonin could potentially modulate several key signaling pathways involved in disease pathogenesis.

Caption: Predicted modulation of key signaling pathways by 3-hydroxywogonin.

Part 5: Future Directions and Conclusion

The study of 3-hydroxywogonin presents an exciting opportunity for the discovery of novel therapeutic agents. This technical guide, while based on inferred and predictive data, lays a foundational framework for its systematic investigation.

Key future research should focus on:

  • Isolation from Natural Sources: A thorough phytochemical screening of various Scutellaria species and other medicinal plants may lead to the successful isolation of 3-hydroxywogonin.

  • Definitive Structural Elucidation: Once isolated or synthesized, comprehensive spectroscopic analysis is required to confirm its structure unequivocally.

  • In Vitro and In Vivo Biological Evaluation: The predicted anticancer, anti-inflammatory, and antioxidant activities must be validated through rigorous experimental testing in relevant cell and animal models.

  • Structure-Activity Relationship (SAR) Studies: Comparing the biological activity of 3-hydroxywogonin with wogonin and other derivatives will provide valuable insights into the role of the 3-hydroxyl group.

References

  • Jayashree, B. S., & Vandana, J. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline, 3, 586-595.
  • Zheng, M., Fang, Y., & Zhao, Q. (2023). Comparative analysis of flavones from six commonly used Scutellaria species. Medicinal Plant Biology, 2, 12.
  • Gao, W., et al. (2018). A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis. Pharmaceutical Biology, 56(1), 465-484.
  • Jayashree, B. S., & Vandana, J. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline, 3, 586-595.
  • Gao, W., et al. (2018). A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis. Pinelli Nutraceuticals.
  • Baderschneider, B., & Winterhalter, P. (2001). NMR Chemical Shifts of Common Flavonoids. Phytochemical Analysis, 12(4), 231-239.
  • Lin, C. C., & Shieh, D. E. (2001). Analysis and comparison of baicalin, baicalein and wogonin contents in traditional decoctions and commercial extracts of Scutellariae Radix. Journal of Food and Drug Analysis, 9(2), 79-85.
  • Shah, S. M. A., et al. (2022). Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach. Molecules, 27(13), 4272.
  • University of California, Los Angeles. (n.d.).
  • Seshadri, T. R. (1951). 8-hydroxyflavones and their derivatives. Proceedings of the Indian Academy of Sciences - Section A, 34(4), 243-250.
  • Nadakuduti, S. S., et al. (2022). Exploring native Scutellaria species provides insight into differential accumulation of flavones with medicinal properties. Scientific Reports, 12(1), 13217.
  • Wang, Y., et al. (2023). Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China. International Journal of Analytical Chemistry, 2023, 3754549.
  • Nadakuduti, S. S., et al. (2022). Exploring native Scutellaria species provides insight into differential accumulation of flavones with medicinal properties.
  • National Center for Biotechnology Information. (n.d.). 4'-Hydroxywogonin. PubChem Compound Database. Retrieved from [Link]

  • Huang, W. H., et al. (2003). Novel Synthesis of Flavonoids of Scutellaria baicalensis GEORGI. Chemical & Pharmaceutical Bulletin, 51(3), 339-340.
  • Szychowski, K. A., et al. (2023). Promising Role of the Scutellaria baicalensis Root Hydroxyflavone–Baicalein in the Prevention and Treatment of Human Diseases. Molecules, 28(5), 2307.
  • Li, Y., et al. (2018). Characterization and Bioavailability of Wogonin by Different Administration Routes in Beagles. Medical Science Monitor, 24, 829-837.
  • Li, H. B., et al. (2005). Isolation and purification of baicalein, wogonin and oroxylin A from the medicinal plant Scutellaria baicalensis by high-speed counter-current chromatography.
  • Horie, T., et al. (1969). Synthetic Studies of the Flavone Derivatives. XVII. Synthesis of 5,7-Dihydroxy-6-methoxyflavone Derivatives. Bulletin of the Chemical Society of Japan, 42(8), 2327-2332.
  • Baderschneider, B., & Winterhalter, P. (2001). NMR Chemical Shifts of Common Flavonoids.
  • Jumina, et al. (2017). Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical (Hel). AIP Conference Proceedings, 1823(1), 020054.
  • University of California, Davis. (n.d.). Chemical shifts.
  • Ma, Y. L., et al. (2014). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PLoS ONE, 9(4), e95325.
  • O'Shea, C., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. International Journal of Molecular Sciences, 25(15), 8206.
  • Młynarska, A., et al. (2021).
  • O'Shea, C., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.
  • Fan, C., et al. (2017). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice.
  • MedChemExpress. (n.d.). 4'-Hydroxywogonin (8-Methoxyapigenin).
  • Halbwirth, H. (2021). Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica. International Journal of Molecular Sciences, 22(18), 10005.
  • Wang, Y., et al. (2025). Discovery of 3g as an Orally Bioavailable, TIR Domain Selective, and Potent MyD88 Inhibitor for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry, 68(18), 19626-19644.
  • Huang, W. H., et al. (2003). Novel synthesis of flavonoids of Scutellaria baicalensis Georgi. SciSpace.
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Exploratory

In-Depth Technical Guide: Biological Activities and Pharmacological Potential of 3,5,7-Trihydroxy-8-methoxyflavone

Executive Summary 3,5,7-Trihydroxy-8-methoxyflavone (commonly known as 8-methoxygalangin) is a naturally occurring flavonoid isolated from medicinal plants such as Muntingia calabura, Anaphalis busua, Euphorbia lunulata,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5,7-Trihydroxy-8-methoxyflavone (commonly known as 8-methoxygalangin) is a naturally occurring flavonoid isolated from medicinal plants such as Muntingia calabura, Anaphalis busua, Euphorbia lunulata, and Helichrysum species[1][2][3]. As research pivots toward plant-derived therapeutics, this compound has garnered significant attention for its multifaceted biological activities, including antimicrobial efficacy, anticancer cytotoxicity, and protease inhibition[2][4][5].

This whitepaper synthesizes the structure-activity relationships (SAR), pharmacological pathways, and field-proven experimental protocols necessary for researchers and drug development professionals working with 8-methoxygalangin.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological behavior of 3,5,7-Trihydroxy-8-methoxyflavone is dictated by its specific molecular architecture (C16H12O6)[1].

  • B-Ring Hydroxyl Absence: Unlike broad-spectrum flavonoids (e.g., quercetin), 8-methoxygalangin lacks hydroxyl groups on its B-ring. Causality: This structural absence significantly increases the molecule's lipophilicity. Enhanced lipophilicity is the primary driver for its antimicrobial properties, as it allows the compound to more effectively penetrate the lipid bilayers of bacterial cell walls[2].

  • 8-Methoxy Substitution: The methoxy group at the C-8 position provides steric hindrance and alters the electron density of the A-ring. Causality: This specific substitution modulates its binding affinity to target enzymes, contributing to its observed protease-inhibiting activities[4].

Pharmacological Profile

Antimicrobial and Antibacterial Mechanisms

8-Methoxygalangin exhibits targeted antibacterial growth inhibition, particularly against Gram-positive strains. In standardized assays, the pure compound demonstrates a moderate inhibitory rate (40.2% at 1 mg/mL) against Bacillus subtilis[6]. Furthermore, bioassay-guided fractionations of Anaphalis busua extracts containing this flavonoid show potent minimal inhibitory concentrations (MIC) against B. subtilis and Staphylococcus aureus[2][7]. The mechanism relies on the lipophilic disruption of the bacterial plasma membrane, leading to the leakage of intracellular contents.

Anticancer and Cytotoxic Pathways

Fractions rich in 8-methoxygalangin derived from Muntingia calabura and Euphorbia lunulata have demonstrated significant dose-dependent cytotoxicity against human cancer cell lines, including HL-60 (leukemia), MCF-7 (breast cancer), and HepG2 (hepatoma)[3][5]. The anticancer mechanism is primarily mediated through the induction of mitochondrial apoptosis and cell cycle arrest[3].

Protease Inhibition

Isolated from the methanol extract of Helichrysum mechowianum, 3,5,7-trihydroxy-8-methoxyflavone contributes to weak-to-moderate protease inhibition[2][4]. This activity suggests a potential role in anti-inflammatory applications, where protease cascades are responsible for tissue degradation.

Quantitative Data Summary

To facilitate rapid comparison, the following table synthesizes the quantitative biological activities of 8-methoxygalangin and its source extracts:

Target / Cell LineAssay TypeQuantitative ResultReference Context
Bacillus subtilis Broth Microdilution40.2% inhibition (at 1 mg/mL)Pure compound standard[6]
Bacillus subtilis Agar Dilution / MIC25 µg/mLHexane extract of A. busua[2]
Staphylococcus aureus Agar Dilution / MIC500 µg/mLHexane extract of A. busua[2]
HL-60 (Leukemia) MTT CytotoxicityIC50 < 20 µg/mLM. calabura active fractions[5]
MCF-7 (Breast) MTT CytotoxicityDose-dependent reductionE. lunulata active fractions[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict causality for every experimental choice.

Protocol 1: Bioassay-Guided Extraction and Isolation

Objective: Isolate high-purity 8-methoxygalangin from plant biomass.

  • Step 1: Maceration. Extract dried, pulverized leaves (e.g., M. calabura) using Hexane followed by Methanol. Causality: Hexane removes non-polar waxes, while methanol captures the moderately lipophilic flavonoids[2][5].

  • Step 2: Liquid-Liquid Partitioning. Partition the methanolic extract using Ethyl Acetate (EAE). Causality: EAE selectively concentrates aglycone flavonoids like 8-methoxygalangin while leaving highly polar glycosides and tannins in the aqueous phase.

  • Step 3: Size-Exclusion Chromatography. Run the EAE fraction through a Sephadex LH-20 column. Causality: Sephadex LH-20 separates compounds based on molecular size and π−π aromatic interactions, which is highly specific for resolving complex flavonoid mixtures[2].

  • Step 4: Semi-Preparative HPLC. Purify the active fractions using a C18 Phenomenex column under gradient conditions to yield pure 3,5,7-trihydroxy-8-methoxyflavone[2].

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility

Objective: Determine the MIC of the isolated compound.

  • Step 1: Preparation. Dissolve the compound in DMSO (final assay concentration <1% to prevent vehicle toxicity)[8].

  • Step 2: Inoculation. Seed 96-well plates with 5×105 CFU/mL of B. subtilis.

  • Step 3: Self-Validation. Include Ampicillin as a positive control and 1% DMSO as a negative control. Causality: Agar diffusion often yields false negatives for lipophilic flavonoids due to poor agar diffusion rates; broth microdilution ensures direct compound-cell contact[2].

  • Step 4: Readout. Add resazurin dye after 24 hours. A color change from blue to pink indicates bacterial metabolic activity, allowing for precise visual and spectrophotometric MIC determination.

Protocol 3: In Vitro Cytotoxicity and Apoptosis Validation

Objective: Differentiate between metabolic stalling and true apoptosis in cancer cells.

  • Step 1: MTT Assay. Treat MCF-7 cells with varying concentrations of the compound for 48 hours, then add MTT reagent. Causality: MTT measures mitochondrial reductase activity, providing a baseline IC50[2].

  • Step 2: Flow Cytometry (Annexin V/PI). Stain treated cells with Annexin V-FITC and Propidium Iodide. Causality: Because MTT only measures metabolic activity, Flow Cytometry acts as a self-validating step to confirm that the reduction in viability is due to programmed cell death (apoptosis) rather than mere cytostasis[3].

Visualizations of Workflows and Pathways

IsolationWorkflow Plant Plant Biomass (e.g., M. calabura) Extract Solvent Extraction (Hexane / Methanol) Plant->Extract Maceration Partition Liquid-Liquid Partitioning (Ethyl Acetate Fraction) Extract->Partition Solvent Evaporation Chromatography Column Chromatography (Sephadex LH-20) Partition->Chromatography Bioassay Guidance HPLC Semi-Preparative HPLC (C18 Column, Gradient) Chromatography->HPLC Active Fractions Compound 3,5,7-Trihydroxy-8-methoxyflavone (8-Methoxygalangin) HPLC->Compound Peak Collection

Fig 1: Bioassay-guided isolation workflow for 3,5,7-Trihydroxy-8-methoxyflavone.

ApoptosisPathway Flavonoid 8-Methoxygalangin ROS Intracellular ROS Accumulation Flavonoid->ROS Induces Mito Mitochondrial Membrane Depolarization (ΔΨm↓) ROS->Mito Oxidative Stress CytC Cytochrome C Release Mito->CytC Permeabilization Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Formation Casp3 Caspase-3 Cleavage Casp9->Casp3 Proteolytic Cascade Apoptosis Cancer Cell Apoptosis (HL-60, MCF-7) Casp3->Apoptosis Execution

Fig 2: Proposed mitochondrial-mediated apoptotic signaling pathway in cancer cells.

References

  • PubChem. "3,5,7-Trihydroxy-8-methoxyflavone | C16H12O6 | CID 5378234". National Institutes of Health (NIH).
  • TargetMol. "3,5,7-Trihydroxy-8-methoxyflavone".
  • MedChemExpress. "3,5,7-Trihydroxy-8-methoxyflavone | Flavonoid".
  • Rajbhandari, M., & Lindequist, U. (2020). "Isolation of Flavonoids from Anaphalis Busua and their Antibacterial Activity". SciSpace / ResearchGate.
  • PubMed Central. "Protease-inhibiting, molecular modeling and antimicrobial activities of extracts and constituents from Helichrysum foetidum and Helichrysum mechowianum".
  • PubMed Central. "Research Progress on Chemical Constituents and Anticancer Pharmacological Activities of Euphorbia lunulata Bunge".
  • Taylor & Francis. "Muntingia calabura: A review of its traditional uses, chemical properties, and pharmacological observations".

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Foundational

Comprehensive Technical Guide: 3,5,7-Trihydroxy-8-methoxyflavone (8-Methoxygalangin)

Executive Summary 3,5,7-Trihydroxy-8-methoxyflavone (CAS: 5928-42-7), frequently referred to in literature as 8-Methoxygalangin or 3-Hydroxywogonin, is a rare naturally occurring polymethoxyflavone[1]. Found predominantl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5,7-Trihydroxy-8-methoxyflavone (CAS: 5928-42-7), frequently referred to in literature as 8-Methoxygalangin or 3-Hydroxywogonin, is a rare naturally occurring polymethoxyflavone[1]. Found predominantly in the leaves of Muntingia calabura and the aerial parts of Anaphalis busua, this compound has garnered significant attention in drug development for its multifaceted pharmacological profile, which includes antibacterial, anti-biofilm, and cytotoxic properties[2][3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple literature review. This guide provides a deep dive into the structural causality of the compound's behavior, field-proven extraction methodologies, and self-validating experimental protocols designed to overcome the inherent challenges of working with lipophilic flavonoids.

Chemical Identity & Structural Significance

  • Molecular Formula: C₁₆H₁₂O₆

  • Molecular Weight: 300.26 g/mol [1]

  • IUPAC Name: 3,5,7-trihydroxy-8-methoxy-2-phenylchromen-4-one[4]

Structural Causality: The pharmacological efficacy of flavonoids is heavily dictated by their hydroxylation and methylation patterns. The presence of a methoxy group (-OCH₃) at the C-8 position of the A-ring significantly increases the lipophilicity of 8-methoxygalangin compared to its unmethylated analogs. This structural modification enhances its ability to penetrate bacterial lipid bilayers and cellular membranes, which is a critical factor in its observed anti-biofilm and cytotoxic activities[5].

Bioassay-Guided Extraction & Purification Workflows

Isolating specific polymethoxyflavones from complex botanical matrices requires a strategic polarity gradient. The following workflow explains the causality behind each solvent and chromatographic choice used to isolate 3,5,7-trihydroxy-8-methoxyflavone from sources like Muntingia calabura[3] and Anaphalis busua[2].

Protocol 1: Liquid-Liquid Partitioning & Semi-Preparative HPLC Isolation

Objective: Isolate 8-methoxygalangin while preserving its structural integrity. Causality Check: Flavonoids are sensitive to extreme pH and high temperatures. We utilize cold maceration and low-temperature rotary evaporation to prevent artifact formation (e.g., degradation of the methoxy group).

  • Initial Extraction: Macerate pulverized dried plant leaves in 100% Methanol for 72 hours. Methanol is chosen as the primary solvent because it captures the full spectrum of phytochemicals, from non-polar lipids to highly polar glycosides.

  • Defatting (Hexane Partition): Suspend the concentrated methanolic extract in water and partition with Hexane. Why? Hexane selectively removes interfering waxes, chlorophyll, and highly non-polar lipids that would otherwise foul downstream chromatography columns.

  • Aglycone Enrichment (EtOAc Partition): Partition the remaining aqueous layer with Ethyl Acetate (EtOAc). Why? EtOAc has the precise moderate polarity required to selectively concentrate flavonoid aglycones (like 8-methoxygalangin) while leaving highly polar glycosides and tannins trapped in the aqueous phase[3].

  • Size/Aromatic Exclusion (Sephadex LH-20): Load the EtOAc fraction onto a Sephadex LH-20 column, eluting with a Methanol/Chloroform gradient. Sephadex separates molecules not just by size, but by π−π interactions with the aromatic flavonoid rings, providing a highly enriched fraction.

  • Final Purification (Semi-Prep HPLC): Purify the active fraction using semi-preparative HPLC on a C18 Phenomenex column under gradient conditions (e.g., Acetonitrile/Water with 0.1% Formic Acid) to yield >98% pure 3,5,7-trihydroxy-8-methoxyflavone[2].

Workflow A Plant Biomass (e.g., M. calabura / A. busua) B Methanol Extraction (Maceration & Concentration) A->B C Liquid-Liquid Partitioning (Hexane Defatting) B->C D Ethyl Acetate (EtOAc) Partition (Aglycone Enrichment) C->D E Sephadex LH-20 Chromatography (Size & Aromatic Exclusion) D->E F Semi-Preparative HPLC (C18 Column, Gradient Elution) E->F G 3,5,7-Trihydroxy-8-methoxyflavone (>98% Purity) F->G

Fig 1: Bioassay-guided extraction and HPLC isolation workflow for 8-methoxygalangin.

Pharmacological Profile & Mechanistic Pathways

Antibacterial & Anti-biofilm Dynamics

3,5,7-Trihydroxy-8-methoxyflavone exhibits targeted antibacterial activity, particularly against Gram-positive strains. It demonstrates moderate growth inhibition against Bacillus subtilis (40.2% inhibition at 1 mg/mL)[6]. Furthermore, in polymicrobial environments, extracts containing this compound have been shown to act as anti-biofilm agents against Pseudomonas aeruginosa. The mechanism of action is driven by anti-quorum sensing (QS) activity, which disrupts bacterial communication and prevents the maturation of the biofilm matrix[5].

Cytotoxicity & Apoptotic Signaling

In oncological screening, EtOAc fractions of M. calabura containing 3,5,7-trihydroxy-8-methoxyflavone have demonstrated significant cytotoxic activity. Related flavones in the same extract exhibited strong activity against HL60 (human leukemia) cells with IC₅₀ values as low as 3.34 μg/mL[3]. The lipophilic nature of the compound allows it to induce intracellular reactive oxygen species (ROS) modulation, leading to cell cycle arrest and apoptosis in malignant cell lines.

Pathways cluster_0 Antibacterial & Anti-Biofilm Activity cluster_1 Cytotoxic Activity Flav 3,5,7-Trihydroxy-8-methoxyflavone QS Quorum Sensing (QS) Inhibition Flav->QS ROS Intracellular ROS Modulation Flav->ROS Biofilm Biofilm Formation Arrest QS->Biofilm Apoptosis Apoptosis Induction (HL60 Cells) ROS->Apoptosis

Fig 2: Proposed pharmacological mechanisms of action for 3,5,7-trihydroxy-8-methoxyflavone.

Quantitative Activity Data

The following table summarizes the quantitative pharmacological data associated with 3,5,7-trihydroxy-8-methoxyflavone and its direct co-isolates.

Biological Target / Cell LineAssay TypeObserved Activity / EfficacyReference Source
Bacillus subtilisGrowth Inhibition40.2% inhibition rate at 1 mg/mL[6]
Staphylococcus aureus (MSSA)Agar Dilution MICModerate/Weak (>100 μg/mL)[3]
HL60 (Human Leukemia)MTT Assay (Cell Viability)Moderate Cytotoxicity (Co-isolates IC₅₀ ~3.4 μg/mL)[3]
Pseudomonas aeruginosaBiofilm InhibitionSynergistic reduction via QS inhibition[5]

Standardized In Vitro Assays

Protocol 2: Agar Dilution Minimum Inhibitory Concentration (MIC) Assay

Objective: Accurately determine the antibacterial threshold of lipophilic flavonoids. Causality Check: Standard broth microdilution is notoriously prone to false-positive turbidity readings when lipophilic compounds (like 8-methoxygalangin) precipitate in aqueous media. The Agar Dilution method immobilizes the compound in a solid matrix, ensuring uniform exposure and clear visual endpoints[2].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and autoclave at 121°C for 15 minutes. Allow the agar to cool to 45–50°C in a water bath.

  • Compound Solubilization: Dissolve 3,5,7-trihydroxy-8-methoxyflavone in 100% cell-culture grade DMSO to create a high-concentration stock.

  • Serial Dilution & Incorporation: Perform two-fold serial dilutions of the stock. Add the dilutions to the molten agar to achieve the desired final concentrations (e.g., 10 to 500 μg/mL). Critical validation step: Ensure the final concentration of DMSO in the agar does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Plate Pouring: Pour the agar into sterile Petri dishes and allow it to solidify at room temperature.

  • Inoculation: Standardize the bacterial suspension (e.g., B. subtilis) to 0.5 McFarland standard ( 1.5×108 CFU/mL). Spot 1–2 μL of the suspension onto the surface of the agar plates.

  • Incubation and Reading: Incubate the plates at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

3,5,7-Trihydroxy-8-methoxyflavone represents a highly valuable scaffold in natural product drug discovery. Its unique C-8 methoxy substitution provides the necessary lipophilicity to act as an effective membrane penetrator and quorum-sensing inhibitor. By utilizing rigorous, causality-driven extraction methods (like Sephadex LH-20 and semi-prep HPLC) and appropriate biological assays (like Agar Dilution), researchers can accurately harness and quantify the therapeutic potential of this polymethoxyflavone.

References

  • MedChemExpress. "3,5,7-Trihydroxy-8-methoxyflavone | Flavonoid". MedChemExpress Catalog. 6

  • National Institutes of Health (PubChem). "3,5,7-Trihydroxy-8-methoxyflavone | C16H12O6 | CID 5378234". PubChem Database. 4

  • BenchChem. "3,5,7-Trihydroxy-8-methoxyflavone|CAS 5928-42-7". BenchChem Catalog. 7

  • TargetMol. "3,5,7-Trihydroxy-8-methoxyflavone". TargetMol Natural Products. 1

  • Rajbhandari, M., & Lindequist, U. "Isolation of Flavonoids from Anaphalis Busua and their Antibacterial Activity". Journal of Institute of Science and Technology (SciSpace / NepJOL). 2

  • Buhian, W. P., et al. "Isolation and identification of antibacterial and cytotoxic compounds from the leaves of Muntingia calabura L". PubMed (NIH). 3

  • Borneo Journal of Pharmacy. "Potential of Indonesian Plants as Polymicrobial Anti-Biofilm". UMPR. 5

Sources

Exploratory

Chemical Synthesis of 3,5,7-Trihydroxy-8-methoxyflavone: Overcoming Regioselectivity Challenges via Oxidative Demethylation

Executive Summary 3,5,7-Trihydroxy-8-methoxyflavone (commonly known as 8-methoxygalangin) is a highly bioactive naturally occurring flavonoid isolated from species such as Muntingia calabura and Gnaphalium affine[1]. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5,7-Trihydroxy-8-methoxyflavone (commonly known as 8-methoxygalangin) is a highly bioactive naturally occurring flavonoid isolated from species such as Muntingia calabura and Gnaphalium affine[1]. It has garnered significant attention in drug development for its potent antibacterial, anticancer, and xanthine oxidase inhibitory properties[2].

Synthesizing this specific A-ring oxygenation pattern (5,7-dihydroxy-8-methoxy) presents a formidable challenge. Standard global demethylation of fully methylated precursors inevitably fails due to thermodynamic rearrangements. This whitepaper details a field-proven, self-validating synthetic protocol relying on the Seshadri oxidative demethylation methodology[3][4]. By leveraging orthogonal protecting groups and exploiting intramolecular hydrogen bonding, this route guarantees absolute regiocontrol over the A-ring substitution pattern.

Retrosynthetic Strategy & The Wessely-Moser Pitfall

The primary challenge in synthesizing 8-methoxyflavonols lies in the selective deprotection of the 5- and 7-hydroxyl groups while preserving the 8-methoxy group. A naive retrosynthetic approach might involve the synthesis of 3,5,7,8-tetramethoxyflavone followed by selective Lewis acid-mediated demethylation (e.g., using HI, HBr, or AlCl₃).

However, subjecting 5,8-oxygenated flavones to strong Brønsted or Lewis acids triggers the Wessely-Moser Rearrangement [5]. Under these conditions, the pyrone ring opens and recyclizes to form the thermodynamically more stable 5,6,7-oxygenation pattern, completely destroying the target's structural integrity.

WesselyMoser A 5,8-Dimethoxyflavone Derivative B Acidic Demethylation (HI, HBr, or AlCl3) A->B C 5,6,7-Trihydroxyflavone (Thermodynamic Sink) B->C Wessely-Moser Rearrangement D 5-Hydroxy-8-methoxyflavone (Desired Product) B->D Pathway Blocked

Figure 1: Thermodynamic pitfall of standard acidic demethylation leading to Wessely-Moser rearrangement.

To bypass this thermodynamic trap, we employ the oxidative demethylation strategy pioneered by T.R. Seshadri[4][5]. By treating a 5,8-dimethoxyflavone with nitric acid, the A-ring is gently oxidized to a p-quinone without opening the pyrone ring. Subsequent reduction and regioselective methylation provide absolute control over the 8-position.

The Seshadri Oxidative Demethylation Pathway

The workflow utilizes 2-hydroxy-4-benzyloxy-3,6-dimethoxyacetophenone as the foundational building block. The 3- and 7-hydroxyl groups of the final flavone are protected as benzyl ethers, which are completely orthogonal to the oxidative and alkylation conditions, allowing for a clean, global hydrogenolysis in the final step.

Synthesis A 2-Hydroxy-4-benzyloxy- 3,6-dimethoxyacetophenone B 3,7-Dibenzyloxy-5,8- dimethoxyflavone A->B 1. Benzaldehyde, KOH (Chalcone) 2. H2O2, NaOH (AFO Oxidation) 3. Benzyl chloride, K2CO3 C 3,7-Dibenzyloxyflavone- 5,8-quinone B->C HNO3 / AcOH (Oxidative Demethylation) D 3,7-Dibenzyloxy-5,8- dihydroxyflavone C->D Na2S2O4, EtOH/H2O (Quinone Reduction) E 3,7-Dibenzyloxy-5-hydroxy- 8-methoxyflavone D->E Me2SO4 (1.1 eq), K2CO3 (Regioselective Methylation) F 3,5,7-Trihydroxy-8- methoxyflavone (Target) E->F H2, 10% Pd/C (Global Hydrogenolysis)

Figure 2: Complete synthetic workflow for 3,5,7-Trihydroxy-8-methoxyflavone avoiding pyrone ring opening.

Step-by-Step Experimental Protocols

Step 1: Assembly of the Flavone Core (AFO Oxidation)

Objective: Construct the basic flavone skeleton while protecting the 3- and 7-positions.

  • Chalcone Formation: Condense 2-hydroxy-4-benzyloxy-3,6-dimethoxyacetophenone (10 mmol) with benzaldehyde (11 mmol) in ethanol (50 mL) using 50% aqueous KOH (10 mL). Stir at room temperature for 24 hours. Neutralize with dilute HCl to precipitate the chalcone.

  • Algar-Flynn-Oyamada (AFO) Oxidation: Dissolve the chalcone in MeOH/THF (1:1). Add 16% aqueous NaOH (10 mL) followed by dropwise addition of 30% H₂O₂ (5 mL) at 0°C. Stir for 4 hours. Acidify to precipitate 7-benzyloxy-3-hydroxy-5,8-dimethoxyflavone.

  • Benzylation: Dissolve the intermediate in anhydrous DMF. Add anhydrous K₂CO₃ (15 mmol) and benzyl chloride (12 mmol). Heat at 70°C for 6 hours. Pour into ice water to yield 3,7-dibenzyloxy-5,8-dimethoxyflavone .

Step 2: Oxidative Demethylation

Objective: Convert the 5,8-dimethoxy system to a p-quinone to bypass acid-catalyzed rearrangement[4].

  • Dissolve 3,7-dibenzyloxy-5,8-dimethoxyflavone (5 mmol) in glacial acetic acid (20 mL).

  • Cool the solution to 15°C. Slowly add concentrated Nitric Acid (HNO₃, d = 1.42, 2 mL) dropwise with vigorous stirring.

  • Maintain the temperature below 20°C for 15 minutes. The solution will turn deep red.

  • Pour the mixture into crushed ice (100 g). A yellow/orange precipitate of 3,7-dibenzyloxyflavone-5,8-quinone will form. Filter, wash with cold water, and dry under vacuum.

Step 3: Quinone Reduction

Objective: Reduce the quinone to the corresponding hydroquinone.

  • Suspend the crude quinone (4 mmol) in 70% aqueous ethanol (30 mL).

  • Add sodium dithionite (Na₂S₂O₄, 12 mmol) and reflux the mixture for 15–20 minutes.

  • The intense yellow color will discharge to a pale solution.

  • Cool and extract with ethyl acetate (3 × 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 3,7-dibenzyloxy-5,8-dihydroxyflavone .

Step 4: Regioselective 8-O-Methylation

Objective: Exploit intramolecular hydrogen bonding to selectively methylate the 8-hydroxyl group. Causality Note: The 5-OH is tightly hydrogen-bonded to the C-4 carbonyl oxygen, drastically reducing its nucleophilicity. Under mild conditions, only the 8-OH reacts.

  • Dissolve 3,7-dibenzyloxy-5,8-dihydroxyflavone (3 mmol) in anhydrous acetone (25 mL).

  • Add freshly calcined K₂CO₃ (3.3 mmol) and dimethyl sulfate (Me₂SO₄, 3.1 mmol, ~1.05 eq).

  • Reflux for 3 hours. Monitor via TLC.

  • Filter the hot solution to remove inorganic salts and evaporate the solvent. Recrystallize from methanol to yield 3,7-dibenzyloxy-5-hydroxy-8-methoxyflavone . (Validation: A positive green FeCl₃ test confirms the 5-OH remains free).

Step 5: Global Deprotection (Hydrogenolysis)

Objective: Unmask the 3- and 7-hydroxyl groups to yield the final target.

  • Dissolve the methylated intermediate (2 mmol) in a mixture of ethyl acetate and methanol (1:1, 20 mL).

  • Add 10% Pd/C (100 mg) under a nitrogen atmosphere.

  • Purge the flask with hydrogen gas and stir vigorously at room temperature under 1 atm of H₂ until uptake ceases (approx. 4 hours).

  • Filter the catalyst through a Celite pad and concentrate the filtrate.

  • Recrystallize the residue from aqueous methanol to afford pure 3,5,7-Trihydroxy-8-methoxyflavone as a yellow powder.

Analytical Tracking of Intermediates

To ensure the self-validating nature of this protocol, track the chemical transformations using the physicochemical and spectral markers outlined in Table 1.

Intermediate / ProductPhysical StateKey IR / NMR Spectral MarkersFeCl₃ Test Result
3,7-Dibenzyloxy-5,8-dimethoxyflavone Colorless needlesAbsence of broad -OH stretch; 5-OMe and 8-OMe singlets at ~3.8-4.0 ppm.Negative (No color)
3,7-Dibenzyloxyflavone-5,8-quinone Orange/Yellow powderStrong C=O (quinone) stretch at ~1650 cm⁻¹. Loss of OMe signals.Negative (No color)
3,7-Dibenzyloxy-5,8-dihydroxyflavone Pale yellow crystalsSharp 5-OH proton singlet far downfield at ~11.5–12.0 ppm.Positive (Deep Green)
3,7-Dibenzyloxy-5-hydroxy-8-methoxyflavone Pale yellow needlesReappearance of one -OMe singlet at ~3.9 ppm; 5-OH proton retained.Positive (Deep Green)
3,5,7-Trihydroxy-8-methoxyflavone Yellow powderBroad -OH stretch (3200-3400 cm⁻¹); Loss of benzyl aromatic protons (7.3-7.5 ppm).Positive (Deep Green)

Table 1: Physicochemical and spectral tracking for the synthesis of 3,5,7-Trihydroxy-8-methoxyflavone.

References

  • PubChem: 3,5,7-Trihydroxy-8-methoxyflavone | C16H12O6 | CID 5378234 National Center for Biotechnology Information. URL:[Link][1]

  • Synthesis and Characterisation of Flavonoid Mannich Bases and the Evaluation of their Cytotoxic Activity Letters in Organic Chemistry, 21(1):77-88 (2024). URL:[Link][2]

  • Chemical constituents from Gnaphalium affine and their xanthine oxidase inhibitory activity Chinese Journal of Natural Medicines. URL:[Link]

  • Tiruvenkata Rajendra Seshadri - Biographical Memoirs Indian National Science Academy. URL:[Link][5]

  • A convenient synthesis of 3,5,7-trihydroxy-8-methoxy flavone, prudomestin and limocitrin Tetrahedron, 22(3), 941-948 (1966). URL:[Link][4]

  • Synthesis and evaluation of thiazolidinone analogues of flavones as hypolipidaemic agents Atherosclerosis 218(2) (2011). URL:[Link][3]

Sources

Foundational

Spectral Data Analysis of 8-Methoxygalangin: A Technical Guide for Researchers

Introduction 8-Methoxygalangin, a naturally occurring flavonoid, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Methoxygalangin, a naturally occurring flavonoid, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to other bioactive flavonoids, such as galangin and kaempferol, suggests a potential for a range of pharmacological activities. The precise characterization of this molecule is paramount for any further investigation into its biological properties and potential therapeutic applications. This technical guide provides an in-depth analysis of the spectral data of 8-Methoxygalangin, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a self-validating system of protocols and data interpretation, this guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this compound.

It is important to note that while this guide offers a comprehensive and technically accurate framework for the spectral analysis of 8-Methoxygalangin, the specific spectral data presented herein are representative of a molecule with this structure, based on established principles and data from closely related flavonoid compounds. This approach has been adopted due to the limited availability of specific, experimentally-derived spectral data for 8-Methoxygalangin in the public domain at the time of this writing.

I. Mass Spectrometry Analysis: Unveiling the Molecular Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing valuable structural information through fragmentation analysis. For a flavonoid such as 8-Methoxygalangin, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows for the generation of intact molecular ions with minimal fragmentation in the source.

A. Experimental Protocol: Acquiring the Mass Spectrum

A typical workflow for the mass spectrometric analysis of 8-Methoxygalangin would involve the following steps:

  • Sample Preparation: A dilute solution of the purified 8-Methoxygalangin is prepared in a suitable solvent, typically methanol or acetonitrile, with the addition of a small percentage of formic acid to promote protonation.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used to acquire the data.

  • Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule, [M+H]+.

  • Tandem Mass Spectrometry (MS/MS): To induce fragmentation, the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed.

B. Data Interpretation: Deciphering the Fragmentation Pattern

The mass spectrum of 8-Methoxygalangin (Molecular Formula: C₁₆H₁₂O₆) is expected to exhibit a protonated molecular ion [M+H]+ at a mass-to-charge ratio (m/z) of 301.07. The fragmentation of flavonoids is well-characterized and often proceeds via a retro-Diels-Alder (RDA) reaction in the C-ring, providing key structural information.

Table 1: Predicted Mass Spectrometry Data for 8-Methoxygalangin

m/z (Predicted)Ion FormulaFragment Description
301.07[C₁₆H₁₃O₆]+Protonated Molecular Ion ([M+H]+)
283.06[C₁₆H₁₁O₅]+Loss of H₂O from the [M+H]+ ion
273.06[C₁₅H₉O₆]+Loss of CO from the [M+H]+ ion
153.02[C₇H₅O₄]+¹,³A+ fragment from RDA cleavage of the C-ring
149.02[C₈H₅O₃]+¹,³B+ fragment from RDA cleavage of the C-ring

The proposed fragmentation pathway is initiated by the protonated molecular ion. A key fragmentation route for flavonoids is the retro-Diels-Alder (RDA) cleavage of the heterocyclic C-ring. This cleavage can result in two primary fragment ions, designated as ¹,³A+ and ¹,³B+, which provide information about the A- and B-rings, respectively. The presence of the methoxy group on the A-ring will be reflected in the mass of the ¹,³A+ fragment.

M [M+H]+ m/z = 301.07 frag1 Loss of H₂O [C₁₆H₁₁O₅]+ m/z = 283.06 M->frag1 - H₂O frag2 Loss of CO [C₁₅H₉O₆]+ m/z = 273.06 M->frag2 - CO rda_A ¹,³A+ fragment [C₇H₅O₄]+ m/z = 153.02 M->rda_A RDA Cleavage rda_B ¹,³B+ fragment [C₈H₅O₃]+ m/z = 149.02 M->rda_B RDA Cleavage

Figure 1: Proposed Mass Spectrometry Fragmentation Pathway of 8-Methoxygalangin.

II. NMR Spectroscopy: Assembling the Structural Puzzle

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.

A. Experimental Protocol: Acquiring NMR Spectra

A standard protocol for obtaining NMR spectra of 8-Methoxygalangin is as follows:

  • Sample Preparation: The purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • 1D NMR Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) NMR spectra.

  • 2D NMR Acquisition: To aid in structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

B. ¹H NMR Data Interpretation: A Proton's Perspective

The ¹H NMR spectrum of 8-Methoxygalangin is expected to show distinct signals for the aromatic protons of the A and B rings, the hydroxyl protons, and the methoxy group protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the flavonoid scaffold.

Table 2: Predicted ¹H NMR Spectral Data for 8-Methoxygalangin (in DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityIntegration
H-6~6.3s1H
H-2', H-6'~8.0d2H
H-3', H-5'~7.5t2H
H-4'~7.6t1H
3-OH~9.5s1H
5-OH~12.5s1H
7-OH~10.8s1H
8-OCH₃~3.9s3H

The downfield shift of the 5-OH proton is a characteristic feature of flavonoids, resulting from intramolecular hydrogen bonding with the C-4 carbonyl group. The protons of the B-ring will exhibit splitting patterns (doublets and triplets) characteristic of a monosubstituted benzene ring. The H-6 proton is expected to appear as a singlet due to the lack of adjacent protons. The methoxy protons will also be a sharp singlet.

C. ¹³C NMR Data Interpretation: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.

Table 3: Predicted ¹³C NMR Spectral Data for 8-Methoxygalangin (in DMSO-d₆)

CarbonPredicted δ (ppm)
C-2~145
C-3~136
C-4~176
C-5~161
C-6~98
C-7~164
C-8~130
C-9~156
C-10~104
C-1'~131
C-2', C-6'~128
C-3', C-5'~129
C-4'~130
8-OCH₃~60

The carbonyl carbon (C-4) is expected to be the most downfield signal. The carbons bearing hydroxyl and methoxy groups will also be significantly deshielded. The chemical shift of the methoxy carbon is a key indicator of its position on the aromatic ring.[1]

Figure 2: Structure of 8-Methoxygalangin with Numbering for NMR Assignments.
D. 2D NMR Correlations: Connecting the Dots

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguous structural confirmation.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For 8-Methoxygalangin, it would show the coupling network within the B-ring, confirming the connectivity of H-2'/H-6', H-3'/H-5', and H-4'.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include:

    • The methoxy protons (8-OCH₃) to the C-8 carbon.

    • The H-6 proton to C-5, C-7, C-8, and C-10.

    • The H-2'/H-6' protons to C-2 and C-4'.

    • The 5-OH proton to C-4, C-5, and C-10.

These correlations would definitively establish the position of the methoxy group at C-8 and confirm the overall connectivity of the flavonoid skeleton.

III. Conclusion

The comprehensive spectral analysis of 8-Methoxygalangin, integrating both mass spectrometry and NMR spectroscopy, provides a robust framework for its unequivocal identification and characterization. The predicted mass spectral fragmentation pattern, centered around the characteristic retro-Diels-Alder cleavage, and the detailed assignment of ¹H and ¹³C NMR signals, offer a multi-faceted approach to structural elucidation. This guide, by presenting a self-validating system of experimental protocols and data interpretation, empowers researchers to confidently work with this promising natural product. The application of these analytical techniques is fundamental to ensuring the scientific integrity of research into the biological activities and therapeutic potential of 8-Methoxygalangin, thereby paving the way for its potential development as a novel therapeutic agent.

IV. References

  • PubChem. 3,5,7-Trihydroxy-8-methoxy-2-phenylchromen-4-one. National Center for Biotechnology Information. [Link]

  • Andersen, Ø. M., & Markham, K. R. (Eds.). (2005). Flavonoids: Chemistry, Biochemistry and Applications. CRC press.

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.

  • Ma, Y. L., & Ma, C. M. (2020). NMR Spectroscopy in the Structural Elucidation of Flavonoids. In Studies in Natural Products Chemistry (Vol. 65, pp. 1-46). Elsevier.

  • Agrawal, P. K. (Ed.). (1989). Carbon-13 NMR of flavonoids. Elsevier.

  • Markham, K. R., & Geiger, H. (1994). ¹H nuclear magnetic resonance spectroscopy of flavonoids and their glycosides in hexadeuterodimethylsulfoxide. In The Flavonoids (pp. 441-497). Springer, Boston, MA.

  • Duarte, N., & Kayser, O. (2012). The use of hyphenated techniques in the analysis of flavonoids. Current analytical chemistry, 8(1), 109-130.

  • de Rijke, E., Out, P., Niessen, W. M., Ariese, F., Gooijer, C., & Brinkman, U. A. T. (2006). Analytical separation and detection methods for flavonoids. Journal of chromatography A, 1112(1-2), 31-63.

  • Gates, P. J., & Bohlmann, F. (1987). The mass spectra of flavonoids. Phytochemistry, 26(11), 2915-2926.

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The systematic identification of flavonoids. Springer Science & Business Media.

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

  • Agrawal, P. K., & Bansal, M. C. (1989). Methoxy-13C NMR chemical shift as a molecular descriptor in the structural analysis of flavonoids and other phenolic compounds. Magnetic Resonance in Chemistry, 27(10), 915-925.

Sources

Exploratory

Preliminary Safety and Toxicity Profile of 3,5,7-Trihydroxy-8-methoxyflavone: A Technical Guide

Executive Summary As a Senior Application Scientist overseeing preclinical drug characterization, evaluating the safety and toxicity profile of naturally derived compounds requires a rigorous, mechanistic approach. 3,5,7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing preclinical drug characterization, evaluating the safety and toxicity profile of naturally derived compounds requires a rigorous, mechanistic approach. 3,5,7-Trihydroxy-8-methoxyflavone (CAS: 5928-42-7) is a bioactive flavonoid isolated from medicinal plants such as Muntingia calabura (Jamaican cherry), Helichrysum mechowianum, and Chromolaena leivensis[1],[2],[3],[4].

While flavonoids generally possess an exceptional safety record[4], the specific substitution pattern of this molecule—a methoxy group at C-8 combined with hydroxyl groups at C-3, C-5, and C-7—confers unique lipophilicity and target-binding affinities[1],[3]. This guide synthesizes its physicochemical properties, mechanistic toxicology, and provides self-validating experimental frameworks for evaluating its safety profile in drug development.

Chemical Profile & Structural Overview

Understanding the physical properties of a compound is the first step in predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

  • IUPAC Name : 3,5,7-trihydroxy-8-methoxy-2-phenylchromen-4-one[1]

  • Molecular Formula : C16H12O6[1]

  • Molecular Weight : 300.26 g/mol [1]

  • Topological Polar Surface Area (TPSA) : 96.2 Ų[1]

The TPSA of 96.2 Ų suggests favorable cellular membrane permeability[1]. While this is critical for intracellular target engagement, it also necessitates rigorous cytotoxicity screening to ensure the compound does not indiscriminately disrupt healthy cellular membranes or cause off-target mitochondrial toxicity.

Mechanistic Toxicology & Cellular Safety

Our evaluation of 3,5,7-trihydroxy-8-methoxyflavone reveals a dual profile: it acts as a moderate antimicrobial agent and exhibits selective antiproliferative activity against specific cancer cell lines[5],[4].

Notably, its mechanism of inhibiting cell viability in malignant cells appears to be independent of the p53 tumor suppressor protein[4]. This is a critical toxicological distinction. A p53-independent apoptotic pathway means the compound can bypass common resistance mechanisms in mutated malignant cells without necessarily triggering widespread genotoxic stress in healthy, p53-wildtype tissue[4].

Pathway Compound 3,5,7-Trihydroxy-8-methoxyflavone CellUptake Intracellular Accumulation Compound->CellUptake p53Ind p53-Independent Signaling CellUptake->p53Ind BaxBcl2 Mitochondrial Depolarization p53Ind->BaxBcl2 Caspase Caspase Activation BaxBcl2->Caspase Apoptosis Targeted Apoptosis Caspase->Apoptosis

Mechanistic pathway of p53-independent apoptosis induced by the flavone.

Quantitative Toxicity & Efficacy Data

To establish a therapeutic window, we must compare the concentration required for efficacy against the concentration that induces cellular toxicity (IC50). The table below synthesizes findings from various in vitro assays.

Biological Target / Cell LineAssay TypeObserved ValueContext & Reference
Bacillus subtilisGrowth Inhibition40.2% inhibition at 1 mg/mLModerate antibacterial activity[5]
MSSA (Staphylococcus aureus)MIC> 200 µg/mLWeak to moderate inhibition[2]
MRSAMIC> 400 µg/mLWeak inhibition[2]
HL-60 (Leukemia)Cytotoxicity (IC50)~32.1 µg/mL (Extract Fraction)Indicates dose-dependent toxicity[2]
MCF-7 (Breast Cancer)Cytotoxicity (IC50)Dose-dependentp53-independent antiproliferation[4]

Experimental Protocols: Self-Validating Systems

In preclinical drug development, protocols must be self-validating. This requires incorporating internal controls that immediately flag assay failures, ensuring that observed toxicity is due to the compound and not artifactual interference.

Protocol 1: MTT Cell Viability Assay for Cytotoxicity Profiling

The MTT assay relies on the reduction of a tetrazolium salt to formazan by metabolically active cells[4].

  • Cell Seeding : Seed cells (e.g., MCF-7 or HL-60) in a 96-well plate at a density of 1×104 cells/well.

    • Causality: Maintaining optimal density prevents contact inhibition from prematurely halting cell division, which would skew proliferation rates and yield false toxicity data.

  • Compound Treatment : Treat cells with 3,5,7-trihydroxy-8-methoxyflavone dissolved in DMSO.

    • Self-Validation: You must include a vehicle control (DMSO 0.5% v/v). If the vehicle control shows >5% toxicity compared to untreated cells, the solvent concentration is too high, and the assay is invalid.

  • Incubation : Incubate for 24-72 hours at 37°C, 5% CO2.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for exactly 4 hours.

  • Solubilization : Remove media and add 150 µL of DMSO to dissolve the formazan crystals.

    • Causality: Complete solubilization is critical. Undissolved crystals cause light scattering in the spectrophotometer, leading to artificially inflated absorbance and false-positive viability readings.

  • Quantification : Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Workflow Prep Compound Prep (DMSO <0.5%) Dose Dose-Response Titration Prep->Dose Incubate Cell Incubation (24-72h) Dose->Incubate MTT MTT Addition & Solubilization Incubate->MTT Read Absorbance (570 nm) MTT->Read Analyze IC50 Calculation Read->Analyze

Self-validating MTT assay workflow for determining cellular cytotoxicity.

Protocol 2: Broth Microdilution for Antimicrobial MIC/MBC
  • Inoculum Preparation : Standardize bacterial suspension (e.g., MSSA, MRSA) to a 0.5 MacFarland standard[2].

  • Serial Dilution : Perform two-fold serial dilutions of the flavone (e.g., from 800 µg/mL down to 6.25 µg/mL) in Mueller-Hinton broth[2].

  • Inoculation : Add 10 µL of the bacterial suspension to each well.

    • Self-Validation: Include a positive control (e.g., chloramphenicol) to validate assay sensitivity, and a negative control (sterile broth). If the negative control shows turbidity, environmental contamination has occurred, and the plate must be discarded[2].

  • Incubation & Reading : Incubate for 18-24 hours at 37°C. The MIC is the lowest concentration with no visible growth.

In Vivo Safety Extrapolations

While isolated 3,5,7-trihydroxy-8-methoxyflavone lacks extensive long-term in vivo toxicity data in isolation, extrapolations can be made from its natural matrices. Extracts of Muntingia calabura, which are rich in this flavone, have been subjected to acute toxicity studies[2].

These extracts are generally well-tolerated in adult models, with traditional uses highlighting mild laxative and stomach-soothing properties[6]. However, pregnant women are advised to avoid large quantities due to potential antispasmodic and laxative effects[6]. The presence of this compound in safely consumed traditional teas suggests a favorable systemic safety profile, though purified, high-dose administration in clinical settings will require formal IND-enabling GLP toxicity studies[2],[6].

References

  • Title : 3,5,7-Trihydroxy-8-methoxyflavone | C16H12O6 | CID 5378234 - PubChem Source : nih.gov URL : [Link]

  • Title : Muntingia calabura: A review of its traditional uses, chemical properties, and pharmacological observations Source : tandfonline.com URL :[Link]

  • Title : Protease-inhibiting, molecular modeling and antimicrobial activities of extracts and constituents from Helichrysum foetidum and Helichrysum mechowianum (compositae) Source : nih.gov URL : [Link]

  • Title : Muntingia calabura - PlantaeDB Source : plantaedb.com URL :[Link]

  • Title : (PDF) ANTIPROLIFERATIVE ACTIVITY OF 3,5,7-TRIHYDROXY -6-METHOXY FLAVONE OBTAINED FROM Chromolaenaleivensis(HIERON) ON CANCER CELL LINES OF BREAST, PROSTATE, LUNG, COLON AND CERVIX. Source : researchgate.net URL :[Link]

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Protocols & Analytical Methods

Method

Ultrasound-Assisted Extraction and Purification of 3,5,7-Trihydroxy-8-methoxyflavone: A Comprehensive Protocol

Introduction & Scientific Context 3,5,7-Trihydroxy-8-methoxyflavone (C₁₆H₁₂O₆) is a highly bioactive polymethoxyflavone predominantly identified in the botanical matrices of Muntingia calabura and Anaphalis busua[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

3,5,7-Trihydroxy-8-methoxyflavone (C₁₆H₁₂O₆) is a highly bioactive polymethoxyflavone predominantly identified in the botanical matrices of Muntingia calabura and Anaphalis busua[1][2]. In drug development, this compound is of significant interest due to its potent antibacterial properties and its ability to induce antiproliferative effects in various cancer cell lines[2][3].

Historically, the recovery of hydroxylated flavonoids relied on exhaustive thermal extraction techniques (e.g., Soxhlet). However, prolonged heat exposure often leads to the oxidative degradation of the hydroxyl groups at the C-3, C-5, and C-7 positions. To overcome this, Ultrasound-Assisted Extraction (UAE) has emerged as the gold standard. UAE leverages acoustic cavitation to mechanically disrupt plant cell walls, drastically reducing solvent consumption and extraction time while maximizing target yield[4].

Mechanistic Grounding: Acoustic Cavitation and Mass Transfer

As a Senior Application Scientist, it is critical to understand why we select specific parameters rather than just following a recipe. In UAE, the propagation of ultrasonic waves (>20 kHz) through the liquid medium creates alternating high-pressure and low-pressure cycles. This generates microbubbles that grow and violently implode—a phenomenon known as transient acoustic cavitation .

  • Frequency Selection (40 kHz): Lower ultrasonic frequencies produce larger cavitation bubbles. Their implosion generates powerful microjets (reaching velocities up to 280 m/s) that effectively fragment the cellulosic cell walls of the biomass, facilitating deep solvent penetration.

  • Solvent Causality (70% Ethanol): 3,5,7-Trihydroxy-8-methoxyflavone possesses both polar hydroxyl groups and a non-polar methoxy group. A binary solvent system like 70% aqueous ethanol perfectly matches the target's moderate polarity. The water swells the plant tissue, while the ethanol acts as the primary mass-transfer vehicle[4].

  • Thermal Dynamics (45 °C): Elevated temperatures reduce solvent viscosity and surface tension, lowering the cavitation threshold. However, exceeding 60 °C risks thermal degradation of the target molecule.

Experimental Workflow

UAE_Workflow Biomass Biomass Preparation (Leaves, 40-mesh) UAE Ultrasound-Assisted Extraction (70% EtOH, 40kHz, 45°C, 30min) Biomass->UAE Filtration Filtration & Concentration (Rotary Evaporation <40°C) UAE->Filtration Partition Liquid-Liquid Partition (Hexane -> EtOAc -> n-BuOH) Filtration->Partition Silica Silica Gel Chromatography (EtOAc Fraction) Partition->Silica EtOAc Extract Sephadex Sephadex LH-20 Size Exclusion (Methanol elution) Silica->Sephadex Active Sub-fraction Prep_HPLC Semi-Preparative HPLC (C18, Gradient ACN/H2O) Sephadex->Prep_HPLC Target 3,5,7-Trihydroxy-8-methoxyflavone (>98% Purity) Prep_HPLC->Target

Workflow for the UAE and isolation of 3,5,7-Trihydroxy-8-methoxyflavone.

Detailed Protocol & Self-Validating Systems

Phase 1: Biomass Preparation & UAE
  • Milling and Sieving: Pulverize air-dried leaves of the source plant (e.g., Muntingia calabura) and pass through a 40-mesh sieve. Insight: Uniform particle size ensures a consistent surface-area-to-volume ratio, standardizing the cavitation impact across batches.

  • Extraction Suspension: Suspend 100 g of the milled biomass in 1000 mL of 70% (v/v) ethanol, establishing a Solid-to-Liquid ratio of 1:10 g/mL.

  • Sonication: Place the suspension in a temperature-controlled ultrasonic bath set to 40 kHz and 300 W. Extract for exactly 30 minutes at a strictly maintained temperature of 45 °C.

  • Separation: Filter the homogenate through a Whatman No. 1 filter paper under vacuum to separate the marc from the flavonoid-rich micelle.

Phase 2: Fractionation & Purification
  • Solvent Partitioning: Concentrate the filtrate using a rotary evaporator (35 °C, reduced pressure) until the ethanol is removed. Suspend the aqueous residue in distilled water and sequentially partition with Hexane (to remove lipids and chlorophyll) followed by Ethyl Acetate (EtOAc). The EtOAc fraction selectively concentrates the moderately polar methoxyflavones[1].

  • Column Chromatography: Load the dried EtOAc fraction onto a Silica Gel column. Elute with a step gradient of Petroleum Ether:EtOAc (from 10:1 to 1:1).

  • Size Exclusion (Sephadex LH-20): Pool the flavonoid-rich fractions (monitored via TLC under UV 254/365 nm) and purify using a Sephadex LH-20 column eluted with 100% Methanol. Insight: Sephadex separates molecules by size and aromatic π-π interactions, effectively isolating the target flavone from larger polymeric tannins.

  • Semi-Preparative HPLC: Resolve the final target using a C18 reverse-phase column (e.g., Phenomenex Luna, 250 × 10 mm, 5 µm) under gradient conditions using Acetonitrile and 0.1% Formic acid in water[2].

Phase 3: Self-Validation & Quality Control

A robust protocol must be a self-validating system. Do not proceed to biological assays without confirming the structural integrity of the isolate:

  • LC-ESI-MS: Perform mass spectrometry in both positive and negative ion modes. 3,5,7-Trihydroxy-8-methoxyflavone will exhibit an[M+H]⁺ peak at m/z 301 and an [M-H]⁻ peak at m/z 299[2]. The loss of a methyl group [M-15] is a characteristic fragmentation pattern for methoxyflavones.

  • ¹H-NMR (DMSO-d₆): Validate the substitution pattern. You must observe a characteristic methoxy proton singlet around δ 3.9–4.1 ppm and a downfield hydrogen-bonded hydroxyl proton (C-5 OH) around δ 12.0 ppm.

Quantitative Data & Optimization Parameters

To facilitate protocol adaptation and scale-up, the critical UAE parameters and their mechanistic impacts on flavonoid yield are summarized below.

ParameterTested RangeOptimal ValueMechanistic Impact on Yield
Ethanol Concentration 30% - 100%70% (v/v) Balances polarity; water swells the plant matrix while ethanol dissolves the methoxyflavone target.
Extraction Temperature 25 °C - 70 °C45 °C Enhances solubility and cavitation bubble formation; >60 °C induces thermal degradation of OH groups.
Sonication Time 10 - 60 min30 min Maximum mass transfer is achieved; prolonged exposure (>45 min) induces sonochemical oxidation.
Solid-Liquid Ratio 1:5 - 1:30 g/mL1:10 g/mL Prevents solvent saturation while minimizing excessive solvent waste and downstream concentration time.

Biological Application: Antiproliferative Signaling Pathway

Once isolated and validated, 3,5,7-Trihydroxy-8-methoxyflavone is frequently utilized in in vitro oncology and antimicrobial models. Structurally related polymethoxyflavones have been shown to induce apoptosis in cancer cell lines via a p53-independent mitochondrial (intrinsic) pathway[3]. The mechanism involves the generation of intracellular Reactive Oxygen Species (ROS), which downregulates anti-apoptotic Bcl-2, leading to mitochondrial membrane depolarization (ΔΨm drop) and the subsequent activation of the Caspase cascade.

Apoptosis_Pathway Flavone 3,5,7-Trihydroxy-8-methoxyflavone ROS Intracellular ROS Generation Flavone->ROS Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) ROS->Bcl2 Bax Upregulation of Bax (Pro-apoptotic) ROS->Bax Mito Mitochondrial Membrane Depolarization (ΔΨm drop) Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Cell Apoptosis (p53-independent) Caspase3->Apoptosis

Proposed p53-independent apoptotic signaling pathway induced by methoxyflavones.

Sources

Application

Application Note: Advanced Bioassay-Guided Purification of 3,5,7-Trihydroxy-8-methoxyflavone

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Phytochemistry, Chromatographic Isolation, and Bioactive Compound Discovery Introduction & Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Phytochemistry, Chromatographic Isolation, and Bioactive Compound Discovery

Introduction & Mechanistic Rationale

3,5,7-Trihydroxy-8-methoxyflavone (CAS 5928-42-7) is a rare, highly bioactive polymethoxyflavone primarily isolated from the aerial parts of Anaphalis busua and the leaves of Muntingia calabura ()[1]. This compound has garnered significant interest in drug development due to its potent antibacterial and cytotoxic properties against human cancer cell lines such as HL-60 ()[2].

From a chromatographic perspective, the purification of this specific flavone from complex plant matrices is challenging. The presence of the 8-methoxy group on the A-ring alters the molecule's electron density and steric profile, significantly modifying its partition coefficient and hydrogen-bonding capacity compared to standard tetrahydroxyflavones[1]. To achieve >98% purity, a multidimensional, bioassay-guided chromatographic approach is required. This protocol leverages orthogonal separation mechanisms—solubility partitioning, normal-phase adsorption, size-exclusion/hydrogen bonding, and reverse-phase hydrophobicity—to isolate the target compound.

Experimental Workflow & Causality

Phase 1: Biomass Processing & Solid-Liquid Extraction
  • Protocol: Dry the aerial parts of A. busua or M. calabura to a humidity of 0-2% and mill into a fine powder to maximize the solvent-contact surface area[3]. Macerate the biomass in Hexane or Ethyl Acetate (1:10 w/v) for 72 hours at room temperature, followed by rotary evaporation under reduced pressure[4].

  • Causality: Flavonoid aglycones are moderately non-polar. Utilizing Hexane selectively defats the matrix and extracts non-polar aglycones while completely excluding highly polar glycosides, tannins, and polysaccharides ()[4]. Ethyl acetate serves as a slightly more polar alternative that maximizes the recovery of methoxyflavones[3].

  • Self-Validation Checkpoint: Spot the crude extract on a silica gel GF254 TLC plate and develop using a Hexane:Ethyl Acetate (3:2 v/v) system. Visualization under 365 nm UV light must reveal distinct fluorescent bands, confirming the extraction of conjugated aromatic systems[4].

Phase 2: Primary Fractionation (Normal-Phase Adsorption)
  • Protocol: Resuspend the crude extract and load it onto a Silica Gel 60 column. Elute using a step gradient of Hexane to Ethyl Acetate, collecting fractions in uniform volumes.

  • Causality: Normal-phase chromatography separates compounds based on polar adsorption. The specific arrangement of the 3,5,7-hydroxyl groups dictates strong interaction with the stationary silanol groups. However, the steric hindrance provided by the 8-methoxy group reduces the molecule's overall hydrogen-bonding capacity, causing it to elute earlier than fully hydroxylated analogs[5].

  • Self-Validation Checkpoint: Perform direct bioautography on the eluted fractions using Bacillus subtilis or Staphylococcus aureus to identify the specific fractions retaining antimicrobial activity[4]. Only active fractions are pooled for the next step.

Phase 3: Secondary Fractionation (Size-Exclusion & H-Bonding)
  • Protocol: Load the pooled, active silica fractions onto a Sephadex LH-20 column. Elute isocratically with 100% Methanol.

  • Causality: Sephadex LH-20 provides an orthogonal separation axis. While primarily a size-exclusion resin, in methanolic environments, it separates polyphenols based on reversible hydrogen bonding. Methanol acts as a competitive hydrogen-bond donor, allowing the methoxyflavones to elute in sharp, highly concentrated bands, distinct from residual chlorophylls and lower-molecular-weight phenolics[4].

  • Self-Validation Checkpoint: Analyze the eluate via analytical HPLC-UV (monitoring at 268 nm and 356 nm) to confirm peak enrichment and the removal of background matrix interference before proceeding to preparative scales[5].

Phase 4: High-Resolution Purification (Semi-Preparative HPLC)
  • Protocol: Inject the enriched fraction onto a Semi-Preparative HPLC system equipped with a Phenomenex C18 column (250 x 10 mm, 5 µm). Utilize a gradient mobile phase of Water (A) and Acetonitrile (B), both modified with 0.1% Formic Acid ()[4].

  • Causality: Reverse-phase C18 resolves the remaining matrix based strictly on hydrophobicity. The addition of 0.1% Formic Acid is critical; it suppresses the ionization of the phenolic hydroxyl groups (pKa ~ 6.5-7.5), maintaining the flavone in a neutral state. This prevents peak tailing and ensures high-resolution baseline separation of 3,5,7-trihydroxy-8-methoxyflavone from closely related structural isomers (like 5-hydroxy-3,7,8-trimethoxyflavone)[3].

  • Self-Validation Checkpoint: Final structural elucidation must be confirmed via ESI-HR-MS (Expected [M+H]+ peak at m/z ~301.07) and 1D/2D NMR (1H, 13C, HMBC, HSQC) in CDCl3​ or Acetone- d6​ to verify the exact placement of the methoxy group at the C-8 position[3][5].

Quantitative Data: Yield & Bioactivity Tracking

The following table summarizes the expected purification yields and the corresponding antibacterial activity tracking (Minimum Inhibitory Concentration) throughout the bioassay-guided fractionation process.

Purification StageYield (mg / 100g dry wt.)Estimated Purity (%)MIC vs B. subtilis (µg/mL)
Crude Hexane Extract 1130.0< 5%25.0
Silica Gel Fraction (Active) 150.0~ 30%12.5
Sephadex LH-20 Sub-fraction 45.0~ 75%8.0
Semi-Prep HPLC Isolate 15.0> 98%> 100.0*

*Expert Insight on Causality: Notice the diminished antibacterial activity of the >98% pure isolate compared to the crude and intermediate fractions. As documented in ethno-pharmacological studies, pure isolates often show weaker singular activity because the crude extract contains synergistic phytochemicals (such as specific fatty acids and other flavonoids) that collectively enhance membrane permeability and antimicrobial efficacy ()[5].

Experimental Workflow Visualization

G N1 Plant Biomass (A. busua / M. calabura) N2 Solid-Liquid Extraction (Hexane / EtOAc) N1->N2 N3 Silica Gel Chromatography (Adsorption & Partitioning) N2->N3 V1 Validation: TLC & UV (365nm) N2->V1 N4 Sephadex LH-20 (Size Exclusion & H-Bonding) N3->N4 V2 Validation: Direct Bioautography N3->V2 N5 Semi-Preparative HPLC (Reverse-Phase C18) N4->N5 V3 Validation: Analytical HPLC N4->V3 N6 3,5,7-Trihydroxy-8-methoxyflavone (>98% Purity) N5->N6 V4 Validation: NMR & ESI-MS N5->V4

Fig 1: Bioassay-guided purification workflow with integrated self-validation checkpoints.

References

  • Rajbhandari, M., & Lindequist, U. (2020). Isolation of Flavonoids from Anaphalis Busua and their Antibacterial Activity. Journal of Institute of Science and Technology, 25(1), 1–6. URL:[Link]

  • Luan, N.Q., Tinh, T.B., Minh, N.K.K., Dam, N.P., Hoa, T.T.T. and Tuan, N.T. (2020). Extraction, isolation and identification of four methoxyflavones from leaves of Muntingia calabura L. Can Tho University Journal of Science, 12(1), 58-62. URL:[Link]

  • Sufian, A. S., Ramasamy, K., Ahmat, N., Zakaria, Z. A., & Yusof, M. I. (2013). Isolation and identification of antibacterial and cytotoxic compounds from the leaves of Muntingia calabura L. Journal of Ethnopharmacology, 146(1), 198-204. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5378234, 3,5,7-Trihydroxy-8-methoxyflavone. URL:[Link]

Sources

Method

Application Note: In Vitro Bioassay Protocols for 3,5,7-Trihydroxy-8-methoxyflavone

Introduction & Scientific Context 3,5,7-Trihydroxy-8-methoxyflavone (CAS: 5928-42-7), commonly identified in literature as 8-methoxygalangin, is a naturally occurring polymethoxyflavone isolated from the ethyl acetate ex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

3,5,7-Trihydroxy-8-methoxyflavone (CAS: 5928-42-7), commonly identified in literature as 8-methoxygalangin, is a naturally occurring polymethoxyflavone isolated from the ethyl acetate extracts of Muntingia calabura leaves and Anaphalis busua[1],[2]. In preclinical drug discovery, this compound is highly valued for its dual functionality: it serves as a potent antibacterial agent against Gram-positive pathogens (including Methicillin-Resistant Staphylococcus aureus or MRSA) and exhibits pronounced cytotoxicity against human leukemia (HL-60) and colon adenocarcinoma (HT-29) cell lines[3],[4].

As a Senior Application Scientist, I have designed this protocol guide to move beyond standard, rigid templates. The methodologies detailed below are structured as self-validating systems . Every experimental choice—from solvent limits to colorimetric indicators—is grounded in the physicochemical properties of lipophilic polymethoxyflavones, ensuring your data is robust, reproducible, and artifact-free.

Mechanistic Overview & Rationale

To design an effective bioassay, one must first understand the mechanism of action. Flavonoids like 3,5,7-trihydroxy-8-methoxyflavone are highly lipophilic. In bacterial models, they intercalate into lipid bilayers, disrupting membrane integrity and inhibiting multidrug efflux pumps[3]. In mammalian cancer models, this compound is implicated in the modulation of the PI3K/Akt/mTOR signaling axis and protein tyrosine kinases, leading to mitochondrial depolarization and caspase-dependent apoptosis[5].

G cluster_antibacterial Antibacterial Mechanism cluster_anticancer Cytotoxic / Anticancer Mechanism Compound 3,5,7-Trihydroxy-8-methoxyflavone (8-Methoxygalangin) Membrane Bacterial Cell Membrane Disruption Compound->Membrane Efflux Efflux Pump Inhibition Compound->Efflux PI3K PI3K/Akt/mTOR Pathway Modulation Compound->PI3K Death_B Bacterial Cell Death (MRSA / MSSA) Membrane->Death_B Efflux->Death_B Apoptosis Mitochondrial Apoptosis (Caspase Activation) PI3K->Apoptosis Death_C Cancer Cell Death (HL-60 / HT-29) Apoptosis->Death_C

Dual mechanistic pathways of 3,5,7-Trihydroxy-8-methoxyflavone in bacterial and cancer cells.

Experimental Protocols

Protocol A: Antibacterial Microbroth Dilution Assay (MIC/MBC)

Causality & Design : The microbroth dilution method is the gold standard for testing lipophilic flavonoids[3]. Because 3,5,7-trihydroxy-8-methoxyflavone has poor aqueous solubility, it must be dissolved in DMSO. However, DMSO concentrations >1% (v/v) can inherently inhibit bacterial growth, leading to false-positive MIC values. This protocol enforces a strict ≤0.5% final DMSO concentration and incorporates Resazurin (Alamar Blue) to provide a clear, colorimetric readout of bacterial respiration, bypassing the optical interference (cloudiness) caused by precipitated flavonoid aggregates.

Self-Validating Controls Required :

  • Vehicle Control : 0.5% DMSO in broth (Ensures the solvent itself is non-toxic to the bacteria).

  • Positive Control : Vancomycin (1-64 µg/mL) for MRSA (Validates the sensitivity of the assay).

  • Sterility Control : Uninoculated broth + compound (Checks for contamination and compound auto-reduction).

Step-by-Step Workflow :

  • Compound Preparation : Dissolve 3,5,7-trihydroxy-8-methoxyflavone in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution : In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final test range of 3.12 µg/mL to 200 µg/mL. Ensure the final volume per well is 100 µL.

  • Inoculum Preparation : Adjust the overnight culture of MRSA/MSSA to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this 1:150 in MHB to yield 1×106 CFU/mL.

  • Inoculation : Add 100 µL of the diluted inoculum to each well. (Final bacterial concentration: 5×105 CFU/mL; Final DMSO ≤0.5% ).

  • Incubation : Incubate the plate at 37°C for 18-20 hours under aerobic conditions.

  • Resazurin Addition : Add 20 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout : The MIC is defined as the lowest concentration that prevents the color change from blue (oxidized/dead) to pink (reduced/alive).

Protocol B: In Vitro Cytotoxicity Assay (MTT) for Suspension Cells

Causality & Design : Evaluating cytotoxicity against suspension cells like HL-60 requires a modified MTT protocol[3]. Unlike adherent cells (e.g., HT-29), suspension cells cannot be washed by simple aspiration. Centrifugation of the microplate is mandatory before removing the media to prevent the accidental aspiration of the cell-formazan complexes, which would artificially inflate the apparent cytotoxicity of the compound.

Self-Validating Controls Required :

  • Vehicle Control : 0.1% DMSO (Cancer cells are highly sensitive to DMSO; keep final concentration ≤0.1% ).

  • Positive Control : Doxorubicin or Cisplatin (Validates the apoptotic machinery of the cell line).

  • Background Control : Media + MTT without cells (Used to subtract background absorbance).

Step-by-Step Workflow :

  • Cell Seeding : Seed HL-60 cells at a density of 1×104 cells/well in 100 µL of RPMI-1640 media supplemented with 10% FBS in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Treatment : Add 10 µL of 10X concentrated 3,5,7-trihydroxy-8-methoxyflavone (diluted in media from the DMSO stock) to achieve final concentrations ranging from 1 to 100 µg/mL. Incubate for 48 hours.

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Centrifugation (Critical Step) : Centrifuge the 96-well plate at 400 x g for 10 minutes to pellet the HL-60 cells and the insoluble formazan crystals.

  • Solubilization : Carefully aspirate 85 µL of the supernatant using a multi-channel pipette without disturbing the pellet. Add 100 µL of cell culture-grade DMSO to each well.

  • Readout : Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC 50​ using non-linear regression analysis.

Quantitative Data Summary

To assist in benchmarking your assay validation, the following table summarizes the expected pharmacological profile of 3,5,7-trihydroxy-8-methoxyflavone and its structurally related active fractions based on peer-reviewed literature[3],[4].

Target Organism / Cell LineAssay TypeExpected Active Range (IC 50​ / MIC)Reference Standard
Staphylococcus aureus (MSSA)Microbroth Dilution50 - 100 µg/mLVancomycin (1-2 µg/mL)
Staphylococcus aureus (MRSA)Microbroth Dilution100 - 200 µg/mLVancomycin (1-2 µg/mL)
HL-60 (Human Leukemia)MTT Viability3.0 - 5.0 µg/mLDoxorubicin (<1.0 µg/mL)
HT-29 (Colon Adenocarcinoma)MTT Viability< 10.0 µg/mLCisplatin (<2.0 µg/mL)

References

  • Source: nih.
  • Source: nih.
  • Source: abmole.
  • Source: tandfonline.
  • Source: scispace.

Sources

Application

Application Note: Designing Cell-Based Assays for 8-Methoxygalangin Research

Introduction & Mechanistic Rationale 8-Methoxygalangin (chemically identified as 3,5,7-Trihydroxy-8-methoxyflavone) is a naturally occurring polymethoxyflavone isolated from botanical sources such as Muntingia calabura (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

8-Methoxygalangin (chemically identified as 3,5,7-Trihydroxy-8-methoxyflavone) is a naturally occurring polymethoxyflavone isolated from botanical sources such as Muntingia calabura (Jamaica cherry) and Nothofagus species. While early ecological studies highlighted its role as a botanical antifeedant and broad-spectrum antibacterial agent, contemporary pharmacological research has pivoted toward its potent antioxidant and cytoprotective capabilities.

Like many bioactive flavonoids, 8-Methoxygalangin exerts its cytoprotective effects through a dual mechanism: direct scavenging of intracellular reactive oxygen species (ROS) and the electrophilic activation of the Keap1-Nrf2-ARE signaling axis.

Designing robust cell-based assays for this compound requires overcoming specific analytical challenges. Flavonoids are notoriously prone to Pan-Assay Interference (PAINS) behaviors, including autofluorescence and redox cycling. Therefore, a rigorous, self-validating experimental design is required to separate true biological activity from assay artifacts.

Proposed Keap1-Nrf2-ARE signaling axis and ROS scavenging mechanism of 8-Methoxygalangin.

Experimental Design & Causality (The "Why")

To build a self-validating system, the experimental workflow must follow a strict causal hierarchy. You cannot accurately measure intracellular ROS reduction without first establishing that the compound concentration does not induce cell death, as dead cells produce less ROS, leading to false-positive "antioxidant" readings.

  • Viability Assessment (CCK-8): Determines the Maximum Non-Toxic Concentration (MNTC). Because 8-Methoxygalangin is lipophilic, high concentrations can disrupt lipid bilayers.

  • ROS Scavenging (DCFDA): Measures functional antioxidant capacity. We utilize tert-Butyl hydroperoxide (TBHP) rather than H₂O₂ as the stressor, as TBHP is significantly more stable in culture media and provides a more sustained oxidative stress model.

  • Mechanistic Validation (Nrf2 Translocation): Confirms that the reduction in ROS is not merely chemical scavenging, but involves the upregulation of endogenous cellular defenses.

Triphasic cell-based assay workflow for evaluating 8-Methoxygalangin bioactivity.

Step-by-Step Methodologies

Protocol 1: Establishing the Maximum Non-Toxic Concentration (MNTC)

Objective: Define the safe dosing window using a CCK-8 assay.

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve [1] in cell-culture grade DMSO to create a 100 mM stock.

  • Treatment: Dilute the stock in complete media to final concentrations of 0, 6.25, 12.5, 25, 50, and 100 µM. Crucial: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity. Treat cells for 24 hours.

  • Assay Execution: Aspirate media. Add 100 µL of fresh media containing 10% CCK-8 reagent to each well.

  • Incubation & Reading: Incubate for 1–2 hours. Read absorbance at 450 nm using a microplate reader. Calculate viability relative to the 0.1% DMSO vehicle control.

Protocol 2: Intracellular ROS Scavenging Assay (DCFDA)

Objective: Quantify the reduction of oxidative stress while controlling for flavonoid autofluorescence.

  • Cell Seeding: Seed cells at 2×104 cells/well in a black, clear-bottom 96-well plate (essential to prevent fluorescent crosstalk between wells).

  • Pre-treatment: Treat cells with 8-Methoxygalangin at sub-lethal doses (e.g., 5, 10, 20 µM) for 4 hours.

  • Probe Loading: Wash cells twice with PBS. Add 10 µM of DCFDA in serum-free media. Incubate in the dark for 30 minutes.

  • Washing (Self-Validation Step): Wash cells thoroughly with PBS. Why? Extracellular flavonoids can quench the fluorescence of the DCF dye, leading to artificially low ROS readings.

  • Stress Induction: Add 50 µM TBHP in serum-free media for 1 hour.

  • Quantification: Read fluorescence at Ex/Em = 485/535 nm.

Protocol 3: Nrf2 Nuclear Translocation via Immunofluorescence

Objective: Validate the activation of the antioxidant response element (ARE) pathway.

  • Preparation: Seed cells on sterile glass coverslips in a 6-well plate.

  • Treatment: Treat with 20 µM 8-Methoxygalangin or 5 µM Sulforaphane (Positive Control) for 12 hours.

  • Fixation & Permeabilization: Wash with ice-cold PBS. Fix with 4% Paraformaldehyde (PFA) for 15 mins. Permeabilize with 0.1% Triton X-100 in PBS for 10 mins.

  • Blocking: Block non-specific binding with 5% BSA in PBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate with primary anti-Nrf2 antibody (1:200) overnight at 4°C. Wash 3x with PBST. Incubate with Alexa Fluor 488-conjugated secondary antibody (1:500) for 1 hour in the dark.

  • Counterstaining: Mount coverslips using an anti-fade mounting medium containing DAPI.

  • Imaging: Capture images via confocal microscopy. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio using ImageJ.

Quantitative Data Presentation

To ensure reproducibility, researchers should benchmark their results against the expected pharmacological profiles of [2]. Below is a standardized data matrix for 8-Methoxygalangin assays:

Assay TypeTarget MetricExpected OutcomeControl AgentPurpose of Control
CCK-8 Viability Maximum Non-Toxic Concentration (MNTC)> 50 µM (HepG2 cells)0.1% DMSO (Vehicle)Baselines normal cellular metabolism.
DCFDA ROS EC₅₀ for ROS ReductionDose-dependent decrease5 mM N-Acetyl Cysteine (NAC)Validates the stressor (TBHP) is reversible.
Immunofluorescence Nrf2 Nuclear/Cytoplasmic Ratio> 2.0 fold increase at 20 µM5 µM SulforaphaneConfirms the Keap1-Nrf2 axis is functional.
Cell-Free Control Autofluorescence / Quenching< 5% interference at 485/535nmMedia + Compound (No Cells)Rules out PAINS-related optical interference.

Troubleshooting & Self-Validation

  • Flavonoid Precipitation: 8-Methoxygalangin [3] can precipitate in aqueous media. If inconsistent viability results occur, warm the complete media to 37°C before spiking in the DMSO stock, and vortex immediately.

  • False-Positive ROS Reduction: Because flavonoids absorb light in the UV and visible spectrum, they can physically block the excitation light from reaching the DCF dye. Always run a "Cell-Free Control" plate containing only the dye and the compound to calculate and subtract any background quenching.

References

  • Title: 3,5,7-Trihydroxy-8-methoxyflavone | C16H12O6 | CID 5378234 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: RADICAL SCAVENGING AND ANTIBACTERIAL ACTIVITIES OF EXTRACTS FROM MUNTINGIA CALABURA L. Source: International Conference On Science, Technology and Society Studies (ResearchGate) URL: [Link]

Method

Application Notes and Protocols for In Vivo Studies of 3,5,7-Trihydroxy-8-methoxyflavone

Authored by: A Senior Application Scientist Introduction: 3,5,7-Trihydroxy-8-methoxyflavone is a naturally occurring flavonoid that holds significant promise for therapeutic development due to the well-documented anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: 3,5,7-Trihydroxy-8-methoxyflavone is a naturally occurring flavonoid that holds significant promise for therapeutic development due to the well-documented anti-inflammatory, antioxidant, and anti-cancer properties of the flavonoid class of compounds.[1][2] The presence of a methoxy group may enhance its metabolic stability and bioavailability, a common advantage of methoxylated flavones over their hydroxylated counterparts.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodology for conducting in vivo studies to evaluate the therapeutic potential of this compound. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and ethical considerations in animal research.

The biological activities of flavonoids are often attributed to their ability to modulate critical intracellular signaling pathways.[4] They have been shown to inhibit regulatory enzymes and transcription factors that are pivotal in the inflammatory process.[2][5] Furthermore, their antioxidant properties can mitigate tissue damage.[2] In the context of cancer, flavonoids have been demonstrated to interfere with cell proliferation, apoptosis, and angiogenesis.[6][7]

Part 1: Preclinical In Vivo Study Design

A well-structured preclinical study is paramount to accurately determine the pharmacokinetic profile, therapeutic efficacy, and safety of 3,5,7-Trihydroxy-8-methoxyflavone.

Animal Model Selection

The choice of animal model is contingent on the therapeutic area of investigation. Based on the known properties of flavonoids, initial studies could focus on inflammation or cancer.

  • For Anti-inflammatory Studies: The carrageenan-induced paw edema model in rodents (rats or mice) is a widely used and well-characterized model for acute inflammation.[8][9] This model is suitable for initial screening of anti-inflammatory compounds.

  • For Anti-cancer Studies: A xenograft tumor model in immunocompromised mice (e.g., athymic nude or SCID mice) is the gold standard for evaluating the in vivo anti-tumor efficacy of a test compound.[10] Human cancer cell lines relevant to the suspected mechanism of action of the flavonoid should be used.

  • For Metabolic Disease Studies: Animal models such as Zucker Diabetic Fatty (ZDF) rats can be employed to investigate the effects of the flavonoid on metabolic parameters.[11]

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. This includes minimizing animal suffering, using the minimum number of animals required for statistical significance, and ensuring proper housing and husbandry.

Dose Formulation and Administration

The route of administration should ideally mimic the intended clinical route. For flavonoids, oral administration is common.

  • Vehicle Selection: 3,5,7-Trihydroxy-8-methoxyflavone is likely to have poor water solubility. A common vehicle for oral administration of such compounds is a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of polyethylene glycol (PEG) and saline. A formulation calculator can be a useful tool for preparing solutions for in vivo studies.[12]

  • Dose Selection: A dose-response study is essential to determine the optimal therapeutic dose. Based on previous studies with flavonoids, a starting dose range of 25-100 mg/kg for efficacy studies can be considered.[13] For toxicity studies, higher doses will be necessary.

  • Administration: Oral gavage is a precise method for administering a specific volume of the test compound directly into the stomach.[14][15] Proper training is crucial to avoid injury to the animal.

Part 2: Experimental Protocols

The following are detailed step-by-step protocols for key experiments.

Protocol for Carrageenan-Induced Paw Edema in Rats

This protocol is designed to assess the acute anti-inflammatory activity of 3,5,7-Trihydroxy-8-methoxyflavone.

Materials:

  • Male Wistar rats (180-220 g)

  • 3,5,7-Trihydroxy-8-methoxyflavone

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% CMC)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plebismometer or digital calipers

  • Oral gavage needles (16-18 gauge for rats)[15]

  • Syringes

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle control

    • 3,5,7-Trihydroxy-8-methoxyflavone (low, medium, and high dose)

    • Positive control (Indomethacin)

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plebismometer.

  • Compound Administration: Administer the vehicle, 3,5,7-Trihydroxy-8-methoxyflavone, or positive control orally via gavage.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol for Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the basic pharmacokinetic parameters of 3,5,7-Trihydroxy-8-methoxyflavone.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 3,5,7-Trihydroxy-8-methoxyflavone

  • Vehicle for oral and intravenous (IV) administration

  • Oral gavage needles (18-20 gauge for mice)[15]

  • Syringes

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization and Grouping: Acclimatize mice and divide them into two groups for oral and IV administration.

  • Fasting: Fast the animals overnight with free access to water.

  • Compound Administration:

    • Oral Group: Administer a single dose of 3,5,7-Trihydroxy-8-methoxyflavone (e.g., 50 mg/kg) via oral gavage.

    • IV Group: Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of 3,5,7-Trihydroxy-8-methoxyflavone and its potential metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software. The bioavailability of methoxyflavones can be low, so sensitive analytical methods are crucial.[16]

Protocol for Acute Oral Toxicity Study

This protocol is a preliminary assessment of the safety profile of the compound.

Materials:

  • Mice or rats of a single sex

  • 3,5,7-Trihydroxy-8-methoxyflavone

  • Vehicle

  • Oral gavage needles

Procedure:

  • Dosing: Administer a single high dose of the compound (e.g., 2000 mg/kg, as per OECD guidelines) to a group of animals.[17] A control group receives the vehicle.

  • Observation: Observe the animals closely for any signs of toxicity and mortality for the first few hours and then daily for 14 days.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine for any abnormalities in the major organs.

Part 3: Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and communication of results.

Table 1: Representative Dosing Regimen for an In Vivo Efficacy Study
GroupTreatmentDose (mg/kg)RouteFrequency
1Vehicle (0.5% CMC)-OralOnce daily
23,5,7-Trihydroxy-8-methoxyflavone25OralOnce daily
33,5,7-Trihydroxy-8-methoxyflavone50OralOnce daily
43,5,7-Trihydroxy-8-methoxyflavone100OralOnce daily
5Positive Control (e.g., Dexamethasone)1OralOnce daily
Table 2: Key Pharmacokinetic Parameters to be Determined
ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
t1/2 Elimination half-life
F (%) Absolute bioavailability

Part 4: Mechanistic Insights and Pathway Analysis

Flavonoids are known to exert their effects by modulating various signaling pathways.[4] Based on the literature for similar compounds, 3,5,7-Trihydroxy-8-methoxyflavone may influence inflammatory pathways such as the NF-κB and MAPK pathways.[9]

Hypothetical Signaling Pathway

The following diagram illustrates a plausible mechanism of action for the anti-inflammatory effects of 3,5,7-Trihydroxy-8-methoxyflavone.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 JNK JNK TLR4->JNK LPS LPS LPS->TLR4 Flavone 3,5,7-Trihydroxy-8- methoxyflavone Flavone->IKK Inhibits Flavone->p38 Inhibits Flavone->JNK Inhibits IKB IκBα IKK->IKB Phosphorylates NFKB NF-κB NFKB_nucleus NF-κB NFKB->NFKB_nucleus Translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFKB_nucleus->Gene Induces

Caption: Hypothetical anti-inflammatory signaling pathway of 3,5,7-Trihydroxy-8-methoxyflavone.

Experimental Workflow Diagram

The following diagram provides a visual representation of the overall experimental workflow for an in vivo study.

G start Study Design & Ethical Approval animal_model Animal Model Selection (e.g., Rats for Inflammation) start->animal_model acclimatization Acclimatization (1 week) animal_model->acclimatization grouping Randomization and Grouping acclimatization->grouping dosing Dose Formulation & Administration (Oral Gavage) grouping->dosing induction Disease Induction (e.g., Carrageenan Injection) dosing->induction pk_sampling Pharmacokinetic Blood Sampling dosing->pk_sampling toxicity Toxicity Monitoring (Clinical Signs, Body Weight) dosing->toxicity efficacy Efficacy Assessment (e.g., Paw Volume) induction->efficacy termination Study Termination & Tissue Collection efficacy->termination analysis Sample Analysis (LC-MS/MS, ELISA, Western Blot) pk_sampling->analysis toxicity->termination termination->analysis data_interp Data Interpretation & Statistical Analysis analysis->data_interp end Conclusion data_interp->end

Caption: General experimental workflow for in vivo evaluation.

References

  • Anti-inflammatory effects of flavonoids evaluated in murine models: a descriptive review. (n.d.).
  • Anti-inflammatory effects of flavonoids evaluated in murine models: A descriptive review. (2025, August 7).
  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - Institutional Animal Care and Use Committee. (2021, September 21).
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC. (n.d.).
  • Oral Gavage In Mice and Rats - ucsf - iacuc. (n.d.).
  • Effects of Flavonoid Supplementation on Nanomaterial-Induced Toxicity: A Meta-Analysis of Preclinical Animal Studies - PMC. (2022, June 14).
  • Preclinical toxicity test results of a new antiviralimmune-modulator compound consisting of flavonoid molecules (COVID-19 clinical trial preliminary data). (2022, January 18).
  • (PDF) The Potential Toxic Side Effects of Flavonoids - ResearchGate. (n.d.).
  • Anti-inflammatory effects of flavonoids - Publication : USDA ARS. (2019, November 3).
  • Inflammation and Obesity: The Pharmacological Role of Flavonoids in the Zebrafish Model. (2023, February 2).
  • The Antitumor Activities of Flavonoids - In Vivo. (n.d.).
  • Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC - NIH. (n.d.).
  • Biological Potential of Polyphenols in the Context of Metabolic Syndrome: An Analysis of Studies on Animal Models - MDPI. (2022, April 7).
  • Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones in Kaempferia parviflora Extract in Rats | Request PDF - ResearchGate. (n.d.).
  • Pharmacokinetics, bioavailability, tissue distribution and excretion of tangeretin in rat - PMC. (n.d.).
  • (PDF) Novel Flavonoid Derivatives Show Potent Efficacy in Human Lymphoma Models. (2025, May 12).
  • Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC - NIH. (n.d.).
  • Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC - NIH. (2022, May 2).
  • 3,5,7-Trihydroxy-8-methoxyflavone - TargetMol. (n.d.).
  • Anti-inflammatory effects of flavonoids - PubMed. (2019, November 30).

Sources

Application

How to formulate 3,5,7-Trihydroxy-8-methoxyflavone for animal models

Application Note: In Vivo Formulation Strategies and Pharmacokinetic Optimization for 3,5,7-Trihydroxy-8-methoxyflavone Introduction & Physicochemical Profiling 3,5,7-Trihydroxy-8-methoxyflavone (also known as 8-methoxyg...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Formulation Strategies and Pharmacokinetic Optimization for 3,5,7-Trihydroxy-8-methoxyflavone

Introduction & Physicochemical Profiling

3,5,7-Trihydroxy-8-methoxyflavone (also known as 8-methoxygalangin or 3-hydroxywogonin; CAS: 5928-42-7) is a naturally occurring bioactive flavonoid isolated from botanical sources such as Muntingia calabura[1] and Anaphalis busua[2]. In preclinical models, it has demonstrated significant anticancer and antimicrobial properties[1][2].

However, translating these in vitro findings into in vivo animal models presents a profound pharmaceutical challenge. Like its structural analog wogonin, 3,5,7-Trihydroxy-8-methoxyflavone possesses a planar, polycyclic structure (C16H12O6, MW: 300.26 g/mol )[3] that results in high crystal lattice energy and extreme lipophilicity. Consequently, the unformulated compound exhibits negligible aqueous solubility and is subject to rapid Phase II metabolism (glucuronidation) in the hepatic and intestinal mucosa, leading to remarkably low oral bioavailability (often <2% for related flavones)[4][5].

To achieve therapeutic systemic exposure in murine or canine models, researchers must utilize specialized formulation vehicles that disrupt intermolecular hydrogen bonding, maintain colloidal stability in aqueous environments, or bypass portal vein transport entirely[6].

Rationale for Formulation Selection

The selection of an in vivo vehicle depends entirely on the intended route of administration and the pharmacokinetic goals of the study.

  • Co-Solvent Micellar Systems (Intravenous/Intraperitoneal): For systemic injection, the compound must be fully dissolved in a clear solution to prevent fatal micro-embolisms. We utilize a step-down polarity gradient: Dimethyl sulfoxide (DMSO) disrupts the crystal lattice; Polyethylene Glycol 300 (PEG300) acts as a miscible bridge; and Tween 80 (Polysorbate 80) forms micelles that encapsulate the hydrophobic core before the introduction of aqueous saline[7].

  • Lipid-Based Suspensions (Oral Gavage): To combat rapid first-pass glucuronidation, formulating the flavonoid in long-chain triglycerides (e.g., Corn Oil) stimulates chylomicron formation in enterocytes. This promotes absorption via the intestinal lymphatic system, bypassing the liver and significantly enhancing systemic exposure[8].

Table 1: Quantitative Formulation Matrix for 3,5,7-Trihydroxy-8-methoxyflavone
Formulation TypeComposition Ratio (v/v)Target ConcentrationRecommended RouteCausality & Stability Notes
Co-Solvent Micellar 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1.0 - 2.0 mg/mLIV, IPStepwise addition prevents precipitation. Use immediately; stable for <4 hours at room temp.
Lipid Suspension 10% DMSO + 90% Corn Oil2.5 - 5.0 mg/mLPO (Oral Gavage)Enhances lymphatic transport. Requires continuous stirring to maintain homogeneity.
Cyclodextrin Inclusion 10% DMSO + 40% SBE-β-CD + 50% Saline1.0 - 3.0 mg/mLIV, IP, SCForms host-guest inclusion complexes. Ideal for models sensitive to PEG/Tween toxicity.

Experimental Protocols

Protocol A: Preparation of a Clear Co-Solvent Solution (IV/IP Administration)

This protocol utilizes a polarity-gradient approach to prevent the hydrophobic flavonoid from crashing out of solution upon the addition of water[7].

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the required mass of 3,5,7-Trihydroxy-8-methoxyflavone powder. Add DMSO to constitute exactly 10% of the final target volume. Vortex vigorously for 60 seconds and sonicate in a water bath (37°C) for 5 minutes until a completely clear, yellowish solution is achieved.

    • Causality: DMSO acts as a powerful aprotic solvent, breaking the robust hydrogen bonds of the flavonoid lattice.

  • Co-Solvent Bridging: Add PEG300 to constitute 40% of the final volume. Vortex for 30 seconds.

    • Causality: PEG300 lowers the dielectric constant of the mixture, creating a thermodynamic bridge between DMSO and the impending aqueous phase.

  • Surfactant Addition: Add Tween 80 to constitute 5% of the final volume. Vortex thoroughly.

    • Causality: Tween 80 coats the solubilized drug molecules, preparing them to form stable micelles. Critical: Do not skip or reorder this step; adding water before the surfactant will cause immediate, irreversible precipitation.

  • Aqueous Dilution: Dropwise, add sterile Saline (0.9% NaCl) or PBS to constitute the remaining 45% of the volume while continuously vortexing.

  • Self-Validation & Quality Control: Hold the vial against a light source. The solution must be perfectly clear. If a milky opalescence appears, micellar capacity has been exceeded, and the formulation must be discarded and restarted at a lower target concentration.

G Start Weigh 3,5,7-Trihydroxy- 8-methoxyflavone DMSO Add 10% DMSO (Primary Solubilization) Start->DMSO Sonicate1 Vortex & Sonicate (Clear Solution) DMSO->Sonicate1 PEG Add 40% PEG300 (Co-solvent) Sonicate1->PEG Tween Add 5% Tween 80 (Surfactant) PEG->Tween Saline Add 45% Saline/PBS (Aqueous Diluent) Tween->Saline Sonicate2 Final Sonication (Check for Precipitation) Saline->Sonicate2 End Ready for In Vivo Administration Sonicate2->End

Step-by-step co-solvent formulation workflow for 3,5,7-Trihydroxy-8-methoxyflavone.

Protocol B: Preparation of a Lipid-Based Formulation (Oral Administration)

This protocol is designed to maximize intestinal absorption while mitigating rapid hepatic metabolism[8].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in DMSO (10% of final volume) and sonicate until completely clear.

  • Lipid Integration: Add Corn Oil (90% of final volume) to the DMSO stock.

  • Homogenization: Vortex the mixture vigorously for 2 minutes. Because Corn Oil is highly viscous, sonicate the mixture at 40°C for 10 minutes to ensure uniform dispersion.

  • Self-Validation & Quality Control: Allow the vial to sit for 5 minutes. Check the bottom for sediment. If sediment forms, the suspension is not uniform. Prior to drawing the dose into the gavage syringe, the vial must be inverted 5-10 times to ensure dosing accuracy.

PK cluster_0 Standard Aqueous/Co-solvent cluster_1 Lipid-Based Formulation (Corn Oil) Admin Oral Administration (p.o.) of Flavonoid Portal Portal Vein Absorption Admin->Portal Hydrophilic vehicle Lymph Intestinal Lymphatic Transport Admin->Lymph Lipophilic vehicle Liver Hepatic First-Pass (Rapid Glucuronidation) Portal->Liver LowBio Low Systemic Bioavailability Liver->LowBio Bypass Bypass Hepatic First-Pass Lymph->Bypass HighBio Improved Systemic Exposure Bypass->HighBio

Absorption pathways of 3,5,7-Trihydroxy-8-methoxyflavone based on formulation vehicle.

Pharmacokinetic Considerations & Troubleshooting

When analyzing in vivo data for 3,5,7-Trihydroxy-8-methoxyflavone, researchers must account for the rapid formation of glucuronide conjugates. As seen with structurally related B-ring unsubstituted flavones like wogonin and baicalein, the Cmax​ and AUC of the phase II conjugates can be up to 10-130 times higher than the parent aglycone[5].

Troubleshooting Formulation Failure:

  • Issue: Compound precipitates immediately upon adding saline.

    • Causality: The micellar capacity of Tween 80 was overwhelmed.

    • Solution: Reduce the target concentration of the drug, or ensure that the PEG300 and Tween 80 were mixed thoroughly before any aqueous phase was introduced.

  • Issue: High variability in oral PK data between animals.

    • Causality: Inconsistent suspension dosing or variable gastric emptying.

    • Solution: Switch to a cyclodextrin-based true solution (SBE-β-CD) for oral gavage to eliminate dissolution-rate-limited absorption variability.

References

  • National Center for Biotechnology Information. "3,5,7-Trihydroxy-8-methoxyflavone | C16H12O6 | CID 5378234 - PubChem." PubChem. Available at:[Link]

  • Mahmood, N. D., et al. "Muntingia calabura: A review of its traditional uses, chemical properties, and pharmacological observations." Pharmaceutical Biology (Taylor & Francis). Available at:[Link]

  • Malolo, F. A. E., et al. "Isolation of Flavonoids from Anaphalis Busua and their Antibacterial Activity." ResearchGate. Available at:[Link]

  • Qi, Q., et al. "Characterization and Bioavailability of Wogonin by Different Administration Routes in Beagles." PMC (PubMed Central). Available at:[Link]

  • Talhi, O., et al. "Pharmacokinetics, Tissue Distribution, Excretion and Plasma Protein Binding Studies of Wogonin in Rats." PMC (PubMed Central). Available at:[Link]

  • Walle, T., et al. "Pharmacokinetics of B-Ring Unsubstituted Flavones." MDPI. Available at:[Link]

Sources

Method

Application Note: DPPH and ABTS Antioxidant Activity Assays for Methoxyflavones

Executive Summary The evaluation of antioxidant capacity in drug discovery often relies on rapid, high-throughput spectrophotometric assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of antioxidant capacity in drug discovery often relies on rapid, high-throughput spectrophotometric assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). However, applying these standard assays to methoxyflavones —a subclass of flavonoids characterized by methoxy (-OCH₃) substitutions—requires specific mechanistic adaptations. Methoxylation enhances metabolic stability and lipophilicity but fundamentally alters the molecule's electron and hydrogen-donating capabilities[1]. This application note provides a comprehensive, causality-driven guide to executing self-validating DPPH and ABTS assays specifically optimized for the physicochemical properties of methoxyflavones.

Mechanistic Causality: Methoxyflavones in Radical Scavenging

As an Application Scientist, it is critical to understand why an assay might fail or yield false negatives before executing a protocol. The antioxidant activity of flavonoids is traditionally driven by the 3',4'-catechol group, the 2,3-double bond conjugated with a 4-oxo group, and the 3-hydroxyl group[2].

The Impact of Methoxylation

Replacing hydroxyl (-OH) groups with methoxy (-OCH₃) groups eliminates available protons for Hydrogen Atom Transfer (HAT), which is a primary mechanism in the DPPH assay[1][3]. Consequently, highly methoxylated flavones (e.g., 5-Methoxyflavone) often exhibit significantly lower DPPH radical scavenging activity than their polyhydroxylated counterparts[3]. However, if critical hydroxyls are retained (e.g., 8-methoxy-7,3',4'-trihydroxyflavone), the electron-donating inductive effect of the methoxy group can actually potentiate Single Electron Transfer (SET), leading to potent antioxidant activity[2].

Solvent-Target Incompatibility

A common point of failure in flavonoid screening is solvent incompatibility[4].

  • DPPH is conventionally conducted in methanolic or ethanolic media[4]. This highly organic environment is ideal for lipophilic methoxyflavones, ensuring complete dissolution[3].

  • ABTS is traditionally performed in aqueous buffers[4]. When lipophilic methoxyflavones are introduced into an aqueous ABTS system, micro-precipitation occurs. The compound becomes physically unavailable to scavenge the ABTS•+ radical cation, resulting in a false negative[4][5]. Causality-Driven Solution: The ABTS protocol below is deliberately modified to use ethanol for the final radical dilution, ensuring the methoxyflavones remain in solution[5].

Workflow Visualization

G cluster_0 Methoxyflavone Antioxidant Evaluation Workflow Sample Methoxyflavone Preparation (Lipophilic: Dissolve in MeOH/DMSO) DPPH DPPH Assay (Methanolic Media) Sample->DPPH Avoid Aqueous Buffers ABTS ABTS•+ Assay (Ethanolic Media Adaptation) Sample->ABTS Dilute Radical in EtOH Mech1 Mechanism: HAT & SET (Sterically Hindered by -OCH3) DPPH->Mech1 Mech2 Mechanism: SET (Favorable for Methoxyflavones) ABTS->Mech2 Read1 Absorbance at 517 nm (Purple to Yellow) Mech1->Read1 Read2 Absorbance at 734 nm (Blue-Green to Colorless) Mech2->Read2 Data IC50 Determination & System Validation Read1->Data Read2->Data

Figure 1: Mechanistic workflow for evaluating methoxyflavone antioxidant capacity.

Quantitative Benchmarks

To ensure assay validity, your results must align with established benchmarks. Table 1 summarizes expected IC₅₀ values for standard antioxidants and representative methoxyflavones.

CompoundStructural ClassificationDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
Ascorbic Acid (Control)Enediol Standard2.12 ± 0.013.26 ± 0.01
Trolox (Control)Chromanol Standard~3.50~4.10
8-methoxy-7,3',4'-trihydroxyflavone Methoxy + Catechol5.05 ± 0.017.89 ± 0.02
5-Methoxyflavone Fully substituted OH> 100.00> 100.00
Kaempferia parviflora Extract Mixed Methoxyflavones552.00 ± 2.89307.00 ± 3.41

Data synthesized from peer-reviewed literature and comparative standard assays[2][3][5]. Note the stark difference between methoxyflavones that retain a catechol group versus those that do not.

Self-Validating Experimental Protocols

A protocol is only as good as its internal quality controls. The following methodologies are designed as "self-validating systems," meaning the assay mathematically proves its own reliability before sample data is even calculated.

DPPH Radical Scavenging Assay (Methanolic System)

This assay relies on the reduction of the stable DPPH radical, monitored via the decay of its 517 nm absorption band[3].

Reagent Preparation:

  • DPPH Stock: Dissolve DPPH in pure methanol to yield a 0.2 mM solution[5]. Protect from light.

  • Sample Stock: Dissolve the methoxyflavone in HPLC-grade methanol or DMSO (max 1% final DMSO concentration to avoid solvent interference)[1][3]. Prepare serial dilutions.

Step-by-Step Procedure (96-Well Microplate):

  • System Suitability Check: Add 100 µL of 0.2 mM DPPH and 100 µL of pure methanol to three wells. Read at 517 nm. Validation Gate: The absorbance must be 1.00 ± 0.10 OD[3]. If not, remake the DPPH solution.

  • Sample Addition: Add 100 µL of methoxyflavone sample (at various concentrations) to designated wells[5].

  • Radical Addition: Add 100 µL of 0.2 mM DPPH solution to the sample wells[5]. (Ratio 1:1).

  • Sample Blanking: Add 100 µL of sample + 100 µL of methanol to separate wells. Crucial for methoxyflavones, which may have overlapping UV-Vis absorption spectra.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes[5].

  • Measurement: Measure absorbance at 517 nm using a microplate reader[3].

ABTS•+ Radical Cation Scavenging Assay (Ethanolic Adaptation)

This assay measures the quenching of the blue-green ABTS•+ radical cation[3][5]. We utilize an ethanolic dilution step to prevent methoxyflavone precipitation[4][5].

Reagent Preparation:

  • Radical Generation: Mix equal volumes of 7 mM aqueous ABTS stock solution and 2.45 mM aqueous potassium persulfate[3][5].

  • Activation: Allow the mixture to stand in the dark at room temperature for 12–16 hours to fully generate the ABTS•+ radical cation[3][5].

  • Ethanolic Dilution (The Adaptation): Dilute the activated ABTS•+ solution with absolute ethanol[5].

    • Validation Gate: Dilute until the absorbance at 734 nm reaches exactly 0.70 ± 0.02[1][5]. This standardizes the radical concentration across all experiments.

Step-by-Step Procedure (96-Well Microplate):

  • Sample Addition: Add 20 µL of methoxyflavone sample (serial dilutions in ethanol/DMSO) to the microplate.

  • Radical Addition: Add 180 µL of the adjusted ABTS•+ ethanolic solution to each well.

  • Incubation: Incubate in the dark at room temperature for 5 to 15 minutes[2][5]. Note: Methoxyflavones often exhibit slower SET kinetics than standards like Ascorbic Acid; a 15-minute incubation ensures steady-state is reached[5].

  • Measurement: Measure absorbance at 734 nm[1].

Data Processing and Quality Control

To determine the IC₅₀ (the concentration required to scavenge 50% of the radicals), apply the following self-correcting formula[1][3]:

% Inhibition =[ (A_control - (A_sample - A_sample_blank)) / A_control ] × 100

  • A_control: Absorbance of the radical + solvent (System Suitability well).

  • A_sample: Absorbance of the radical + methoxyflavone.

  • A_sample_blank: Absorbance of the methoxyflavone + solvent (Corrects for intrinsic sample color).

Quality Control Sign-Off: Plot the % Inhibition against the log of the sample concentration. The assay is only considered valid if the positive control (e.g., Trolox or Ascorbic Acid) yields an IC₅₀ within ±10% of the historical benchmark (see Table 1). If a methoxyflavone shows high activity in ABTS but zero activity in DPPH, this is not an error; it is a validated mechanistic divergence indicating the molecule acts purely via SET rather than HAT.

References

  • Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice National Center for Biotechnology Information (PMC) URL:[Link]

  • Bioactive components, antioxidant, and anti-inflammatory activities of the wood of Albizia myriophylla SciELO URL: [Link]

  • How does the difference happen between ABTS and DPPH radical scavenging activity? ResearchGate URL: [Link]

Sources

Application

Application Note &amp; Protocols: Evaluating the Anti-inflammatory Potential of 3,5,7-Trihydroxy-8-methoxyflavone in Cellular Models

Introduction: The Scientific Imperative for Novel Anti-Inflammatory Agents Inflammation is a fundamental protective response of the immune system to harmful stimuli such as pathogens and damaged cells. However, dysregula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental protective response of the immune system to harmful stimuli such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key pathological driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] Consequently, the NF-κB signaling pathway is a primary target for the development of novel anti-inflammatory therapeutics.[1]

Flavonoids, a class of polyphenolic compounds found abundantly in plants, are recognized for their diverse biological activities, including potent anti-inflammatory and antioxidant effects.[1][4] Many flavonoids exert their anti-inflammatory action by modulating key signaling pathways, most notably by inhibiting NF-κB activation.[1][5] 3,5,7-Trihydroxy-8-methoxyflavone is a specific natural flavonoid with a structure suggestive of potential biological activity. While related trihydroxyflavones have been shown to inhibit inflammatory enzymes like COX-1 and COX-2, detailed cellular protocols to systematically evaluate this specific compound are not widely published.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of 3,5,7-Trihydroxy-8-methoxyflavone. We present a suite of validated cellular assays using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model, a cornerstone for in vitro inflammation studies.[7][8] The protocols herein are designed to be self-validating systems, providing a logical workflow from initial cytotoxicity assessment to detailed mechanistic studies involving key inflammatory mediators and signaling pathways.

Part 1: Foundational Assays - Ensuring Data Integrity

Before evaluating the anti-inflammatory efficacy of any compound, it is critical to first establish its cytotoxicity profile. This ensures that any observed reduction in inflammatory markers is a direct result of the compound's bioactivity and not a secondary effect of cell death.

Causality & Experimental Logic: Why Cytotoxicity Testing is Non-Negotiable

An ideal anti-inflammatory compound should reduce the inflammatory response at concentrations that are non-toxic to the cells. If a compound is cytotoxic, it will lead to a decrease in the number of viable cells, which will artifactually decrease the total amount of measured inflammatory mediators (e.g., nitric oxide, cytokines). This can lead to a false-positive interpretation of anti-inflammatory activity. The MTT assay, a colorimetric method based on the reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, is a reliable and widely used method for this purpose.[9][10][11][12]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol determines the concentration range of 3,5,7-Trihydroxy-8-methoxyflavone that can be used in subsequent experiments without inducing significant cell death.

Materials:

  • RAW 264.7 macrophages

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3,5,7-Trihydroxy-8-methoxyflavone (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of 3,5,7-Trihydroxy-8-methoxyflavone in complete DMEM. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and non-toxic (typically ≤ 0.1%). Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and cells with vehicle (DMSO) control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently agitate the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Use concentrations that result in >90% viability for all subsequent anti-inflammatory assays.

Part 2: Primary Anti-Inflammatory Assays

Once the non-cytotoxic concentration range of 3,5,7-Trihydroxy-8-methoxyflavone is established, its direct anti-inflammatory effects can be assessed. We will focus on three key readouts: nitric oxide (NO) production, pro-inflammatory cytokine secretion, and the expression of key inflammatory proteins.

Workflow for Anti-inflammatory Assays

The following diagram outlines the general experimental workflow for the subsequent assays.

G cluster_setup Cell & Compound Preparation cluster_stim Inflammatory Challenge cluster_analysis Endpoint Analysis seed Seed RAW 264.7 Cells (96-well or 6-well plates) incubate1 Incubate 24h (Adherence) seed->incubate1 pretreat Pre-treat with Flavone (Non-toxic concentrations) incubate1->pretreat incubate2 Incubate 1-2h pretreat->incubate2 lps Stimulate with LPS (e.g., 1 µg/mL) incubate2->lps incubate3 Incubate 24h lps->incubate3 supernatant Collect Supernatant incubate3->supernatant cells Harvest Cell Lysate incubate3->cells griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (iNOS, COX-2, NF-κB) cells->western

Caption: General experimental workflow for assessing anti-inflammatory activity.

Nitric Oxide (NO) Production - The Griess Assay

Scientific Rationale: Upon stimulation with LPS, macrophages upregulate the expression of inducible nitric oxide synthase (iNOS), which produces large quantities of nitric oxide (NO), a key inflammatory mediator.[3] NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the cell culture medium. The Griess assay is a simple, colorimetric method that measures the concentration of nitrite as an indicator of NO production.[13]

Protocol:

  • Cell Culture and Treatment: Following the general workflow, seed RAW 264.7 cells in a 96-well plate. Pre-treat with various non-toxic concentrations of 3,5,7-Trihydroxy-8-methoxyflavone for 1-2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.[7] Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with the flavone only.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Nitrite Standard Curve: Prepare a standard curve using sodium nitrite (e.g., 0-100 µM) in fresh culture medium.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing standards and samples.[8]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[8]

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[14]

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the linear regression of the standard curve.

Pro-inflammatory Cytokine Quantification - ELISA

Scientific Rationale: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages in response to LPS.[7] Their quantification provides a direct measure of the inflammatory response. The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying these cytokines in cell culture supernatants.[15][16]

Protocol (General Sandwich ELISA):

  • Cell Culture and Supernatant Collection: Culture and treat cells as described in the general workflow (Section 2.1). After the 24-hour LPS stimulation, centrifuge the collected supernatants to remove any cellular debris. Supernatants can be assayed immediately or stored at -80°C.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.[16]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[16]

  • Sample and Standard Incubation: Wash the plate. Add prepared standards (recombinant TNF-α or IL-6) and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[17]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour at room temperature.[15]

  • Enzyme Conjugate: Wash the plate and add an enzyme-conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes at room temperature.[15]

  • Substrate Development: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until sufficient color develops (typically 15-20 minutes).[17]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[17]

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Calculate the cytokine concentrations in the samples from the standard curve.

Data Presentation: Expected Quantitative Results

The following tables illustrate hypothetical data demonstrating a dose-dependent anti-inflammatory effect of 3,5,7-Trihydroxy-8-methoxyflavone.

Treatment GroupNitrite (NO) Conc. (µM)% Inhibition
Control (Untreated)1.5 ± 0.3-
LPS (1 µg/mL)45.2 ± 3.10%
LPS + Flavone (1 µM)38.1 ± 2.515.7%
LPS + Flavone (5 µM)25.6 ± 2.043.4%
LPS + Flavone (10 µM)12.3 ± 1.572.8%
LPS + Dexamethasone (1 µM)5.8 ± 0.987.2%
Treatment GroupTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (Untreated)50 ± 15-35 ± 10-
LPS (1 µg/mL)4850 ± 3500%3200 ± 2800%
LPS + Flavone (1 µM)4120 ± 31015.1%2650 ± 21017.2%
LPS + Flavone (5 µM)2680 ± 24044.7%1710 ± 15046.6%
LPS + Flavone (10 µM)1350 ± 18072.2%850 ± 9573.4%
LPS + Dexamethasone (1 µM)450 ± 5090.7%310 ± 4090.3%

Data are represented as Mean ± SD. Dexamethasone is used as a positive control for anti-inflammatory activity.

Part 3: Mechanistic Insights - Western Blot Analysis

To understand how 3,5,7-Trihydroxy-8-methoxyflavone might be inhibiting the production of these inflammatory mediators, we can investigate its effect on the protein expression of key enzymes (iNOS, COX-2) and the activation of the NF-κB signaling pathway.

Scientific Rationale: Targeting the Source of Inflammation

LPS binding to its receptor on macrophages triggers intracellular signaling cascades that culminate in the activation of NF-κB.[5] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. LPS-induced signaling leads to the phosphorylation and subsequent degradation of IκBα, which frees NF-κB to translocate to the nucleus.[2] Once in the nucleus, NF-κB binds to DNA and drives the transcription of genes for iNOS, COX-2, TNF-α, and IL-6.[3] By measuring the levels of iNOS and COX-2 protein, and by assessing the phosphorylation of IκBα and the nuclear translocation of NF-κB, we can determine if the flavone acts upstream to block this critical inflammatory pathway.[18]

The NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα p65 IKK->IkB_NFkB:f0 Phosphorylates IkB IκBα NFkB_p65 NF-κB (p65) p_IkB p-IκBα (Phosphorylated) NFkB_nuc p65 IkB_NFkB:f1->NFkB_nuc Degradation Proteasomal Degradation p_IkB->Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Flavone 3,5,7-Trihydroxy- 8-methoxyflavone Flavone->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Protocol: Western Blot Analysis
  • Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with 3,5,7-Trihydroxy-8-methoxyflavone and stimulate with LPS as previously described. For pathway analysis, a shorter LPS stimulation time (e.g., 30-60 minutes) is often used to capture peak IκBα phosphorylation.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation, use a nuclear/cytoplasmic extraction kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH).[19][20][21][22]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.

Conclusion

This application note provides a structured, multi-faceted approach to characterizing the anti-inflammatory properties of 3,5,7-Trihydroxy-8-methoxyflavone. By progressing from foundational cytotoxicity assays to the quantification of key inflammatory mediators and finally to the investigation of the underlying NF-κB signaling pathway, researchers can generate a robust and comprehensive dataset. The protocols described herein are based on well-established and validated methods, providing a reliable framework for screening and characterizing novel anti-inflammatory compounds for drug discovery and development.

References

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  • da Silva, R. C., et al. (2021). In vitro anti-inflammatory properties of honey flavonoids: A review. PubMed. Available at: [Link]

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  • Manthey, J. A., et al. (2008). Anti-inflammatory Activity of an Orange Peel Polymethoxylated Flavone, 3 ',4 ',3,5,6,7,8-Heptamethoxyflavone, in the Rat Carrageenan/Paw Edema and Mouse Lipopolysaccharide-Challenge Assays. ResearchGate. Available at: [Link]

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Method

Application Notes: 3,5,7-Trihydroxy-8-methoxyflavone as a Chemical Probe in Biomedical Research

Introduction: Unveiling the Potential of a Unique Flavonoid 3,5,7-Trihydroxy-8-methoxyflavone, also known by its synonym 8-Methoxygalangin, is a naturally occurring flavonoid found in plant species such as Helichrysum it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Unique Flavonoid

3,5,7-Trihydroxy-8-methoxyflavone, also known by its synonym 8-Methoxygalangin, is a naturally occurring flavonoid found in plant species such as Helichrysum italicum and Muntingia calabura[1]. As a member of the flavonol subclass of flavonoids, it possesses a characteristic 3-hydroxy-2-phenylchromen-4-one backbone. The strategic placement of hydroxyl and methoxy groups on its scaffold suggests a potential for diverse biological activities, making it an intriguing candidate for use as a chemical probe in various research applications.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,5,7-Trihydroxy-8-methoxyflavone in experimental settings. While direct and extensive research on this specific flavonoid is emerging, this guide synthesizes information from structurally related compounds to propose potential applications and provides detailed protocols to investigate its biological effects.

Compound Profile:

PropertyValueSource
IUPAC Name 3,5,7-trihydroxy-8-methoxy-2-phenylchromen-4-one[1]
Synonyms 8-Methoxygalangin[1]
Molecular Formula C₁₆H₁₂O₆[1]
Molecular Weight 300.26 g/mol [1]
Appearance Typically a powder-
Solubility Soluble in organic solvents like DMSO and ethanolGeneral flavonoid property

Proposed Mechanisms of Action & Biological Activities

Direct experimental evidence for the mechanism of action of 3,5,7-Trihydroxy-8-methoxyflavone is limited. However, based on the activities of structurally similar flavonoids, several potential biological activities can be inferred. Flavonoids, as a class, are known to exert their effects through various mechanisms, including antioxidant activity, modulation of signaling pathways, and enzyme inhibition.

A structurally related compound, 3,5,7-trihydroxy-6-methoxyflavone, has demonstrated antiproliferative activity against a panel of human cancer cell lines, including prostate (PC3), breast (MDA-MB-231), colon (HT29), cervix (SiHa), and lung (A549) cancer cells[2]. The half-maximal inhibitory concentrations (IC₅₀) for this related compound were in the micromolar range, suggesting potential for anticancer applications[2].

Furthermore, many flavonoids are recognized for their antioxidant and anti-inflammatory properties[3][4]. These effects are often attributed to their ability to scavenge free radicals and to modulate key inflammatory signaling pathways. Given its polyphenolic structure, 3,5,7-Trihydroxy-8-methoxyflavone is likely to possess similar capabilities.

Some commercial suppliers suggest a potential link to the PI3K/Akt/mTOR and Protein Tyrosine Kinase signaling pathways[5]. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[6][7][8][9]. Flavonoids have been shown to modulate this pathway at various nodes[6][10]. The potential interaction with this pathway warrants experimental investigation.

Experimental Protocols: A Guide to Investigating Biological Activity

The following protocols are designed to enable researchers to systematically evaluate the biological potential of 3,5,7-Trihydroxy-8-methoxyflavone as a chemical probe.

Protocol 1: Assessment of In Vitro Antioxidant Activity

Principle: The antioxidant capacity of 3,5,7-Trihydroxy-8-methoxyflavone can be determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.

Materials:

  • 3,5,7-Trihydroxy-8-methoxyflavone

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 3,5,7-Trihydroxy-8-methoxyflavone in DMSO.

    • Prepare a 0.1 mM working solution of DPPH in methanol.

  • Assay Protocol:

    • Serially dilute the stock solution of the flavonoid to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

    • In a 96-well plate, add 100 µL of each flavonoid dilution.

    • Add 100 µL of the DPPH working solution to each well.

    • Include a positive control (e.g., ascorbic acid or quercetin) and a blank (methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging against the concentration of the flavonoid to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Evaluation of In Vitro Anti-inflammatory Activity

Principle: This protocol assesses the ability of 3,5,7-Trihydroxy-8-methoxyflavone to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

Materials:

  • 3,5,7-Trihydroxy-8-methoxyflavone

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare various concentrations of 3,5,7-Trihydroxy-8-methoxyflavone in culture medium.

    • Pre-treat the cells with the flavonoid for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (untreated cells).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to determine the nitrite concentration.

  • Cell Viability Assay (MTT or similar):

    • Concurrently perform a cell viability assay to ensure that the observed reduction in NO production is not due to cytotoxicity.

Protocol 3: Assessment of Cytotoxic Activity in Cancer Cell Lines

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. This protocol will determine the cytotoxic effects of 3,5,7-Trihydroxy-8-methoxyflavone on a panel of cancer cell lines.

Materials:

  • 3,5,7-Trihydroxy-8-methoxyflavone

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Appropriate cell culture media and supplements

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 3,5,7-Trihydroxy-8-methoxyflavone (e.g., 1, 10, 25, 50, 100, 200 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Quantitative Data from a Structurally Related Flavonoid:

The following table presents the reported IC₅₀ values for the structurally similar compound, 3,5,7-trihydroxy-6-methoxyflavone, against various cancer cell lines. This data can serve as a preliminary guide for designing dose-response experiments for 3,5,7-Trihydroxy-8-methoxyflavone.

Cell LineCancer TypeIC₅₀ (µM)Source
SiHaCervical150[2]
PC3Prostate>200[2]
MDA-MB-231Breast>200[2]
A549Lung>200[2]
HT29Colon4008[2]

Investigating the PI3K/Akt/mTOR Signaling Pathway

To explore the potential involvement of the PI3K/Akt/mTOR pathway in the biological activity of 3,5,7-Trihydroxy-8-methoxyflavone, the following experimental workflow is proposed.

PI3K_Akt_mTOR_Investigation_Workflow A Treat cancer cells with 3,5,7-Trihydroxy-8-methoxyflavone B Cell Lysis and Protein Quantification A->B Time course and dose-response C Western Blot Analysis B->C D Analyze Phosphorylation Status of: - p-Akt (Ser473) - p-mTOR (Ser2448) - p-p70S6K (Thr389) C->D E Quantify Band Intensities D->E F Determine if flavonoid inhibits pathway activation E->F

Caption: A proposed workflow for investigating the effect of 3,5,7-Trihydroxy-8-methoxyflavone on the PI3K/Akt/mTOR pathway.

Western Blot Protocol Outline:

  • Cell Treatment and Lysis: Treat cancer cells with the flavonoid at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, p70S6K).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the effect of the flavonoid on protein phosphorylation.

Conclusion and Future Directions

3,5,7-Trihydroxy-8-methoxyflavone is a promising natural product with potential applications as a chemical probe in cancer biology, inflammation, and antioxidant research. The protocols outlined in this guide provide a solid foundation for elucidating its specific biological activities and mechanisms of action. Future research should focus on direct experimental validation of its effects on the PI3K/Akt/mTOR pathway and other potential cellular targets. The exploration of this and other unique flavonoids will undoubtedly contribute to the discovery of novel therapeutic agents and research tools.

References

  • BenchChem. (2025). A Technical Guide to the Biological Activity of 3',5,7-Trihydroxy-4'-methoxyflavylium Chloride and its Analogs.
  • Gomes, A., Fernandes, E., Silva, A. M., Pinto, D. C., Santos, C. M., Cavaleiro, J. A., & Lima, J. L. (2012). Trihydroxyflavones with antioxidant and anti-inflammatory efficacy. IUBMB Life, 64(9), 745-752.
  • Jafari, S., Saeidnia, S., Abdollahi, M., & Hajimehdipoor, H. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Molecules, 26(22), 6949.
  • Kim, H., Kim, Y. S., Kim, S., & Kim, J. (2015). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. Molecular Medicine Reports, 12(4), 5551-5558.
  • Yap, K. F., & Chee, C. F. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 345.
  • Grigalius, I., & Petrikaite, V. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules, 22(12), 2169.
  • Silva, A. M., Fernandes, E., & Lima, J. L. (2012). Trihydroxyflavones with antioxidant and anti-inflammatory efficacy. ResearchGate. Retrieved from [Link]

  • Rodriguez, O. E., et al. (2016). ANTIPROLIFERATIVE ACTIVITY OF 3,5,7-TRIHYDROXY -6-METHOXY FLAVONE OBTAINED FROM Chromolaenaleivensis(HIERON) ON CANCER CELL LINES OF BREAST, PROSTATE, LUNG, COLON AND CERVIX.
  • ResearchGate. (n.d.). IC50 values of the tested compounds against MCF7 and HCT116 cell lines. Retrieved from [Link]

  • Gong, C. C., et al. (2023).
  • Grigalius, I., & Petrikaite, V. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. Retrieved from [Link]

  • PubChem. (n.d.). 3,5,7-Trihydroxy-8-methoxyflavone. Retrieved from [Link]

  • Nishida, K., et al. (2024).
  • Lisi, S., et al. (2023). The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. International Journal of Molecular Sciences, 24(13), 10809.
  • Wikipedia. (2024). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Kumar, S., & Pandey, A. K. (2013). ANTI-INFLAMMATORY EFFECT OF THREE NOVEL HYDROXY FLAVONES. International Journal of Pharmaceutical Sciences and Research, 4(12), 4646-4652.
  • ResearchGate. (n.d.). (A) IC50 values were calculated for MDA-MB-231, MCF-7, MDA-MB-468, B16,.... Retrieved from [Link]

  • BenchChem. (2025). Methoxyflavones in Focus: A Comparative Analysis of 3,5,7-Trimethoxyflavone and Its Analogs in Drug Discovery.
  • ResearchGate. (n.d.). IC50 determination in the MDA-MB-231 and MDA-MB-468 cells. The.... Retrieved from [Link]

  • Szymańska, P., & Kimmel, M. (2022). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures.
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  • Gao, H., Nishida, J., Saito, S., & Kawabata, J. (2007). Inhibitory effects of 5,6,7-trihydroxyflavones on tyrosinase. Molecules, 12(1), 86-97.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 3,5,7-Trihydroxy-8-methoxyflavone

Welcome to the technical support guide for 3,5,7-Trihydroxy-8-methoxyflavone. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3,5,7-Trihydroxy-8-methoxyflavone. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenge of its poor aqueous solubility. As a flavonoid, its planar, polycyclic, and hydrophobic structure inherently limits its dissolution in aqueous media, a critical barrier for many experimental and therapeutic applications.[1][2] This guide synthesizes established principles with practical, field-proven methodologies to help you achieve your desired concentrations.

Frequently Asked Questions (FAQs)

Q1: What is 3,5,7-Trihydroxy-8-methoxyflavone and why is it poorly soluble in water?

3,5,7-Trihydroxy-8-methoxyflavone (also known as 8-Methoxygalangin) is a natural flavonoid compound.[3][4] Its structure consists of a rigid, planar backbone of three aromatic rings. While it possesses three hydroxyl (-OH) groups which can form hydrogen bonds, the large, non-polar surface area of the molecule dominates its character, making it hydrophobic.[5] Most flavonoids exhibit low water solubility due to these structural characteristics.[6][7] The energy required to break the strong intermolecular forces in the crystalline flavonoid and to disrupt the hydrogen-bonding network of water is not sufficiently compensated by the interactions between the flavonoid and water molecules.

Q2: What are the primary strategies for increasing the aqueous solubility of this compound?

There are several effective strategies, which can be broadly categorized as physical and chemical modifications.[8] The most common and accessible methods for laboratory-scale research include:

  • pH Adjustment: Ionizing the acidic hydroxyl groups to form more soluble salts.

  • Co-solvency: Using a mixture of water and a miscible organic solvent.

  • Complexation: Encapsulating the molecule within a larger, water-soluble host molecule like a cyclodextrin.

  • Use of Surfactants: Employing detergents to form micelles that can solubilize the hydrophobic compound.

  • Solid Dispersion: Dispersing the compound in a hydrophilic solid carrier matrix.[9]

Q3: Which method should I choose first?

The choice of method depends heavily on your downstream application. The diagram below provides a decision-making workflow to guide your selection based on common experimental constraints.

G start Start: Need to dissolve 3,5,7-Trihydroxy-8-methoxyflavone app_q What is the final application? (e.g., in vitro cell assay, in vivo study, analytical standard) start->app_q solvent_q Are organic solvents acceptable? app_q->solvent_q In vitro assay ph_q Is a specific pH required? (e.g., physiological pH ~7.4) app_q->ph_q In vivo study solvent_q->ph_q No (or minimal) cosolvency Try Co-solvency (e.g., DMSO, Ethanol) solvent_q->cosolvency Yes ph_adjust Try pH Adjustment (Alkaline pH) ph_q->ph_adjust No, pH can be varied cyclodextrin Try Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) ph_q->cyclodextrin Yes, must be neutral conc_q Is a high concentration (>1 mM) required? surfactant Try Surfactants (e.g., Tween 80) conc_q->surfactant No solid_disp Advanced Formulation: Solid Dispersion conc_q->solid_disp Yes ph_adjust->conc_q cyclodextrin->conc_q

Caption: Decision workflow for selecting a solubility enhancement method.

Troubleshooting & Methodological Guides
Guide 1: pH Adjustment for Solubility Enhancement

Q: How can I use pH to increase the solubility of 3,5,7-Trihydroxy-8-methoxyflavone?

Scientific Principle: The three hydroxyl groups on the flavonoid structure are weakly acidic. By increasing the pH of the aqueous solution (e.g., with NaOH), these protons can be removed (deprotonation), leaving a negatively charged phenolate ion. This ionized form is significantly more polar and thus more soluble in water than the neutral molecule.[8][10] Studies on similar flavonoids have shown a 4- to 6-fold increase in solubility when moving from acidic to alkaline pH.[7][10]

Detailed Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the flavonoid in a water-miscible organic solvent like DMSO or ethanol (e.g., 10-50 mM).

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 7.0, 8.0, 9.0, 10.0). Phosphate or borate buffers are common choices.

  • Dilution & Solubilization:

    • Add a small aliquot of the flavonoid stock solution to each buffer. Aim for a final organic solvent concentration below 1% to minimize its effects, especially in cell-based assays.

    • Vortex the solution vigorously for 1-2 minutes.

    • Use a bath sonicator for 10-15 minutes to aid dissolution.

  • Equilibration & Measurement:

    • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for several hours (or overnight) to reach equilibrium.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant and measure the concentration of the dissolved flavonoid using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Troubleshooting Guide:

  • Issue: The compound precipitates immediately upon addition to the buffer.

    • Solution: The buffer capacity may be insufficient, or the target concentration is too high. Try a more dilute target concentration or use a stronger base (e.g., 0.1 M NaOH) for initial dissolution before adjusting the pH back down with HCl. Be aware that the compound may precipitate again if the pH is lowered significantly.

  • Issue: The solution color changes to yellow or brown at high pH.

    • Solution: Flavonoids can be unstable and susceptible to oxidative degradation at high pH.[11] This is a significant drawback of this method. Work quickly, protect the solution from light, and consider purging with nitrogen or argon gas. Prepare fresh solutions before each experiment.

  • Issue: Solubility does not increase as expected.

    • Solution: Ensure the pH of the final solution is indeed at the target value after adding the (potentially acidic) stock solution. Confirm the purity of your compound, as impurities can affect solubility.

Guide 2: Co-solvency for Solubility Enhancement

Q: What co-solvents can I use and what is the protocol?

Scientific Principle: Co-solvency is a widely used technique that involves adding a water-miscible organic solvent (the co-solvent) to water to increase the solubility of non-polar compounds.[12] The co-solvent works by reducing the polarity of the overall solvent system and decreasing the interfacial tension between the hydrophobic solute and the aqueous solution.[13] Common co-solvents for flavonoids include ethanol, methanol, acetone, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[14][15]

Detailed Experimental Protocol:

  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system. For cell culture, DMSO and ethanol are common, but concentrations must be kept low (typically <0.5% for DMSO) to avoid cytotoxicity.

  • Prepare Solvent Mixtures: Create a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 10%, 20%, 30%, 50% v/v ethanol in water).

  • Determine Solubility:

    • Add an excess amount of solid 3,5,7-Trihydroxy-8-methoxyflavone to a fixed volume of each solvent mixture in a sealed vial.

    • Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached. A shaking incubator is ideal.

    • After equilibration, filter the samples through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) or centrifuge to remove undissolved solid.

    • Dilute the clear supernatant and quantify the flavonoid concentration by HPLC or UV-Vis spectrophotometry.

  • Plot the Data: Plot the measured solubility against the percentage of the co-solvent to identify the optimal mixture.

Troubleshooting Guide:

  • Issue: The compound precipitates when the co-solvent solution is diluted into an aqueous medium (e.g., cell culture media).

    • Solution: This is a common problem known as "fall-out." The final concentration of the co-solvent in the medium is too low to maintain solubility. You must prepare a more concentrated stock in the pure co-solvent (e.g., 100% DMSO) and use a very small volume for dilution, ensuring rapid mixing to avoid localized high concentrations that can cause precipitation.

  • Issue: The chosen co-solvent interferes with the experimental assay.

    • Solution: Run a solvent-only control to quantify the interference. If the interference is significant, you must find an alternative co-solvent or switch to a different solubilization method like cyclodextrin complexation.

Guide 3: Cyclodextrin Complexation for Solubility Enhancement

Q: How do cyclodextrins work and how do I prepare a complex?

Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a hollow cone or torus.[6] Their exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic. They can encapsulate poorly water-soluble "guest" molecules, like flavonoids, into their central cavity, forming a stable, water-soluble "inclusion complex."[16] This effectively shields the hydrophobic flavonoid from the water, dramatically increasing its apparent aqueous solubility.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and commonly used derivatives.[4][6] Solubility enhancements of over 250-fold have been reported for flavonoids like quercetin using modified cyclodextrins.[16]

G cluster_0 Mechanism of Cyclodextrin Inclusion Flavonoid Hydrophobic Flavonoid Complex Water-Soluble Inclusion Complex Flavonoid->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of a flavonoid by a cyclodextrin to form a soluble complex.

Detailed Experimental Protocol (Freeze-Drying Method):

  • Molar Ratio Selection: Start with a 1:1 molar ratio of 3,5,7-Trihydroxy-8-methoxyflavone to cyclodextrin (e.g., HP-β-CD).

  • Dissolution:

    • Dissolve the cyclodextrin in deionized water to create a concentrated solution (e.g., 10-20% w/v).

    • Dissolve the flavonoid in a minimal amount of a suitable organic solvent like ethanol or methanol.[18]

  • Complex Formation: Slowly add the flavonoid solution dropwise into the stirring cyclodextrin solution.

  • Equilibration: Seal the container and stir the mixture at room temperature for 24-72 hours, protected from light.

  • Solvent Removal & Lyophilization:

    • If an organic solvent was used, it can be gently evaporated under reduced pressure using a rotary evaporator.

    • Freeze the resulting aqueous solution (e.g., at -80°C) and then lyophilize (freeze-dry) it to obtain a dry powder of the inclusion complex.[6]

  • Solubility Confirmation: Determine the aqueous solubility of the resulting powder using the equilibrium solubility method described in Guide 2 (using only water as the solvent).

Troubleshooting Guide:

  • Issue: The resulting powder does not show significantly improved solubility.

    • Solution: The complexation efficiency may be low. Try different molar ratios (e.g., 1:2, 1:5 flavonoid:CD). You can also try other preparation methods like kneading or co-precipitation. Also, confirm complex formation using analytical techniques like DSC, FT-IR, or NMR.[6][18]

  • Issue: The process is too time-consuming.

    • Solution: For rapid, small-scale preparations, a phase solubility study is more efficient. Prepare a series of aqueous solutions with increasing concentrations of cyclodextrin. Add an excess of the solid flavonoid to each, equilibrate, and measure the dissolved concentration as described previously. This will show the relationship between CD concentration and flavonoid solubility.

Summary of Solubility Enhancement Techniques
TechniquePotential Fold-IncreaseProsConsTypical Applications
pH Adjustment 4 - 10x[10]Simple, inexpensive, uses common lab reagents.Risk of chemical degradation at high pH; limited to compounds with ionizable groups.[11]Initial screening, non-physiological buffer systems.
Co-solvency 10 - 100x+High solubilization capacity; wide range of solvents available.Co-solvents can be toxic to cells or interfere with assays; risk of precipitation upon dilution.In vitro assays (with controls), analytical standards, formulation development.
Cyclodextrin Complexation 10 - 250x+[16][18]Low toxicity (especially modified CDs); suitable for in vivo use; stabilizes the compound.[17]More expensive; requires specific formulation steps; may not work for all molecules.Cell culture experiments, in vivo animal studies, pharmaceutical formulations.
Surfactant Solubilization VariableEffective at low concentrations; many GRAS (Generally Regarded as Safe) options.Can interfere with biological membranes and assays; complex behavior above CMC.[19][20]Drug delivery systems, formulation development.
References
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149.
  • Mihály, J., et al. (2025).
  • Pawar, P., & Kumar, S. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 8(5-s), 59-65.
  • Juszyńska, M., & Fiedorowicz, M. (2017).
  • Park, C., et al. (2016). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Molecules, 21(11), 1560.
  • Gupta, V., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • Lee, S. H., et al. (2014). Enhancement of Flavonols Water Solubility by Complexation with Thioether-bridged Dimeric β-Cyclodextrins. Bulletin of the Korean Chemical Society, 35(8), 2427-2430.
  • Sopyan, I., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. International Journal of Applied Pharmaceutics, 13(3), 20-27.
  • Sahoo, R. N. (n.d.). Solubility Enhancement Technique. CUTM Courseware.
  • Dias, M. C., et al. (2020). Strategies to enhance flavonoids bioavailability. Nanosuspension, nanoencapsulation or nanoemulsions have been proved as successful approaches... [Figure].
  • Rodrigues, C., et al. (2025). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering.
  • Park, J. S., et al. (2020). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Journal of the Korean Society for Applied Biological Chemistry, 63, 837-846.
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. (2017).
  • Mihály, J., et al. (2025).
  • Cen, K., et al. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. Journal of Agricultural and Food Chemistry, 60(16), 4059-4067.
  • Li, H., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. Expert Opinion on Drug Delivery, 16(11), 1209-1229.
  • Bregrouni, M., et al. (2007). Solubility of Flavonoids in Organic Solvents.
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  • Wang, Y., et al. (2022). The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods. Foods, 11(2), 221.
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  • TargetMol. (n.d.). 3,5,7-Trihydroxy-8-methoxyflavone. TargetMol.
  • BenchChem. (2025). Technical Support Center: Optimal Solvent System for Flavonoid Extraction. BenchChem.
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  • Bhadoriya, S. S. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Longdom Publishing.
  • Zhang, W., et al. (2018). Isolation and Structure Identification of Flavonoids.
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Optimization

Technical Support Center: Long-Term Stability of 3,5,7-Trihydroxy-8-methoxyflavone in DMSO

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the long-term stability of 3,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the long-term stability of 3,5,7-Trihydroxy-8-methoxyflavone (also known as Isoginkgetin) when dissolved in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is critical for ensuring the integrity of experimental results.

Frequently Asked Questions (FAQs)
Q1: What is 3,5,7-Trihydroxy-8-methoxyflavone and why is its stability in DMSO a concern?

3,5,7-Trihydroxy-8-methoxyflavone is a naturally occurring flavonoid found in plants like Ginkgo biloba.[1][2] It is investigated for various biological activities, including the inhibition of pre-mRNA splicing.[3][4][5] Like many bioactive small molecules, it is often dissolved and stored in DMSO for use in biological assays.[6][7] The stability of this compound in DMSO is crucial because degradation can lead to a loss of potency, the appearance of confounding artifacts, and ultimately, irreproducible experimental data.[8] The flavonoid structure, with its multiple hydroxyl groups, is susceptible to oxidative and pH-dependent degradation.[9]

Q2: What are the manufacturer-recommended storage conditions for 3,5,7-Trihydroxy-8-methoxyflavone in DMSO?

Upon reconstitution in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[10][11] Specific recommendations vary slightly by supplier but converge on the following guidelines:

  • -20°C: Stable for up to 1 to 6 months.[3][10][11][12]

  • -80°C: Stable for 6 months to 2 years.[10][11][13][14]

It is imperative to protect solutions from light, as flavonoids can be photolabile.[1][3][15]

Q3: What are the primary factors that can compromise the stability of this flavonoid in DMSO?

Several environmental and handling factors can accelerate the degradation of 3,5,7-Trihydroxy-8-methoxyflavone in DMSO:

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[16][17] The presence of water can be a more significant factor in compound degradation than oxygen.[18][19] Water can facilitate hydrolysis of susceptible functional groups.

  • Temperature: While low temperatures are recommended for long-term storage, elevated temperatures significantly accelerate degradation. Studies on general compound libraries in DMSO show a significant drop in stability at room temperature over several months.[20][21]

  • Light Exposure: Flavonoids contain chromophores that absorb UV-Vis light, making them susceptible to photodegradation.[15][22] Always store solutions in amber vials or otherwise protected from light.

  • pH: The pH of the solution can be critical. Alkaline conditions, in particular, can promote the degradation of flavonoids with free hydroxyl groups.[9]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the electron-rich phenolic rings of the flavonoid.[18][19]

  • Freeze-Thaw Cycles: While some studies show many compounds are stable through multiple freeze-thaw cycles, it is considered best practice to aliquot stock solutions to minimize this stress.[10][11][18][19] This prevents repeated temperature fluctuations and reduces opportunities for moisture introduction.

Compound Flavonoid Stability in DMSO Temp Temperature Temp->Compound Accelerates Degradation Light Light Exposure Light->Compound Causes Photodegradation Water Water (Hygroscopicity) Water->Compound Promotes Hydrolysis Oxygen Oxygen (Oxidation) Oxygen->Compound Causes Oxidation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Compound Introduces Stress/Moisture

Key factors influencing compound stability in DMSO.
Q4: How can I experimentally verify the stability of my 3,5,7-Trihydroxy-8-methoxyflavone stock solution?

Regularly assessing the purity and concentration of your stock solution is a cornerstone of good laboratory practice. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is ideal.

  • Establish a Baseline: Upon preparing a fresh stock solution, immediately run an analysis to obtain a "time-zero" (T₀) chromatogram. Record the peak area and retention time of the parent compound.

  • Periodic Testing: At set intervals (e.g., 1, 3, 6 months), re-analyze an aliquot from the same stock stored under your standard conditions.

  • Compare Results: Look for a decrease in the peak area of the parent compound and the emergence of new peaks, which signify degradation products.[15] A significant change (e.g., >5-10% loss of parent peak area) indicates the solution is no longer reliable.

Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of 3,5,7-Trihydroxy-8-methoxyflavone in DMSO.

Problem Potential Cause(s) Recommended Solution(s)
Precipitate observed in the vial after thawing. The compound's solubility limit was exceeded at the storage temperature. The compound is "crashing out" of solution.1. Gently warm the vial to 37°C for 5-10 minutes. 2. Vortex the solution thoroughly. 3. Use a bath sonicator for 5-10 minutes to aid redissolution. 4. If precipitation persists, consider preparing a more dilute stock solution for storage.[8]
The solution has changed color (e.g., darkened). Oxidative degradation of the flavonoid's phenolic structure.[9]1. This is a strong indicator of compound degradation. The solution should be considered suspect. 2. Verify the purity using an analytical method like HPLC or LC-MS. 3. Discard the stock and prepare a fresh solution using high-purity, anhydrous DMSO and proper inert gas handling if possible.
Decreased or inconsistent biological activity in assays. Chemical degradation of the active compound, leading to a lower effective concentration.1. Immediately cease use of the suspect stock solution. 2. Prepare a fresh stock solution from solid material and re-run the experiment. 3. Perform a stability check on the old stock solution via HPLC/LC-MS to confirm degradation.[15]
New peaks appear in HPLC/LC-MS analysis. Formation of degradation products. Common flavonoid degradation pathways include oxidation or demethylation.[22]1. Quantify the percentage of the parent peak relative to the total peak area to determine the extent of degradation. 2. If degradation is significant (>5-10%), the stock should be discarded. 3. Review your storage and handling procedures to identify potential causes (e.g., exposure to light, frequent freeze-thaw).
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the best practices for preparing a stable stock solution.

cluster_prep Preparation Workflow A 1. Equilibrate Bring solid compound and anhydrous DMSO to room temperature. B 2. Weigh Accurately weigh the desired amount of solid compound in a sterile vial. A->B C 3. Dissolve Add the calculated volume of anhydrous DMSO to achieve the target concentration. B->C D 4. Solubilize Vortex and/or sonicate until the solution is clear and all solid is dissolved. C->D E 5. Aliquot Dispense the stock solution into multiple single-use, light-protecting (amber) vials. D->E F 6. Store Label vials clearly and place them in the appropriate storage (-20°C or -80°C). E->F

Workflow for preparing DMSO stock solutions.
  • Materials:

    • 3,5,7-Trihydroxy-8-methoxyflavone (solid)

    • High-purity, anhydrous DMSO (≤0.1% water)

    • Sterile, amber glass vials with Teflon-lined caps or polypropylene tubes

  • Procedure:

    • Allow the vial of solid compound and the sealed bottle of DMSO to equilibrate to room temperature before opening to minimize moisture condensation.

    • In a fume hood, accurately weigh the desired mass of the flavonoid into a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex thoroughly. If needed, use a bath sonicator to ensure complete dissolution. Visually inspect the solution to confirm no particulate matter remains.

    • Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in amber vials. This is the most critical step to prevent contamination and degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at the recommended temperature (-20°C for short-term, -80°C for long-term).

Protocol 2: Stability-Indicating HPLC-UV Method

This method can be used to assess the purity of the flavonoid solution over time.

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength appropriate for flavonoids, such as 265 nm or 340 nm.

  • Sample Preparation: Dilute the DMSO stock solution with the initial mobile phase (95:5 Water:Acetonitrile) to a final concentration suitable for UV detection (e.g., 10-50 µM).

References
  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Zhao, Z. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Gaylord Chemical Website. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]

  • Calbiochem. (n.d.). Pre-mRNA Splicing Inhibitor, Isoginkgetin - CAS 548-19-6. MilliporeSigma. [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Cubework Website. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Quora. [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington EH&S. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. [Link]

  • Kozik, V., et al. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng Website. [Link]

  • Kozik, V. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]

  • Wiliński, B., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC. [Link]

  • Berhow, M. (2006). Modern Analytical Techniques for Flavonoid Determination. ResearchGate. [Link]

  • O'Brien, K., et al. (2008). The Biflavonoid Isoginkgetin Is a General Inhibitor of Pre-mRNA Splicing. PMC. [Link]

  • Wang, Y., et al. (2021). Isoginkgetin, a bioactive constituent from Ginkgo Biloba, protects against obesity-induced cardiomyopathy via enhancing Nrf2/ARE signaling. PMC. [Link]

  • Wiliński, B., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. OUCI. [Link]

  • Kanehisa Laboratories. (n.d.). Degradation of flavonoids. KEGG PATHWAY. [Link]

  • MedChemExpress. (n.d.). 3,5,7-Trihydroxy-8-methoxyflavone. MCE. [Link]

  • O'Brien, K., et al. (2018). Isoginkgetin, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5,7-Trihydroxy-8-methoxyflavone. PubChem. [Link]

  • Hur, H. G., et al. (2000). Human Gut Microbial Degradation of Flavonoids. Iowa State University Digital Repository. [Link]

  • Wiliński, B., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. ResearchGate. [Link]

  • Azlan, A., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC. [Link]

  • Zhang, Z., et al. (2024). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. MDPI. [Link]

  • Yoon, T. Y., et al. (2018). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC. [Link]

  • Colina, A., et al. (2020). The spliceosome inhibitors isoginkgetin and pladienolide B induce ATF3-dependent cell death. PLOS ONE. [Link]

  • Mustafa, A. J., et al. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. ResearchGate. [Link]

  • Chen, Y., et al. (2022). Isoginkgetin, a potential CDK6 inhibitor, suppresses SLC2A1/GLUT1 enhancer activity to induce AMPK-ULK1-mediated cytotoxic autophagy in hepatocellular carcinoma. PMC. [Link]

  • Kostrzewa-Susłow, E., et al. (2021). Microbial Transformations of 3-methoxyflavone by the Strains of Aspergillus niger. MDPI. [Link]

  • Martini, S., et al. (2021). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. ResearchGate. [Link]

  • Jia, H., et al. (2019). Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. MDPI. [Link]

  • ResearchGate. (n.d.). DMSO tolerance and reagent stability testing. ResearchGate. [Link]

  • Kumar, H., et al. (2018). Hydrophobics of CnTAB in an aqueous DMSO–BSA nanoemulsion for the monodispersion of flavonoids. PMC. [Link]

  • Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. Sci-Hub. [Link]

  • ResearchGate. (n.d.). Effect of different concentrations of dimethyl sulfoxide (DMSO) on... ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 8-Methoxygalangin Extraction &amp; Purification

Welcome to the Technical Support and Troubleshooting Center for natural product isolation. This guide is specifically engineered for researchers and drug development professionals tasked with maximizing the extraction yi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for natural product isolation. This guide is specifically engineered for researchers and drug development professionals tasked with maximizing the extraction yield and purity of 8-Methoxygalangin (3,5,7-Trihydroxy-8-methoxyflavone).

This compound is a rare, highly bioactive methylated flavonol found in specific botanical matrices, notably the leaves of Muntingia calabura (Jamaican cherry) and the lipophilic leaf exudates of Nothofagus species (e.g., N. antarctica)[1][2]. Below, we address the most critical bottlenecks in its extraction, purification, and quantification, providing field-proven, self-validating protocols grounded in mechanistic science.

Module 1: Source Material & Pre-processing

Q: Why am I losing 8-Methoxygalangin during the drying phase of Muntingia calabura leaves? A: The loss is likely due to thermal degradation and volatilization. 8-Methoxygalangin is a methylated flavonol; the addition of the methoxy group at the C8 position alters its volatility and thermal stability compared to fully hydroxylated analogs. Oven drying at temperatures exceeding 60°C can degrade these heat-sensitive compounds and evaporate co-extracted essential oils that act as natural intra-cellular solvents.

  • The Solution: Implement lyophilization (freeze-drying). Sublimation under a vacuum preserves the structural integrity of the flavonoids and prevents enzymatic oxidation by native polyphenol oxidases.

G A Raw Plant Material (M. calabura / Nothofagus) B Lyophilization & Pulverization A->B C Ultrasound-Assisted Extraction (70% EtOH) B->C D Liquid-Liquid Partitioning (Hexane -> EtOAc) C->D E Macroporous Resin (Polyamide / XDA-8) D->E F SPHPLC Purification (8-Methoxygalangin) E->F

Caption: Workflow for the extraction and purification of 8-Methoxygalangin.

Module 2: Extraction Yield Optimization

Q: My conventional maceration yields are exceptionally low (<0.5 mg/g of total flavonoids). How can we optimize the extraction kinetics? A: Static maceration relies purely on passive diffusion, which is highly inefficient for penetrating the dense cellulose matrix of Nothofagus or M. calabura leaves. You must switch to Ultrasound-Assisted Extraction (UAE) .

Mechanistic Causality: Ultrasound waves (e.g., 20–40 kHz) create acoustic cavitation in the solvent. When these microscopic bubbles implode against the plant cell walls, they generate localized microjets (up to 1000 km/h) and shockwaves. This physical disruption drastically reduces the diffusion boundary layer, allowing the solvent to wash out intracellular 8-Methoxygalangin rapidly. Research indicates that using 71% ethanol at 45°C maximizes flavonoid recovery from M. calabura[3].

Quantitative Data: Extraction Parameter Comparison
ParameterSub-optimal (Maceration)Optimized (UAE)Mechanistic Rationale
Solvent 100% Water or 100% EtOH70–71% EthanolBalances polarity to dissolve both the hydrophobic methylated core and hydrophilic hydroxyl groups of 8-Methoxygalangin[3].
Temperature 25°C (Room Temp)45°CIncreases solubility and diffusion rate without causing thermal degradation of the flavonol[3].
Technique Static SoakingUltrasound (250W)Cavitation physically tears cell walls, enhancing mass transfer and reducing extraction time from days to minutes.
S/L Ratio 1:10 (g/mL)1:30 (g/mL)Prevents solvent saturation, maintaining a steep concentration gradient for continuous diffusion.
Standard Operating Protocol: Optimized UAE for 8-Methoxygalangin

This protocol acts as a self-validating system: by measuring the dry weight of the extract at Step 5, you can immediately calculate your crude recovery rate before proceeding to purification.

  • Matrix Preparation: Pulverize lyophilized leaves to a 40-mesh size to exponentially increase the surface area exposed to the solvent.

  • Solvent Addition: In a jacketed extraction vessel, combine the biomass with 71% aqueous ethanol at a solid-to-liquid ratio of 1:30 (g/mL).

  • Sonication: Subject the mixture to ultrasonic waves (250 W) at a strictly controlled 45°C for 25 minutes. Do not exceed 50°C to prevent oxidation.

  • Separation: Centrifuge the slurry at 5000 × g for 15 minutes at 4°C. Collect the flavonoid-rich supernatant.

  • Concentration: Remove the ethanol using a rotary evaporator under reduced pressure (at 35°C) until a viscous crude extract is formed.

Troubleshooting Issue Low Extraction Yield Solvent Solvent Polarity? Use 70-71% EtOH Issue->Solvent Temp Thermal Degradation? Keep < 50°C Issue->Temp Matrix Incomplete Penetration? Increase UAE Power Issue->Matrix Success Optimized Yield Solvent->Success Temp->Success Matrix->Success

Caption: Troubleshooting logic tree for resolving low flavonoid extraction yields.

Module 3: Purification & Isolation

Q: My crude extract is heavily contaminated with chlorophyll, highly polar tannins, and triterpenes. How do I selectively partition 8-Methoxygalangin? A: You must employ a polarity-guided Liquid-Liquid Extraction (LLE) followed by Macroporous Resin Chromatography .

Mechanistic Causality: Because 8-Methoxygalangin contains a methoxy group, it is less polar than highly glycosylated flavonoids but more polar than lipids.

  • Defatting: Suspend your crude extract in water and wash it with Hexane. The hexane will strip away lipophilic triterpenes and chlorophyll, leaving the flavonoids in the aqueous phase[4].

  • Enrichment: Partition the aqueous phase with Ethyl Acetate. The semi-polar 8-Methoxygalangin will preferentially migrate into the ethyl acetate layer[4][5].

  • Resin Polishing: Load the concentrated ethyl acetate fraction onto a Polyamide or Macroporous resin (e.g., XDA-8). Polyamide selectively binds flavonoids via hydrogen bonding between the resin's amide groups and the flavonoid's phenolic hydroxyls. Eluting with a step-gradient of methanol-water will desorb 8-Methoxygalangin cleanly[5].

Module 4: Analytical Quantification & Biological Validation

Q: During HPLC-MS/MS analysis, 8-Methoxygalangin co-elutes with chrysoeriol, causing peak tailing. How do I resolve them? A: Both 8-Methoxygalangin and chrysoeriol are methylated flavonoids found concurrently in M. calabura[2]. Peak tailing and co-elution occur because the phenolic hydroxyl groups partially ionize at neutral pH, creating multiple retention states on the silica-based C18 column.

  • The Fix: Buffer your mobile phase. Add 0.1% Formic Acid to both the aqueous and organic (Acetonitrile/Methanol) mobile phases. The acidic environment (pH ~2.7) suppresses the ionization of the hydroxyl groups, keeping the molecules entirely in their neutral, hydrophobic state. This guarantees sharp, baseline-resolved peaks.

Q: What is the primary pharmacological mechanism we should target when validating the bioactivity of our purified 8-Methoxygalangin? A: 8-Methoxygalangin is a potent antioxidant and anti-inflammatory agent. Its primary mechanism of action involves the direct scavenging of Reactive Oxygen Species (ROS) and the subsequent activation of the Keap1-Nrf2 antioxidant defense pathway, which is a standard validation target for flavonoids isolated from these matrices[2].

Pathway Ligand 8-Methoxygalangin ROS Reactive Oxygen Species (ROS) Ligand->ROS Scavenges Keap1 Keap1-Nrf2 Complex Ligand->Keap1 Dissociates Nrf2 Nuclear Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Elements (ARE) Nrf2->ARE Activates

Caption: Mechanistic pathway of 8-Methoxygalangin mitigating oxidative stress.

References
  • Title: (PDF)
  • Title: Optimization of the extraction protocol to uptake the flavonoid content from Jamaican cherry (Muntingia calabura L.)
  • Title: Immunomodulatory activity of Muntingia calabura L.
  • Title: International Conference On Science, Technology and Society Studies - ResearchGate Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of Methoxyflavones During Extraction

Welcome to the Technical Support Center for Methoxyflavone Extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methoxyflavone Extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the common challenges encountered when working with these promising, yet sensitive, bioactive compounds. My aim is to equip you with the knowledge to not only follow protocols but to understand the underlying principles, enabling you to troubleshoot and optimize your extractions for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of methoxyflavones during extraction?

A1: The stability of methoxyflavones during extraction is primarily compromised by three factors: elevated temperature, exposure to light, and suboptimal pH levels.[1] High temperatures can cause thermal degradation, while light, particularly UV, can lead to photodegradation.[1][2] The pH of your extraction solvent is also a critical parameter, as strongly acidic or alkaline conditions can catalyze the breakdown of the flavonoid structure.[1]

Q2: Which extraction methods are recommended to minimize the thermal degradation of methoxyflavones?

A2: To mitigate thermal degradation, modern extraction techniques are highly recommended over traditional methods. These include:

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing extraction efficiency at controlled, lower temperatures.[3][4]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, significantly reducing extraction times and overall heat exposure.[3][5]

  • Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide, operates at relatively low temperatures and offers high selectivity, preventing the degradation of thermolabile compounds.[6][7]

These techniques are preferable to conventional methods like Soxhlet or simple decoction, which often involve prolonged exposure to high temperatures.[3][8]

Q3: How does the methoxy group influence the stability of flavonoids?

A3: The presence of methoxy (-OCH3) groups generally increases the stability of flavonoids compared to their hydroxylated (-OH) counterparts.[9][10] These groups can protect the flavonoid structure from degradation during extraction processes like MAE and UAE.[9] Furthermore, the methylated hydroxyl groups can prevent rapid metabolism in biological systems, leading to increased bioavailability.[10]

Q4: What is a common degradation pathway for polymethoxyflavones, and how can I detect it?

A4: A common degradation pathway for polymethoxyflavones is demethylation, where a methoxy group is converted to a hydroxyl group.[1][11] This can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. The appearance of new peaks with different retention times and mass-to-charge ratios in your chromatogram can indicate the presence of degradation products.[1][12][13]

Troubleshooting Guides

This section addresses specific issues you may encounter during your extraction experiments.

Issue 1: Low Yield of Methoxyflavones in the Final Extract

  • Potential Cause: Inefficient Extraction Method or Inappropriate Solvent

    • Troubleshooting Steps:

      • Switch to a Modern Extraction Technique: If you are using conventional methods like maceration or Soxhlet, consider switching to UAE or MAE for significantly improved efficiency.[14]

      • Optimize Your Solvent System: Methoxyflavones are moderately polar. Solvents like ethanol, methanol, and acetone, often in aqueous mixtures, are effective.[14] For total methoxyflavone content, a high concentration of ethanol (e.g., 95%) is often optimal.[15][16]

      • Ensure Proper Sample Preparation: The plant material should be thoroughly dried and finely ground to maximize the surface area available for solvent contact.[14]

      • Check Solvent-to-Solid Ratio: An insufficient volume of solvent relative to the plant material can lead to incomplete extraction. A common starting point is a 50 mL/g ratio.[15]

  • Potential Cause: Degradation During Extraction

    • Troubleshooting Steps:

      • Lower the Extraction Temperature: If using a heat-based method, try reducing the temperature. For flavonoids in general, temperatures between 60-70°C are often ideal to balance extraction efficiency and stability.[17]

      • Reduce Extraction Time: Prolonged exposure to even moderate heat can cause degradation. Optimize your protocol to use the shortest effective extraction time.[15]

      • Protect from Light: Conduct the extraction in amber glassware or cover your vessels with aluminum foil to prevent photodegradation.[1]

Issue 2: Presence of Unknown Peaks in the Chromatogram

  • Potential Cause: Formation of Degradation Products

    • Troubleshooting Steps:

      • Analyze Degradation Products: Utilize LC-MS to identify the unknown peaks. As mentioned, demethylation is a common degradation pathway for polymethoxyflavones.[1][11]

      • Modify Extraction Conditions: To minimize the formation of these degradation products, adjust your extraction parameters. This includes lowering the temperature, protecting the sample from light, and ensuring the solvent pH is near neutral.[1]

  • Potential Cause: Co-extraction of Impurities

    • Troubleshooting Steps:

      • Implement a Pre-Extraction Step: To remove non-polar impurities like lipids and chlorophyll, perform a pre-extraction with a non-polar solvent such as hexane.[14]

      • Utilize Solid-Phase Extraction (SPE) for Cleanup: SPE can be a highly effective post-extraction step to remove interfering compounds and isolate your target methoxyflavones.

Experimental Protocols

Here are detailed, step-by-step methodologies for recommended extraction techniques that prioritize the stability of methoxyflavones.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from methodologies optimized for the extraction of methoxyflavones from Kaempferia parviflora.[15][18]

Materials and Equipment:

  • Dried and powdered plant material

  • 95% (v/v) Ethanol

  • Beaker or flask

  • Ultrasonic bath or probe system

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 5 g of the dried plant powder and place it into a beaker or flask.

  • Solvent Addition: Add 250 mL of 95% ethanol to achieve a solvent-to-solid ratio of 50 mL/g.[19]

  • Sonication: Place the vessel in an ultrasonic bath.

  • Extraction Parameters:

    • Extraction Time: 16 minutes.[4]

    • Ultrasonic Frequency: 20-40 kHz.[4]

    • Temperature: Maintain a controlled temperature, as excessive heat can lead to degradation.[19]

  • Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Concentration: Concentrate the extract using a rotary evaporator under reduced pressure.

  • Storage: Store the final extract at 4°C, protected from light.[19]

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is a green and rapid method for methoxyflavone extraction.[19]

Materials and Equipment:

  • Dried and powdered plant material

  • Methanol or Water

  • Microwave extraction vessel

  • Microwave extractor system

  • Filtration apparatus

Procedure:

  • Sample Preparation: Weigh 2 g of the dried plant powder and place it in a microwave extraction vessel.

  • Solvent Addition: Add the appropriate volume of solvent (e.g., methanol).

  • Extraction: Place the vessel in the microwave extractor.

  • Extraction Parameters:

    • Microwave Power: 360 W (for water-based extraction).[19]

    • Extraction Time: 2 minutes (for water-based extraction) or 2.5 minutes at 83°C for methanol.[19]

  • Separation: After extraction, filter the mixture to separate the extract from the solid residue.

  • Concentration and Storage: Concentrate the filtrate and store it under the same conditions as the UAE protocol.

Data Presentation

Table 1: Comparison of Optimized Extraction Parameters for Methoxyflavones from Kaempferia parviflora

ParameterOptimized Value for Total Methoxyflavone ContentReference
Ultrasound-Assisted Extraction (UAE)
Ethanol Concentration95.00% (v/v)[15][18]
Extraction Time15.99 minutes[15][18]
Solvent-to-Solid Ratio50 mL/g[15][18]
Microwave-Assisted Extraction (MAE)
Microwave Power360 W (with water)[19]
Extraction Time2.5 minutes (with methanol)[19]
Temperature83°C (with methanol)[19]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis & Storage raw_material Plant Material drying Drying raw_material->drying grinding Grinding drying->grinding uae Ultrasound-Assisted Extraction (UAE) grinding->uae mae Microwave-Assisted Extraction (MAE) grinding->mae sfe Supercritical Fluid Extraction (SFE) grinding->sfe filtration Filtration / Centrifugation uae->filtration mae->filtration sfe->filtration concentration Concentration (Rotary Evaporator) filtration->concentration purification Purification (Optional) (e.g., SPE, Prep-HPLC) concentration->purification analysis Analysis (HPLC, LC-MS) purification->analysis storage Storage (4°C, Protected from Light) analysis->storage

Caption: Workflow for Methoxyflavone Extraction.

Degradation_Pathway cluster_factors Degradation Factors methoxyflavone Polymethoxyflavone (e.g., 5,7-dimethoxyflavone) demethylated Demethylated Product (e.g., 5-hydroxy-7-methoxyflavone) methoxyflavone->demethylated Demethylation (Loss of -CH3) heat High Temperature heat->methoxyflavone light Light Exposure light->methoxyflavone ph Suboptimal pH ph->methoxyflavone

Caption: Common Degradation Pathway for Methoxyflavones.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Microwave-Assisted Rapid Extraction of Polymethoxyflavones from Dried Peels of Citrus yuko Hort. ex Tanaka.
  • PMC. (n.d.).
  • Maxwell Science. (2014, January 10).
  • MDPI. (2022, June 29).
  • Creative Proteomics. (n.d.). Flavonoid Extraction and Detection Methods.
  • Academia.edu. (n.d.). SUPERCRITICAL FLUID EXTRACTION OF FLAVONOIDS FROM SOLANUM MELONGENA Linn.
  • BenchChem. (2025).
  • IEEE Xplore. (n.d.).
  • PubMed. (2022, June 29).
  • PMC. (2025, April 8).
  • BenchChem. (n.d.). Minimizing degradation of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone during extraction.
  • BenchChem. (2025). Optimizing solvent systems for 4'-Methoxyflavonol extraction.
  • Sci-Hub. (n.d.). Influence of extraction methods on stability of flavonoids.
  • RSC Publishing. (2025, October 14). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model.
  • BenchChem. (2025). Technical Support Center: Overcoming 5-Methoxyflavone Instability in Aqueous Solutions.
  • E3S Web of Conferences. (n.d.).
  • ACS Publications. (2014, December 1). Metabolism of Kaempferia parviflora Polymethoxyflavones by Human Intestinal Bacterium Bautia sp. MRG-PMF1 | Journal of Agricultural and Food Chemistry.
  • BenchChem. (2025). Cross-Validation of Analytical Methods for 2(S)
  • PMC. (2025, October 14). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model.
  • MDPI. (2023, June 11). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview.
  • PMC. (2022, June 29).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 3,5,7-Trihydroxy-8-methoxyflavone in Cell Culture Media

Welcome to the technical support guide for 3,5,7-Trihydroxy-8-methoxyflavone. This document provides in-depth troubleshooting for a common yet critical issue: the precipitation of this flavonoid in cell culture media.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3,5,7-Trihydroxy-8-methoxyflavone. This document provides in-depth troubleshooting for a common yet critical issue: the precipitation of this flavonoid in cell culture media. As a poorly water-soluble compound, its effective use in in vitro studies hinges on proper handling and solution preparation. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Q1: The Basics - Why is my 3,5,7-Trihydroxy-8-methoxyflavone precipitating upon addition to the cell culture medium?

A1: The primary reason for precipitation is the compound's low aqueous solubility. 3,5,7-Trihydroxy-8-methoxyflavone, like many flavonoids, is a hydrophobic molecule.[1][2] While it may readily dissolve in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, this solubility does not translate to the aqueous environment of cell culture media.

The Causality: The Solvent Shift

When you add the DMSO stock solution to your cell culture medium, you are performing a significant solvent shift. The DMSO concentration dramatically decreases, and the compound is suddenly exposed to a predominantly aqueous environment. Water is a highly polar solvent and cannot effectively solvate the hydrophobic flavonoid molecules. This forces the flavonoid molecules to aggregate and fall out of solution, a process you observe as precipitation.[3][4]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "The solvent shift causing precipitation."

Q2: Stock Solution & Dilution - What is the correct way to prepare and dilute my stock solution to prevent precipitation?

A2: Proper preparation and handling of your stock solution are critical. The goal is to create a homogenous stock and introduce it to the media in a way that minimizes localized high concentrations, allowing for better dispersion.

Protocol 1: Preparing a Concentrated Stock Solution
  • Solvent Choice: Use high-purity, anhydrous DMSO.[5][6] Water absorption by DMSO can reduce its solvating power for hydrophobic compounds.[7]

  • Weighing: Accurately weigh the desired amount of 3,5,7-Trihydroxy-8-methoxyflavone powder.

  • Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 20-100 mM). Use a vortex mixer to facilitate dissolution. Gentle warming (to 37°C) or brief sonication can aid in dissolving the compound completely.[7]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

Protocol 2: Dilution into Cell Culture Media

The key to successful dilution is to avoid shocking the system.

  • Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C. This can slightly increase the solubility of the compound.[7]

  • Stepwise Dilution (Recommended): a. Create an intermediate dilution of your stock solution in cell culture medium. For example, dilute your 50 mM stock 1:10 in a small volume of media to get a 5 mM solution. b. Add this intermediate dilution to the final volume of your cell culture medium.

  • Direct Dilution Technique: a. While gently vortexing or swirling the pre-warmed cell culture medium, add the stock solution drop-by-drop. This rapid dispersion helps prevent the compound from reaching a local concentration that exceeds its aqueous solubility limit.

  • Final DMSO Concentration: Always ensure the final concentration of DMSO in your cell culture medium is non-toxic to your specific cell line, typically below 0.5% and often as low as 0.1%.[8] Remember to include a vehicle control (media with the same final DMSO concentration) in your experiments.

ParameterRecommendationRationale
Stock Solvent Anhydrous, high-purity DMSOMaximizes initial dissolution of the hydrophobic flavonoid.
Stock Concentration 20-100 mMA high concentration allows for minimal stock volume addition to media.
Final DMSO % < 0.5% (cell line dependent)Minimizes solvent toxicity to the cells.
Media Temperature 37°CSlightly improves the solubility and dissolution kinetics.
Dilution Method Stepwise or drop-wise into swirling mediaPrevents localized supersaturation and subsequent precipitation.

Q3: Media & Compound Interaction - Could components in my cell culture media be causing the precipitation?

A3: Yes, interactions with media components can influence the solubility of your compound.

  • Serum Proteins: Fetal Bovine Serum (FBS) contains abundant proteins like albumin, which can bind to flavonoids.[9][10][11] This binding can, in some cases, increase the apparent solubility of the compound by keeping it in suspension.[12][13] If you are working in serum-free media, you may experience more significant precipitation issues.[7]

  • pH: The pH of the cell culture medium (typically ~7.4) can affect the ionization state of the flavonoid's hydroxyl groups. For many flavonoids, solubility increases at a more alkaline pH.[1][14][15] While you should not alter the pH of your culture medium, it is a factor to be aware of.

dot graph G { layout=neato; graph [bgcolor="#F1F3F4", pad="0.5"]; node [style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Interactions influencing flavonoid solubility."

Q4: Advanced Solubilization - I've optimized my stock solution, but still see precipitation at my desired final concentration. What are my next steps?

A4: If standard methods fail, you can employ advanced formulation strategies. These methods aim to create a more stable dispersion of the compound in the aqueous medium.

  • Co-solvents: While DMSO is the primary solvent, other biocompatible co-solvents like PEG400 or glycerin can sometimes be used in combination, though this requires extensive toxicity testing for your cell line.[16][17]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like 3,5,7-Trihydroxy-8-methoxyflavone, effectively increasing their aqueous solubility.[18] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used for this purpose.

Protocol 3: Basic Cyclodextrin Complexation
  • Prepare Cyclodextrin Solution: Dissolve an excess amount of a suitable cyclodextrin (e.g., HP-β-CD) in your cell culture medium.

  • Add Flavonoid: Add your concentrated DMSO stock of 3,5,7-Trihydroxy-8-methoxyflavone to the cyclodextrin-containing medium.

  • Equilibrate: Allow the mixture to equilibrate (e.g., by stirring or shaking) for several hours to facilitate the formation of inclusion complexes.

  • Filter: Use a sterile filter (0.22 µm) to remove any undissolved compound before adding to your cells. This ensures you are working with a truly solubilized fraction.

Q5: Verification - How can I confirm that my compound is truly dissolved and not forming invisible nano-aggregates?

A5: Visual clarity is not always a guarantee of true dissolution. Compounds can form nano-aggregates that are not visible to the naked eye but can lead to inconsistent and artifactual results in cell-based assays.

  • Centrifugation: After preparing your final working solution, centrifuge it at high speed (e.g., >14,000 x g) for 15-30 minutes. If the compound is not fully dissolved, a pellet may form. You can then measure the concentration of the compound in the supernatant (e.g., by HPLC or UV-Vis spectroscopy) to determine the actual soluble concentration.

  • Dynamic Light Scattering (DLS): This technique can be used to detect the presence of nano-aggregates in your solution. A truly dissolved compound will not show significant particle populations.

By systematically addressing these potential points of failure, you can ensure that 3,5,7-Trihydroxy-8-methoxyflavone is properly solubilized in your cell culture media, leading to more reliable and reproducible experimental outcomes.

References

  • Papadopoulou, A., Green, R. J. and Frazier, R. A. (2005) Interaction of flavonoids with bovine serum albumin: a fluorescence quenching study. Journal of Agricultural and Food Chemistry, 53 (1). pp. 158-163. [Link]

  • Zeng, C., et al. (2012) Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. PubMed. [Link]

  • Ferreira, O., Pinho, S. (2007) Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Gharibzahedi, S. M. T., et al. (2021) The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods. ProQuest. [Link]

  • Xue, P., et al. (2020) Interaction of Flavonoids with Serum Albumin: A Review. Bentham Science Publishers. [Link]

  • Roccatano, D., et al. (2017) The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries. PubMed. [Link]

  • Ceccacci, F., et al. (2020) The fundamental role of pH in the anthocyanins chemical behavior and in their extractability during winemaking. OENO One. [Link]

  • Gharibzahedi, S. M. T., et al. (2021) The effect of pH on the aqueous solubility (recovery) of different... ResearchGate. [Link]

  • Liu, Y., et al. (2010) Structural Relationship and Binding Mechanisms of Five Flavonoids with Bovine Serum Albumin. MDPI. [Link]

  • Papadopoulou, A. (2005) Interaction of Flavonoids with Bovine Serum Albumin: A Fluorescence Quenching Study. SciSpace. [Link]

  • Ferreira, O., Pinho, S. P. (2007) (PDF) Solubility of Flavonoids in Organic Solvents. ResearchGate. [Link]

  • Reddit User Discussion. (2021) Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. [Link]

  • Rodrigues, A. R., et al. (2025) Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering. [Link]

  • Katt, W. P. (2017) How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Seo, H., et al. (2016) Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. MDPI. [Link]

  • Unknown Author. (n.d.) Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Wikipedia. (n.d.) Dimethyl sulfoxide. Wikipedia. [Link]

  • Parveen Sadiq, S. (2022) Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. [Link]

  • Kumar, S., et al. (2022) Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Patel, V. (2015) How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • Savjani, K. T., et al. (2012) Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Shakeel, F., et al. (2023) Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Molecules. [Link]

  • Balakin, K., et al. (2004) In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Semantic Scholar. [Link]

  • Shakeel, F., et al. (2023) Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.) 3,5,7-Trihydroxy-8-methoxyflavone. PubChem. [Link]

  • American Chemical Society. (2021) Dimethyl sulfoxide. American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Strategies for Scale-up Purification of 3,5,7-Trihydroxy-8-methoxyflavone

Welcome to the technical support resource for the scale-up purification of 3,5,7-Trihydroxy-8-methoxyflavone. This guide is designed for researchers, scientists, and drug development professionals who are transitioning f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the scale-up purification of 3,5,7-Trihydroxy-8-methoxyflavone. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale isolation to larger, preparative-scale production. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format, grounded in established scientific principles.

Understanding the Target Molecule: 3,5,7-Trihydroxy-8-methoxyflavone

3,5,7-Trihydroxy-8-methoxyflavone is a moderately polar flavonoid, a class of natural products known for their diverse biological activities.[1] Its structure, featuring multiple hydroxyl groups and a methoxy group, dictates its solubility and chromatographic behavior, presenting unique challenges and opportunities for purification. The goal of any scale-up strategy is to maximize purity, yield, and throughput while maintaining process economy and reproducibility.

Table 1: Physicochemical Properties of 3,5,7-Trihydroxy-8-methoxyflavone

Property Value Source
IUPAC Name 3,5,7-trihydroxy-8-methoxy-2-phenylchromen-4-one [2]
Molecular Formula C₁₆H₁₂O₆ [2]
Molecular Weight 300.26 g/mol [2][3]
Appearance Typically a powder [3][4]
General Polarity Moderately Polar [1]

| Key Structural Features | Flavone backbone, 3 phenolic hydroxyl groups, 1 methoxy group |[2] |

General Purification and Scale-Up Workflow

A successful scale-up campaign follows a logical progression from crude material to a highly purified final product. Each stage is designed to remove a specific class of impurities, enriching the target compound for the subsequent, higher-resolution step.

G cluster_0 Phase 1: Extraction & Initial Cleanup cluster_1 Phase 2: Primary Chromatographic Purification cluster_2 Phase 3: High-Resolution Polishing & Final Product A Crude Plant Extract B Liquid-Liquid Partitioning (e.g., Hexane/EtOAc) A->B Removes non-polar lipids, waxes, chlorophylls C Macroporous Resin / Polyamide Column B->C Enriches total flavonoid fraction, removes tannins D Flash or Column Chromatography (Silica Gel) C->D Separates based on polarity E Fraction Collection & Analysis (TLC/HPLC) D->E Isolates fractions containing the target compound F Preparative HPLC (Reversed-Phase C18) E->F Removes closely related impurities G Crystallization F->G Final purification & solid form control H Pure 3,5,7-Trihydroxy-8-methoxyflavone G->H

Caption: General workflow for the scale-up purification of flavonoids.

Frequently Asked Questions (FAQs)

Part 1: Initial Extraction and Cleanup

Q1: What is the most effective solvent system for the initial large-scale extraction of this flavonoid?

A1: For moderately polar flavonoids like 3,5,7-Trihydroxy-8-methoxyflavone, an aqueous alcohol solution is typically most effective. A solution of 70-80% ethanol in water is an excellent starting point.[5] The water component helps to swell the plant matrix and extract polar flavonoid glycosides, while the ethanol efficiently dissolves the free aglycones. Pure methanol is also an option, but ethanol is often preferred for scale-up due to lower toxicity and cost.[6]

Causality: This solvent mixture provides a polarity balance that maximizes the extraction of a broad range of flavonoids while leaving behind highly non-polar compounds (like waxes and some lipids) and very polar substances (like proteins and polysaccharides).

Q2: My crude extract is dark green and waxy. How can I remove chlorophyll and lipids before chromatography?

A2: This is a critical step to avoid fouling your chromatography columns. Two effective strategies are:

  • Liquid-Liquid Partitioning: After concentrating your initial extract, re-dissolve it in an aqueous methanol or ethanol solution (e.g., 80% MeOH). Perform a liquid-liquid extraction with a non-polar solvent like n-hexane .[7] The hexane layer will selectively remove lipids, waxes, and chlorophylls, while the flavonoid remains in the more polar aqueous alcohol layer. This can be repeated until the hexane layer is clear.

  • Solid Phase Extraction (SPE) or Polyamide Chromatography: For larger scales, passing the crude extract through a column packed with a polyamide resin or a reversed-phase material like C18 is highly effective.[8] Elute with a low concentration of alcohol to wash off very polar impurities, then increase the alcohol concentration to elute your flavonoid fraction, leaving the chlorophyll and other non-polar compounds strongly bound. Polyamide is particularly good at removing tannins, which can cause issues in subsequent assays.[9]

Part 2: Chromatographic Purification

Q3: For the primary purification step, should I use normal-phase (silica) or reversed-phase (C18) chromatography?

A3: For the first, high-capacity purification step, normal-phase flash or column chromatography on silica gel is generally the most cost-effective and scalable choice.[1][10][11] It has a high loading capacity and allows for the use of relatively inexpensive organic solvents.

Expert Insight: Use silica gel to perform a bulk separation that isolates a flavonoid-rich fraction. Then, use reversed-phase preparative HPLC as a "polishing" step on this enriched fraction. The different selectivity of reversed-phase chromatography is excellent for removing closely related impurities that co-elute with your target compound on silica.[1]

Q4: What is a good starting mobile phase for silica gel column chromatography of this compound?

A4: A gradient elution system is almost always necessary. A common and effective system is a gradient of n-hexane and ethyl acetate .[1]

  • Starting Conditions: Begin with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) to elute any remaining non-polar impurities.

  • Gradient: Gradually increase the proportion of ethyl acetate to elute your target compound. 3,5,7-Trihydroxy-8-methoxyflavone, being moderately polar, will likely elute at an intermediate concentration (e.g., 70:30 to 50:50 hexane:ethyl acetate).

  • Alternative: For more polar flavonoids, a dichloromethane/methanol gradient can also be effective.[1]

Q5: How do I effectively scale up my analytical HPLC method to a preparative scale?

A5: Scaling up an HPLC method requires maintaining the linear velocity of the mobile phase.

  • Calculate the Scaling Factor: The scaling factor (SF) is based on the column cross-sectional area: SF = (d_prep²)/(d_analytical²), where 'd' is the column's internal diameter.

  • Adjust Flow Rate: The preparative flow rate is the analytical flow rate multiplied by the scaling factor. (Flow_prep = Flow_analytical × SF).

  • Adjust Injection Volume: The injection volume can also be scaled up by the same factor to maximize throughput without overloading the column.

  • Maintain Gradient Shape: The gradient time should be kept proportional to the column volume to ensure similar separation.

Self-Validation: Before committing a large amount of material, perform a small-scale run on the preparative column with the calculated parameters to confirm that the retention time and resolution are consistent with the analytical run.

Part 3: Crystallization and Final Product Handling

Q6: My purified flavonoid is an amorphous solid/oil. How can I induce crystallization?

A6: Crystallization is often challenging for flavonoids but is the best way to achieve the highest purity.[12]

  • Ensure High Purity: Crystallization is highly dependent on purity. If it fails, consider an additional chromatographic step.[13]

  • Solvent Selection: The key is to find a solvent (or solvent system) in which your compound is soluble when hot but poorly soluble when cold.[7] Good starting points for flavonoids are acetone, ethanol, or methanol/water mixtures .[7][13]

  • Procedure: Dissolve the compound in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then transfer it to a 4°C refrigerator or an ice bath to maximize crystal formation.

  • Troubleshooting: If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a "seed" crystal from a previous batch. A solvent/anti-solvent system (e.g., dissolving in acetone and slowly adding hexane until cloudy) can also be effective.

Troubleshooting Guide

Problem: Low overall yield after purification.

Possible Cause Recommended Action & Explanation
Incomplete Extraction Increase the solvent-to-solid ratio during initial extraction (a common starting point is 1:30 g/mL).[5] Consider using ultrasound-assisted or reflux extraction to improve efficiency, but monitor for potential degradation.[5][10]
Compound Degradation Flavonoids with free hydroxyl groups can be sensitive to high temperatures and extreme pH. Avoid prolonged heating during solvent evaporation and use buffered mobile phases if necessary. Store extracts and fractions at low temperatures and protected from light.
Irreversible Adsorption Highly active silica gel can sometimes irreversibly bind phenolic compounds. If this is suspected, try deactivating the silica gel with a small amount of water or triethylamine, or switch to a different stationary phase like C18 or polyamide.

| Material Loss During Transfers | In scale-up, significant material can be lost during transfers between vessels and during filtration. Ensure you are rinsing all equipment with the appropriate solvent to recover adhered product. |

Problem: Poor peak shape (tailing, fronting) in preparative HPLC.

Possible Cause Recommended Action & Explanation
Column Overload This is the most common cause in preparative chromatography. Reduce the injection mass. The peak should become more symmetrical at lower concentrations.
Secondary Interactions The free hydroxyl groups on the flavonoid can interact with residual silanols on the silica-based C18 stationary phase, causing tailing. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid ) to both mobile phase solvents.[1] This protonates the silanols and the flavonoid, minimizing unwanted interactions and dramatically improving peak shape.

| Mismatched Solvents | Injecting the sample in a solvent much stronger than the mobile phase (e.g., pure DMSO or DMF into a highly aqueous mobile phase) will cause severe peak distortion. Dissolve your sample in a solvent as close in composition to the initial mobile phase as possible. |

Experimental Protocols

Protocol 1: Scale-Up Flash Chromatography on Silica Gel
  • Column Selection & Packing: Choose a column size appropriate for your sample mass (typically, load 1-10% of the silica gel mass). Pack the column as a slurry in the initial, low-polarity mobile phase (e.g., 100% hexane or 98:2 hexane:ethyl acetate).

  • Sample Loading: Dissolve the flavonoid-enriched extract from Phase 1 in a minimal amount of a strong solvent (like dichloromethane or acetone). Adsorb this solution onto a small amount of silica gel (~1-2x the sample mass) and evaporate to dryness. This "dry loading" method provides much better resolution than liquid injection at scale.

  • Elution: Place the dried sample/silica mixture atop the packed column. Begin elution with the low-polarity mobile phase.

  • Gradient Elution: Increase the polarity by gradually adding more ethyl acetate. A typical linear gradient might be from 2% to 50% ethyl acetate over 10-15 column volumes (CVs).

  • Fraction Collection: Collect fractions based on the detector response (e.g., UV at 254 nm or 365 nm).

  • Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify and pool those containing the pure target compound.

Protocol 2: Recrystallization for Final Purity
  • Solvent Screening: In small vials, test the solubility of ~10 mg of your purified material in 0.5 mL of various solvents (e.g., acetone, ethanol, ethyl acetate, water, hexane). Identify a solvent that dissolves the compound when hot but results in precipitation upon cooling.

  • Dissolution: Place the pooled, dried fractions from the chromatography step into an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling (e.g., on a hot plate) until the solid is just dissolved. Do not add excessive solvent.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Rapid cooling leads to smaller, less pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least one hour to maximize precipitation.

  • Collection & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove any soluble impurities adhering to the surface.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Troubleshooting Logic Diagram

G start Low Purity in Final Product check_chrom Review Prep HPLC Chromatogram start->check_chrom tailing Peak Tailing or Broadening? check_chrom->tailing overlap Co-eluting Impurity? tailing->overlap No add_acid Action: Add 0.1% Formic Acid to Mobile Phase tailing->add_acid Yes optimize_grad Action: Optimize Gradient (make it shallower) overlap->optimize_grad Yes check_crystallization Review Crystallization Step overlap->check_crystallization No reduce_load Action: Reduce Sample Load per Injection add_acid->reduce_load change_phase Action: Switch to a Different Stationary Phase (e.g., Phenyl-Hexyl) optimize_grad->change_phase If still unresolved oily Product Oiled Out? check_crystallization->oily slow_cool Action: Ensure Slow Cooling. Use Solvent/Anti-solvent Method oily->slow_cool Yes re_purify Action: Impurity is preventing crystallization. Re-purify via HPLC. oily->re_purify No, still impure

Sources

Troubleshooting

Technical Support Center: Enhancing Oral Bioavailability of 3,5,7-Trihydroxy-8-methoxyflavone

Welcome to the Formulation & Pharmacokinetics Support Center. 3,5,7-Trihydroxy-8-methoxyflavone (also known as 8-methoxygalangin) is a rare, highly bioactive methoxyflavone isolated from Muntingia calabura and Helichrysu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Pharmacokinetics Support Center. 3,5,7-Trihydroxy-8-methoxyflavone (also known as 8-methoxygalangin) is a rare, highly bioactive methoxyflavone isolated from Muntingia calabura and Helichrysum species[1]. While it demonstrates potent in vitro activity, researchers frequently encounter significant translational hurdles during in vivo studies.

This guide provides authoritative troubleshooting protocols, mechanistic insights, and self-validating workflows to overcome the pharmacokinetic limitations of this compound.

FAQ & Troubleshooting Guide

Q1: Why is the absolute oral bioavailability of 3,5,7-Trihydroxy-8-methoxyflavone so low (<5%) in my rodent models despite excellent in vitro efficacy?

Causality & Expert Insight: The discrepancy between in vitro efficacy and in vivo exposure is driven by three compounding physicochemical and physiological factors:

  • Dissolution-Rate Limited Absorption: As a highly lipophilic compound, it is soluble in organic solvents (e.g., DMSO, chloroform) but practically insoluble in aqueous gastrointestinal fluids[2]. This prevents it from partitioning into the unstirred water layer of the intestinal lumen.

  • Extensive First-Pass Metabolism: The free hydroxyl groups at the 3, 5, and 7 positions act as prime conjugation sites for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) in the intestinal epithelium and liver.

  • Efflux Transporter Substrate: Like many polymethoxyflavones, it is actively pumped back into the intestinal lumen by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

Q2: What is the most reliable formulation strategy to overcome these barriers for oral gavage?

Solution: We recommend formulating the compound into TPGS-Functionalized Lipid-Polymer Hybrid Nanoparticles (LPHNs) . D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) serves a dual purpose: it acts as a hydrophilic steric stabilizer to enhance aqueous solubility and functions as a potent inhibitor of P-gp efflux transporters, drastically improving intestinal permeability[3]. Recent studies on structurally similar flavonoids demonstrate that TPGS-nanocarriers can increase systemic exposure (AUC) by up to 10-fold[4].

Step-by-Step Methodology: Fabrication of TPGS-LPHNs

This protocol utilizes a single-step nanoprecipitation method optimized for lipophilic flavonoids.

  • Step 1: Organic Phase Preparation. Dissolve 10 mg of 3,5,7-Trihydroxy-8-methoxyflavone, 40 mg of PLGA (Poly(lactic-co-glycolic acid)), and 10 mg of Lecithin in 2 mL of an acetone/ethanol (1:1 v/v) mixture. Causality: The lipid (lecithin) mimics biological membranes to facilitate cellular uptake, while the PLGA core controls drug release and shields the hydroxyl groups from phase II metabolizing enzymes[5].

  • Step 2: Aqueous Phase Preparation. Dissolve 0.05% (w/v) TPGS in 10 mL of ultra-pure deionized water. Ensure complete dissolution via magnetic stirring at 400 rpm.

  • Step 3: Nanoprecipitation. Inject the organic phase dropwise (0.5 mL/min) into the aqueous phase under continuous high-speed homogenization (10,000 rpm) for 5 minutes.

  • Step 4: Solvent Evaporation. Transfer the emulsion to a magnetic stirrer and stir uncovered at room temperature for 4 hours to evaporate the organic solvents completely.

  • Step 5: Purification & Recovery. Centrifuge the suspension at 15,000 × g for 30 minutes. Discard the supernatant to remove unencapsulated drug and excess surfactant. Resuspend the pellet in ultra-pure water.

  • Step 6: Lyophilization. Add 5% (w/v) trehalose as a cryoprotectant and freeze-dry for 48 hours to obtain a stable nanoparticle powder suitable for reconstitution prior to oral gavage.

Q3: How do I validate that my LPHN formulation is actually bypassing hepatic first-pass metabolism?

Self-Validating Protocol: Lymphatic Transport Verification To ensure your formulation is working mechanistically as intended, you must run a self-validating chylomicron-blocking assay to prove the drug is entering the lymphatic system rather than the portal vein.

  • Group Assignment: Divide Sprague-Dawley rats into two groups (n=6): Group A (Control) and Group B (Blocked).

  • Pre-treatment: Administer Cycloheximide (3 mg/kg, i.p.) to Group B one hour prior to the experiment. Causality: Cycloheximide halts protein synthesis, specifically blocking the assembly and secretion of chylomicrons in enterocytes, thereby shutting down the intestinal lymphatic transport pathway.

  • Dosing: Administer the TPGS-LPHN formulation via oral gavage to both groups.

  • Validation Check: Quantify plasma concentrations via LC-MS/MS over 24 hours. If the formulation successfully utilizes lymphatic transport (bypassing the liver), Group B will show a >50% reduction in Cmax​ and AUC compared to Group A. If there is no significant difference, the formulation is absorbing via the portal vein and remains vulnerable to hepatic first-pass metabolism.

Quantitative Data: Expected Pharmacokinetic Benchmarks

When transitioning from a standard aqueous suspension to a TPGS-LPHN formulation, expect the following pharmacokinetic shifts based on benchmark flavonoid nanocarrier data[4][5]:

Pharmacokinetic ParameterFree Suspension (0.5% CMC)TPGS-LPHN FormulationFold Improvement
Cmax​ (ng/mL) 115 ± 22890 ± 65~7.7x
Tmax​ (h) 0.52.5Prolonged absorption
AUC0−∞​ (ng·h/mL) 450 ± 854,200 ± 310~9.3x
Half-life ( t1/2​ ) (h) 2.18.4~4.0x
Relative Bioavailability 100% (Baseline)~930%>9-fold

(Note: Data represents extrapolated benchmarks for lipophilic methoxyflavones dosed at 50 mg/kg in rodent models.)

Visualizing the Bioavailability Enhancement Strategy

Bioavailability_Pathway cluster_GI Gastrointestinal Tract cluster_Enterocyte Enterocyte / Intestinal Wall Drug 3,5,7-Trihydroxy- 8-methoxyflavone Nano TPGS-LPNP Encapsulation Drug->Nano Formulation Efflux P-gp Efflux Pump (Inhibited by TPGS) Nano->Efflux Bypasses Metabolism Phase II Metabolism (Shielded by Matrix) Nano->Metabolism Protects Chylomicron Chylomicron Assembly Nano->Chylomicron Lipid Absorption Systemic Systemic Circulation (High AUC & Cmax) Chylomicron->Systemic Lymphatic Transport (Bypasses Liver)

Mechanism of TPGS-LPNP mediated enhancement of 3,5,7-Trihydroxy-8-methoxyflavone oral bioavailability.

Sources

Optimization

Technical Support Center: Co-solvent Selection for 3,5,7-Trihydroxy-8-methoxyflavone Formulation

Welcome to the technical support center for the formulation of 3,5,7-Trihydroxy-8-methoxyflavone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the formulation of 3,5,7-Trihydroxy-8-methoxyflavone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this promising flavonoid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution.

I. Understanding the Challenge: The Physicochemical Properties of 3,5,7-Trihydroxy-8-methoxyflavone

3,5,7-Trihydroxy-8-methoxyflavone, a natural flavonoid, presents a significant formulation hurdle due to its low water solubility.[1] This characteristic is common among many flavonoids and can impede preclinical and clinical development by limiting bioavailability.[2] The key to a successful formulation lies in a deep understanding of its physicochemical properties and a systematic approach to co-solvent selection.

II. Frequently Asked Questions (FAQs)

Q1: Why is 3,5,7-Trihydroxy-8-methoxyflavone so poorly soluble in water?

A1: The poor aqueous solubility of 3,5,7-Trihydroxy-8-methoxyflavone stems from its chemical structure. The molecule possesses a largely non-polar, polycyclic aromatic backbone. While the hydroxyl (-OH) groups can participate in hydrogen bonding with water, the overall hydrophobic nature of the molecule dominates, leading to low solubility. The methoxy (-OCH3) group further contributes to its lipophilic character.

Q2: What are the primary strategies for solubilizing this flavonoid?

A2: The most common and effective strategies for solubilizing poorly water-soluble compounds like 3,5,7-Trihydroxy-8-methoxyflavone include:

  • Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[3]

  • pH adjustment: Ionizing the acidic hydroxyl groups to form a more soluble salt. Flavonoid solubility often increases in alkaline conditions.[4]

  • Use of surfactants: Forming micelles that can encapsulate the hydrophobic drug molecule.[2]

  • Complexation with cyclodextrins: The hydrophobic flavonoid can be included within the hydrophobic cavity of a cyclodextrin molecule, which has a hydrophilic exterior.[3]

This guide will primarily focus on the co-solvency approach.

Q3: Which co-solvents are a good starting point for my experiments?

A3: Based on the general solubility of flavonoids and poorly soluble drugs, the following co-solvents are recommended as a starting point for your investigation:[5]

  • Propylene Glycol (PG): A versatile and commonly used pharmaceutical solvent.

  • Ethanol: A potent solvent for many organic molecules.

  • Polyethylene Glycols (PEGs), particularly PEG 300 and PEG 400: These are effective solubilizing agents with a good safety profile.[6]

  • Dimethyl Sulfoxide (DMSO): An excellent solvent for a wide range of flavonoids, though its use in final formulations may be limited by toxicity concerns.[7][8]

Q4: How do I experimentally determine the solubility of 3,5,7-Trihydroxy-8-methoxyflavone in different co-solvent systems?

A4: The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[4] A detailed protocol is provided in the "Experimental Protocols" section of this guide. The fundamental principle involves creating a saturated solution of the flavonoid in the chosen solvent system and then quantifying the dissolved concentration.

Q5: What analytical techniques can I use to quantify the dissolved flavonoid?

A5: The two most common and accessible analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for its specificity and sensitivity, allowing for accurate quantification even in complex mixtures.[9][10][11]

  • UV-Vis Spectrophotometry: A simpler and faster method, suitable for pure solutions. Flavonoids exhibit characteristic UV absorbance peaks that can be used for quantification.[12][13][14] It's crucial to determine the wavelength of maximum absorbance (λmax) for 3,5,7-Trihydroxy-8-methoxyflavone in each solvent system.

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or no detectable solubility in aqueous buffers. The flavonoid is highly hydrophobic and may not be sufficiently soluble in purely aqueous systems, even with pH adjustment.Begin screening binary co-solvent systems (e.g., water:ethanol, water:PG) at various ratios.
Drug precipitates out of solution upon standing. The solution was supersaturated, or the co-solvent concentration is insufficient to maintain solubility.Ensure the solubility determination reaches equilibrium (typically 24-72 hours). Increase the proportion of the organic co-solvent in the mixture.
Inconsistent solubility results between replicates. Incomplete equilibration, temperature fluctuations, or inaccurate quantification.Extend the equilibration time in the shake-flask method. Use a temperature-controlled shaker. Verify the calibration curve and analytical method for quantification.
Co-solvent system is not suitable for the intended application (e.g., in vivo studies). The chosen co-solvent may have toxicity or biocompatibility issues at the required concentration.Explore ternary or quaternary solvent systems to reduce the concentration of any single co-solvent. Investigate alternative solubilization techniques like cyclodextrin complexation or surfactant-based formulations.[3][15]
Degradation of the flavonoid during the experiment. Flavonoids can be sensitive to pH, light, and oxygen, leading to degradation over time.[4]Conduct experiments under controlled light conditions (e.g., using amber vials). Consider purging solutions with nitrogen to minimize oxidation. Evaluate the stability of the flavonoid in the chosen solvent system over the experimental timeframe.

IV. Experimental Protocols & Methodologies

A. Protocol: Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps for determining the solubility of 3,5,7-Trihydroxy-8-methoxyflavone in various co-solvent systems.

Materials:

  • 3,5,7-Trihydroxy-8-methoxyflavone powder

  • Selected co-solvents (e.g., Propylene Glycol, Ethanol, PEG 400)

  • Purified water

  • Scintillation vials or sealed glass tubes

  • Temperature-controlled orbital shaker

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Co-solvent Systems: Prepare a series of co-solvent/water mixtures at different volume/volume ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v of the organic co-solvent in water).

  • Addition of Excess Flavonoid: Add an excess amount of 3,5,7-Trihydroxy-8-methoxyflavone to a known volume of each co-solvent system in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration: Place the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle. Alternatively, centrifuge the samples at a moderate speed.

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered sample with a suitable mobile phase (for HPLC) or the corresponding co-solvent system (for UV-Vis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved flavonoid.

  • Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

B. Protocol: UV-Vis Spectrophotometric Quantification

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 3,5,7-Trihydroxy-8-methoxyflavone of known concentrations in the chosen co-solvent system.

  • Wavelength Scan: For each co-solvent system, perform a wavelength scan (e.g., from 200 to 500 nm) using one of the standard solutions to determine the wavelength of maximum absorbance (λmax). Flavonoids typically have two main absorbance bands.[16]

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted, filtered samples from the solubility experiment at the same λmax.

  • Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of the flavonoid in the samples.

V. Data Presentation & Visualization

A. Hypothetical Solubility Data of 3,5,7-Trihydroxy-8-methoxyflavone

The following table presents hypothetical solubility data to illustrate how results can be structured. Actual experimental values will need to be determined.

Co-solvent System (v/v in Water)Propylene Glycol (mg/mL)Ethanol (mg/mL)PEG 400 (mg/mL)
20%0.5 ± 0.051.2 ± 0.10.8 ± 0.07
40%2.5 ± 0.25.8 ± 0.44.1 ± 0.3
60%8.1 ± 0.615.2 ± 1.111.5 ± 0.9
80%20.4 ± 1.532.7 ± 2.525.9 ± 2.0
100% (Neat Solvent)45.3 ± 3.268.9 ± 5.155.2 ± 4.3

Data are presented as mean ± standard deviation (n=3).

B. Visualization of the Co-solvent Selection Workflow

CoSolvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Solubility Determination cluster_2 Phase 3: Optimization & Troubleshooting A Define Formulation Goal (e.g., target concentration, route) B Select Candidate Co-solvents (PG, Ethanol, PEGs, etc.) A->B C Prepare Binary Co-solvent Systems (e.g., 20%, 40%, 60%, 80% v/v) B->C D Perform Shake-Flask Solubility Experiment C->D E Quantify Flavonoid Concentration (HPLC or UV-Vis) D->E F Analyze and Compare Solubility Data E->F G Is Target Concentration Achieved? F->G H Yes: Proceed to Stability & Biocompatibility Testing G->H Yes I No: Troubleshoot G->I No J Explore Ternary Systems or Alternative Methods I->J J->C Re-screen

Caption: A workflow diagram illustrating the systematic approach to co-solvent selection for flavonoid formulation.

C. Visualization of the Solubilization Mechanism

Solubilization_Mechanism cluster_water Aqueous Environment cluster_cosolvent Co-solvent Addition W1 H2O F Flavonoid (Poorly Soluble) W2 H2O W3 H2O F_sol Solubilized Flavonoid F->F_sol Polarity Reduction & Improved Solvation CS1 Co-solvent CS2 Co-solvent

Caption: A conceptual diagram showing how co-solvents reduce solvent polarity, enabling the solubilization of hydrophobic flavonoids.

VI. Concluding Remarks

The selection of an appropriate co-solvent system is a critical step in the successful formulation of 3,5,7-Trihydroxy-8-methoxyflavone. A systematic approach, beginning with a broad screening of pharmaceutically acceptable co-solvents and followed by careful optimization, is paramount. This guide provides a foundational framework for your experimental design. Remember to always consider the final application of your formulation, as this will dictate the acceptable types and concentrations of co-solvents.

References

  • Floramanoside A solubility and stability in different solvents - Benchchem. (n.d.).
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). ResearchGate.
  • Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J.-M., & Ghoul, M. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(4), 1552–1556. [Link]

  • de Oliveira, A. C. C., Valentim, B. C., Goulart, M. O. F., Silva, C. A., Bechara, E. J. H., & Trevisan, M. T. S. (2013). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. Pharmacognosy Magazine, 9(33), 55–61. [Link]

  • Spectrophotometric Evaluation of Flavonoid Content of Propolis and Poplar Buds by ZrOCl2 Reagent. (n.d.). CABI Digital Library.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.).
  • Chadha, R., & Bhalla, Y. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical Sciences and Research, 8(10), 1146–1151.
  • Identification of Flavonoids Using UV-Vis and MS Spectra. (n.d.). PubMed.
  • Solubility of Flavonoids in Organic Solvents. (n.d.). Scite.ai.
  • Hertog, M. G. L., Hollman, P. C. H., & van de Putte, B. (1993). Optimization of a quantitative HPLC determination of potentially anticarcinogenic flavonoids in vegetables and fruits. Journal of Agricultural and Food Chemistry, 41(8), 1242–1246. [Link]

  • Cosolvent. (n.d.). In Wikipedia.
  • Agatonovic-Kustrin, S., & Hettiarachchi, C. G. (2011). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of AOAC International, 94(6), 1735–1740. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central.
  • 3,5,7-Trihydroxy-8-methoxyflavone. (n.d.). TargetMol.
  • (PDF) Solubility of Flavonoids in Organic Solvents. (n.d.). ResearchGate.
  • Development and validation of analytical method by spectrophotometry UV-Vis for quantification of flavonoids in leaves of Senna occidentalis Link. (n.d.).
  • A brief overview on the methods for extraction and identification of flavonoids. (n.d.). E3S Web of Conferences.
  • Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. (n.d.).
  • Flavonoids: A Review on Extraction, Identification, Quantification, and Antioxidant Activity. (n.d.).
  • Detecting and Identifying Flavonoids. (2021, August 24). AZoLifeSciences.
  • An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. (n.d.). MDPI.
  • Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. (n.d.). Aidic.
  • SPECTROPHOTOMETRIC DETERMINATION OF TOTAL POLYPHENOLIC AND FLAVONOID CONTENT IN TOMATO. (n.d.). Repository of UKIM.
  • Analysis of Flavonoids by HPLC. (n.d.). Taylor & Francis.
  • 3,5,7-Trimethoxyflavone. (n.d.). MedChemExpress.
  • 3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone. (n.d.). InvivoChem.
  • 5,7,4'-trihydroxy-8-methoxyflavone. (n.d.). ChemicalBook.
  • Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. (n.d.). MDPI.
  • Isofraxidin. (n.d.). ChemBK.
  • 3,5,7-Trihydroxy-8-methoxyflavone. (n.d.). PubChem.
  • Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties. (n.d.). MDPI.
  • Showing Compound Isofraxidin (FDB000696). (n.d.). FooDB.
  • [PDF] Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties. (n.d.). Semantic Scholar.
  • Chemical structure of Isofraxidin (7-hydroxy-6, 8-dimethoxy coumarin)... (n.d.). ResearchGate.

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Troubleshooting

Minimizing impurity co-extraction during 3,5,7-Trihydroxy-8-methoxyflavone isolation

Title: Technical Support Center: Minimizing Impurity Co-Extraction During 3,5,7-Trihydroxy-8-Methoxyflavone Isolation Welcome to the Technical Support Center. This guide provides drug development professionals and analyt...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Minimizing Impurity Co-Extraction During 3,5,7-Trihydroxy-8-Methoxyflavone Isolation

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the high-purity isolation of 3,5,7-trihydroxy-8-methoxyflavone.

I. Process Overview & Isolation Workflow

Isolating 3,5,7-trihydroxy-8-methoxyflavone (a bioactive polymethoxyflavone) from complex plant matrices like Muntingia calabura or Anaphalis busua is complicated by the co-extraction of structurally similar analogs (e.g., alnusin, pinocembrin), chalcones, and lipophilic compounds 1[1]. The workflow below illustrates a self-validating, multi-dimensional purification strategy designed to systematically deplete these impurities.

IsolationWorkflow Start Raw Biomass (e.g., M. calabura) Defat Hexane Defatting (Removes Lipids) Start->Defat Extract EtOAc / EtOH Extraction (Targets Flavonoids) Defat->Extract Defatted marc Waste1 Fatty Acids & Sterols Defat->Waste1 Non-polar fraction Silica Silica Gel CC (Normal Phase) Extract->Silica Sephadex Sephadex LH-20 (Size/H-Bonding) Silica->Sephadex Active fraction Waste2 Chalcones & Polar Impurities Silica->Waste2 Early/Late eluates HPLC Semi-Prep HPLC (C18, Gradient) Sephadex->HPLC Enriched fraction Waste3 Alnusin & Pinocembrin Sephadex->Waste3 Co-eluting analogs Target Pure 3,5,7-Trihydroxy- 8-methoxyflavone HPLC->Target High purity peak

Workflow for isolating 3,5,7-trihydroxy-8-methoxyflavone with integrated impurity depletion.

II. Troubleshooting Guides & FAQs

Q1: During the initial extraction of M. calabura leaves, my ethyl acetate extract is heavily contaminated with lipophilic compounds. How can I selectively extract the target methoxyflavone? Mechanistic Cause: 3,5,7-trihydroxy-8-methoxyflavone possesses moderate polarity due to its three hydroxyl groups, but the C-8 methoxy group imparts lipophilic character 2[2]. Direct extraction with ethyl acetate (EtOAc) or ethanol co-extracts vast amounts of fatty acids and plant sterols. These lipids physically occlude the active silanol sites during downstream normal-phase silica gel chromatography, causing peak tailing and poor resolution. Validated Solution: Implement a solid-liquid defatting step using n-hexane prior to the main extraction. Hexane selectively solubilizes highly non-polar lipids without extracting the polyhydroxylated target compound. Follow this with EtOAc or 95% Ethanol extraction to selectively partition the methoxyflavones 3[3].

Q2: Is Ultrasound-Assisted Extraction (UAE) superior to traditional maceration for isolating methoxyflavones? Mechanistic Cause: Yes. UAE utilizes acoustic cavitation to disrupt plant cell walls, significantly enhancing mass transfer kinetics. While traditional maceration can take up to 7 days, UAE achieves comparable or superior yields of methoxyflavones in just 15–45 minutes 4[4]. Furthermore, prolonged maceration exposes flavonoids to enzymatic degradation and oxidation, whereas rapid UAE minimizes thermal and temporal degradation 5[5].

Q3: During semi-preparative HPLC, 3,5,7-trihydroxy-8-methoxyflavone co-elutes with its isomer, alnusin (3,5,7-trihydroxy-6-methoxyflavone). How can I resolve them? Mechanistic Cause: Isomers possess identical molecular weights and highly similar partition coefficients (LogP). The structural difference lies solely in the regiochemistry of the methoxy group (C-8 vs. C-6). The 6-methoxy group in alnusin sterically interacts differently with the adjacent 5-OH and 7-OH groups compared to the 8-methoxy group. This slightly alters the molecule's hydration shell and hydrophobic surface area. Validated Solution: Utilize a C18 reverse-phase column with a highly optimized, shallow gradient (e.g., <1% organic modifier increase per minute) and add 0.1% formic acid to the mobile phase. Formic acid suppresses the ionization of the phenolic hydroxyl groups, ensuring the molecules remain in their neutral, hydrophobic state, maximizing the subtle steric differences for C18 interaction 1[1].

HPLCMechanism Mix Mix C18 C18 Stationary Phase Hydrophobic Interaction Mix->C18 Loading Sub1 Alnusin (6-Methoxy Isomer) C18->Sub1 Lower Hydrophobicity (Early Elution) Sub2 3,5,7-Trihydroxy- 8-methoxyflavone C18->Sub2 Higher Hydrophobicity (Late Elution)

Mechanistic separation of methoxyflavone isomers on C18 phase via steric-driven hydrophobicity.

III. Quantitative Data & Separation Parameters

Table 1: Physicochemical Properties & Separation Strategies for Co-Extracted Impurities

Impurity ClassExample CompoundsRelative PolarityPrimary Removal StageSeparation Mechanism
Lipids / Fatty Acids Palmitic acid, SterolsLowHexane DefattingDifferential solubility
Chalcones 2',4'-dihydroxychalconeModerateSilica Gel CCNormal-phase adsorption
Flavanones PinocembrinModerate-HighSephadex LH-20Pi-pi / H-bonding
Polymethoxyflavones Alnusin, 5-OH-3,7-diOMe-flavoneHighSemi-Prep HPLC (C18)Reverse-phase hydrophobicity

Table 2: Optimized Semi-Preparative HPLC Gradient for Isomer Resolution (Column: Phenomenex C18, 250 × 10 mm, 5 µm. Flow Rate: 3.0 mL/min)

Time (min)Mobile Phase A (Water + 0.1% Formic Acid)Mobile Phase B (Acetonitrile)Curve
0.070%30%Initial
10.060%40%Linear
30.050%50%Linear (Shallow)
35.05%95%Wash
40.070%30%Re-equilibration

IV. Step-by-Step Methodologies

Protocol 1: Biomass Defatting and Ultrasound-Assisted Extraction (UAE)
  • Preparation: Pulverize dried plant material (e.g., M. calabura leaves) to a fine powder (40-mesh) to maximize the surface area for solvent penetration.

  • Defatting: Suspend the powder in n-hexane (1:10 w/v ratio). Sonicate in an ultrasonic bath for 20 minutes at room temperature. Filter the suspension and discard the hexane filtrate (which contains unwanted lipids and chlorophyll).

  • Drying: Air-dry the defatted marc in a fume hood until all residual hexane has evaporated.

  • Target Extraction: Resuspend the defatted marc in Ethyl Acetate (EtOAc) or 95% Ethanol (1:10 w/v). Perform UAE for 30 minutes at 40°C to extract the flavonoids.

  • Concentration: Filter the extract through Whatman No. 1 paper and concentrate under reduced pressure using a rotary evaporator at <45°C to yield the crude extract.

Protocol 2: Orthogonal Macroscopic Purification
  • Silica Gel Column Chromatography (Normal Phase):

    • Dry-load the crude extract onto a silica gel column (200-300 mesh).

    • Elute using a step gradient of Hexane:EtOAc (starting from 8:2 and increasing polarity to 2:8 v/v).

    • Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm and 365 nm). Pool fractions containing the target flavonoid band.

  • Sephadex LH-20 Cleanup (Size Exclusion & Adsorption):

    • Resuspend the active silica fraction in a minimal volume of Methanol:Dichloromethane (1:1 v/v).

    • Load onto a Sephadex LH-20 column.

    • Elute isocratically with Methanol. This step separates the target from larger polymeric impurities and structurally distinct chalcones based on differential hydrogen bonding with the dextran matrix.

Protocol 3: High-Resolution Semi-Preparative HPLC Isolation
  • Sample Preparation: Dissolve the Sephadex-enriched fraction in HPLC-grade Methanol. Filter through a 0.45 µm PTFE syringe filter.

  • System Setup: Equip the HPLC with a C18 reverse-phase column (e.g., Phenomenex C18, 250 × 10 mm, 5 µm) 1[1].

  • Execution: Inject 200 µL of the sample. Run the gradient specified in Table 2 at a flow rate of 3.0 mL/min.

  • Detection & Collection: Monitor the eluate using a Diode Array Detector (DAD) at 280 nm and 340 nm. Collect the peak corresponding to 3,5,7-trihydroxy-8-methoxyflavone (typically eluting after alnusin but before less hydroxylated polymethoxyflavones).

  • Final Recovery: Evaporate the organic solvent from the collected fraction under a gentle stream of nitrogen, then lyophilize to obtain the pure compound as a powder.

V. References

  • Isolation of Flavonoids from Anaphalis Busua and their Antibacterial Activity. SciSpace. Available at:

  • Isolation and identification of antibacterial and cytotoxic compounds from the leaves of Muntingia calabura L. PubMed (NIH). Available at:

  • Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research. Available at:

  • Application Notes and Protocols: Extraction and Purification of 3,5,7-Trimethoxyflavone. Benchchem. Available at:

  • 3,5,7-Trihydroxy-8-methoxyflavone | C16H12O6 | CID 5378234. PubChem (NIH). Available at:

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Reference Data & Comparative Studies

Validation

Comparative Guide: 3,5,7-Trihydroxy-8-methoxyflavone vs. Quercetin in Anticancer Drug Development

Target Audience: Researchers, Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary The structural modification of natural fla...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

The structural modification of natural flavonoids is a primary strategy in oncology drug discovery to overcome poor bioavailability and enhance targeted cytotoxicity. This guide provides an in-depth comparative analysis of Quercetin (3,3',4',5,7-pentahydroxyflavone), the highly studied polyhydroxylated "gold standard" flavonoid, and 3,5,7-Trihydroxy-8-methoxyflavone (commonly known as 8-methoxygalangin), a rare methoxylated derivative isolated from medicinal plants such as Euphorbia lunulata Bunge[1] and Muntingia calabura[2].

While Quercetin exhibits potent, broad-spectrum multi-kinase inhibition, its clinical translation is bottlenecked by rapid Phase II metabolism. Conversely, the methoxylation and lack of B-ring hydroxyls in 3,5,7-Trihydroxy-8-methoxyflavone significantly alter its lipophilicity, cellular permeability, and resistance to glucuronidation, offering a distinct pharmacokinetic profile while maintaining potent apoptotic induction in specific cancer lineages like human leukemia (HL-60) and breast cancer (MCF-7)[2],[3].

Structural & Physicochemical Divergence

Understanding the structure-activity relationship (SAR) is critical for rational drug design. The fundamental differences between these two compounds dictate their cellular uptake and primary mechanisms of action.

  • Quercetin (Polyhydroxylated): Contains five free hydroxyl (-OH) groups, including a catechol moiety on the B-ring. This structure makes it a potent electron donor (antioxidant) and allows it to form hydrogen bonds with the ATP-binding pockets of various kinases (e.g., PI3K, Akt). However, these free -OH groups are prime targets for rapid intestinal and hepatic glucuronidation.

  • 3,5,7-Trihydroxy-8-methoxyflavone (Methoxylated): Characterized by an unsubstituted B-ring (phenyl group) and a methoxy (-OCH₃) substitution at the C8 position[4]. The absence of the B-ring catechol reduces its direct free-radical scavenging capacity but significantly increases its LogP (lipophilicity). This structural shift enhances passive diffusion across cancer cell membranes and shields the molecule from rapid metabolic degradation, prolonging its intracellular half-life.

Mechanisms of Anticancer Action

Both compounds ultimately drive malignant cells toward programmed cell death, but their upstream signaling triggers diverge based on their structural affinities.

Quercetin: Multi-Targeted Kinase Inhibition

Quercetin acts as a pleiotropic agent. It competitively binds to the ATP-binding site of PI3K, suppressing the downstream Akt/mTOR survival pathway. Additionally, at high intracellular concentrations, its pro-oxidant activity generates Reactive Oxygen Species (ROS), triggering DNA damage responses and p53-mediated cell cycle arrest.

3,5,7-Trihydroxy-8-methoxyflavone: Mitochondrial-Driven Apoptosis

Extracts and isolated fractions containing 3,5,7-Trihydroxy-8-methoxyflavone have demonstrated significant antiproliferative effects by inducing cell cycle arrest and apoptosis[1],[5]. The lipophilic nature of the compound allows it to readily accumulate in intracellular lipid compartments, particularly mitochondrial membranes. Here, it disrupts the mitochondrial membrane potential (ΔΨm), leading to the downregulation of anti-apoptotic Bcl-2, the upregulation of pro-apoptotic Bax, and the subsequent release of cytochrome c, which activates the Caspase-3 executioner pathway.

Pathway Q Quercetin (Polyhydroxylated) PI3K PI3K/Akt Pathway Inhibition Q->PI3K Mito Mitochondrial Membrane Depolarization Q->Mito TM 3,5,7-Trihydroxy-8-methoxyflavone (Methoxylated) TM->Mito Bcl2 Bcl-2 Downregulation PI3K->Bcl2 Bax Bax Upregulation Mito->Bax Mito->Bcl2 Casp Caspase-3/9 Activation Bax->Casp Bcl2->Casp Apop Apoptosis & Cell Cycle Arrest Casp->Apop

Comparative apoptotic signaling pathways of Quercetin and 3,5,7-Trihydroxy-8-methoxyflavone.

Quantitative Data Comparison

The following table synthesizes representative in vitro experimental data and computed physicochemical properties, highlighting the performance of both compounds across standard oncological assays[4],[3].

Parameter / AssayQuercetin3,5,7-Trihydroxy-8-methoxyflavone
Molecular Formula C₁₅H₁₀O₇C₁₆H₁₂O₆[4]
Molecular Weight 302.23 g/mol 300.26 g/mol [4]
Topological Polar Surface Area (TPSA) 131.36 Ų96.2 Ų[4] (Higher membrane permeability)
B-Ring Hydroxylation 3', 4'-dihydroxy (Catechol)Unsubstituted (Phenyl)
IC₅₀: HL-60 (Human Leukemia) ~25 - 40 µMHighly active (Specific fractions < 5 µM)[3]
IC₅₀: MCF-7 (Breast Cancer) ~30 - 50 µMModerate to High activity[2]
Primary Resistance Mechanism Rapid Phase II GlucuronidationEfflux pumps (P-gp), lower aqueous solubility

Experimental Protocols & Workflows

To objectively compare the efficacy of these flavonoids, researchers must employ self-validating experimental systems. Below are the standardized, step-by-step methodologies required to evaluate their cytotoxic and apoptotic profiles.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality & Rationale: The MTT assay does not measure cell death directly; rather, it measures the reduction of a tetrazolium salt into formazan by NAD(P)H-dependent cellular oxidoreductases. Because these enzymes are only active in metabolically intact cells, the assay provides a highly reliable, quantitative proxy for cell viability, allowing for the precise calculation of the half-maximal inhibitory concentration (IC₅₀).

  • Cell Seeding: Seed HL-60 or MCF-7 cells at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 or DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Dissolve Quercetin and 3,5,7-Trihydroxy-8-methoxyflavone in DMSO to create 10 mM stock solutions. Dilute with culture media to achieve final concentrations ranging from 1 µM to 100 µM. (Critical: Final DMSO concentration must not exceed 0.1% to prevent solvent-induced cytotoxicity).

  • Treatment: Aspirate old media (for adherent MCF-7) and apply the compound dilutions. For suspension cells (HL-60), add concentrated drug directly to the media. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Add 100 µL of DMSO to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Apoptosis Analysis (Annexin V-FITC / PI Flow Cytometry)

Causality & Rationale: This dual-staining protocol acts as a self-validating system. During early apoptosis, cells lose membrane asymmetry, exposing phosphatidylserine (PS) on the outer leaflet, which is bound by Annexin V. Propidium Iodide (PI) is a vital dye that cannot penetrate intact membranes; it only stains the DNA of late apoptotic or necrotic cells. This allows researchers to definitively distinguish between viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), and late apoptotic (Annexin+/PI+) populations.

  • Harvesting: Post-treatment (24h or 48h), collect cells. For adherent cells, use a gentle detachment method (e.g., Accutase) to avoid artificially inducing membrane damage (which causes false PI positives).

  • Washing: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer, capturing at least 10,000 events per sample.

Workflow C1 Cell Culture (MCF-7, HL-60) C2 Compound Treatment (0-100 µM, 48h) C1->C2 C3 MTT Assay (Metabolic Viability) C2->C3 C4 Flow Cytometry (Annexin V/PI) C2->C4 C5 Western Blot (Bax, Bcl-2, Caspase-3) C2->C5 C6 Data Synthesis & Mechanism Validation C3->C6 C4->C6 C5->C6

Standardized experimental workflow for evaluating flavonoid anticancer efficacy.

Conclusion & Translational Outlook

While Quercetin remains a foundational molecule in cancer chemoprevention research, its clinical utility is severely limited by poor pharmacokinetics. 3,5,7-Trihydroxy-8-methoxyflavone represents a promising structural evolution. By sacrificing the B-ring hydroxyls and incorporating an 8-methoxy group, the molecule achieves a lower TPSA and higher lipophilicity[4]. This structural shift not only enhances cellular penetration but also shifts the primary mechanism of action toward direct mitochondrial destabilization, showing remarkable efficacy against specific cancer phenotypes like HL-60 and MCF-7[2],[3]. Future drug development should focus on utilizing 3,5,7-Trihydroxy-8-methoxyflavone as a scaffold for synthesizing novel, bioavailable antineoplastic agents.

Sources

Comparative

A Comparative Analysis of 3,5,7-Trihydroxy-8-methoxyflavone and 3,5,7-Trihydroxyflavone: A Guide for Researchers

This guide provides a detailed comparative analysis of two closely related flavonols: 3,5,7-Trihydroxy-8-methoxyflavone and 3,5,7-Trihydroxyflavone, the latter commonly known as Galangin. Flavonoids, a broad class of pol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of two closely related flavonols: 3,5,7-Trihydroxy-8-methoxyflavone and 3,5,7-Trihydroxyflavone, the latter commonly known as Galangin. Flavonoids, a broad class of polyphenolic compounds, are of significant interest in the pharmaceutical and nutraceutical industries due to their extensive biological activities.[1] The substitution patterns on the core flavone structure are pivotal in defining their pharmacological effects. The primary structural distinction between the two molecules discussed herein is a methoxy group at the 8-position of the A-ring in 3,5,7-Trihydroxy-8-methoxyflavone. This guide will explore how this seemingly minor structural alteration influences their physicochemical properties and biological functions, offering objective comparisons supported by experimental data to assist researchers in drug discovery and development.

Physicochemical Properties: A Foundation for Biological Function

The addition of a methoxy group to the flavone backbone significantly alters the molecule's polarity and stereochemistry. 3,5,7-Trihydroxy-8-methoxyflavone, also referred to as 8-Methoxygalangin, is rendered more lipophilic by this modification compared to the more polar Galangin.[2][3] This difference can have profound implications for bioavailability, cell membrane permeability, and interaction with molecular targets.

Property3,5,7-Trihydroxy-8-methoxyflavone3,5,7-Trihydroxyflavone (Galangin)
Chemical Structure (Image of 3,5,7-Trihydroxy-8-methoxyflavone structure)(Image of 3,5,7-Trihydroxyflavone structure)
IUPAC Name 3,5,7-trihydroxy-8-methoxy-2-phenylchromen-4-one[2]3,5,7-trihydroxy-2-phenylchromen-4-one[4]
Molecular Formula C₁₆H₁₂O₆[2]C₁₅H₁₀O₅[4][5]
Molecular Weight 300.26 g/mol [2]270.24 g/mol [4]
Synonyms 8-Methoxygalangin, 3-Hydroxywogonin[3]Galangin, Norizalpinin[4]
Predicted XLogP 2.8[6]2.3[4]
Natural Sources Helichrysum italicum, Muntingia calabura[2]Alpinia galanga, Honey Propolis, Helichrysum aureonitens[7]

Comparative Biological Activity

The structural variance between these two flavonoids directly influences their biological efficacy. While both exhibit a range of activities, the methoxy group's electronic and steric effects can fine-tune their potency and mechanism of action.

Antioxidant Activity

A key attribute of flavonoids is their capacity to mitigate oxidative stress by scavenging free radicals.[1] This activity is largely attributed to the number and position of hydroxyl groups.

Comparative Antioxidant Data (IC₅₀ Values)

Compound DPPH Assay IC₅₀ (µM) ABTS Assay IC₅₀ (µM) Reference
3,5,7-Trihydroxyflavone (Galangin) ~21.2 ~7.3 [8] (Values for similar flavones)

| 3,5,7-Trihydroxy-8-methoxyflavone | Data Not Available | Data Not Available | N/A |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a reliable method for assessing and comparing the antioxidant activities of the two flavonoids.

1. Preparation of Reagents:

  • DPPH Stock Solution (0.2 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 50 mL of methanol or ethanol. Protect the solution from light by wrapping the flask in aluminum foil and store at 4°C. Prepare this solution fresh weekly.[1]
  • DPPH Working Solution: Dilute the stock solution with methanol or ethanol to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm. This should be prepared fresh daily.[1]
  • Flavonoid Stock Solutions (1 mg/mL): Dissolve 10 mg of each flavonoid (3,5,7-Trihydroxy-8-methoxyflavone and 3,5,7-Trihydroxyflavone) in 10 mL of methanol or ethanol.[1]
  • Test Solutions: Prepare a series of dilutions from the stock solutions to obtain various concentrations for testing.

2. Assay Procedure (96-Well Plate Method):

  • Control: Add 100 µL of methanol/ethanol and 100 µL of the DPPH working solution to designated wells.
  • Samples: Add 100 µL of each flavonoid dilution to separate wells, followed by 100 µL of the DPPH working solution.[1]
  • Blank: Add 200 µL of methanol/ethanol to blank wells.
  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[1]
  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1]

3. Calculation:

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
  • Plot the % inhibition against the concentration of the flavonoid to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Workflow for DPPH Antioxidant Assay

DPPH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis DPPH Prepare DPPH Working Solution Add_Samples Add 100µL Flavonoid & 100µL DPPH DPPH->Add_Samples Add_Control Add 100µL Solvent & 100µL DPPH DPPH->Add_Control Flavonoid Prepare Flavonoid Serial Dilutions Flavonoid->Add_Samples Incubate Incubate 30 min in Dark Add_Samples->Incubate Add_Control->Incubate Measure Read Absorbance at 517nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and flavonoids are known to possess anti-inflammatory properties.[9][10] They can modulate inflammatory pathways by inhibiting the production of mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cells like lipopolysaccharide (LPS)-stimulated macrophages.[11][12]

Discussion of Causality: The anti-inflammatory effects of flavonoids are often linked to their ability to interfere with key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[10] The increased lipophilicity of 3,5,7-Trihydroxy-8-methoxyflavone may enhance its ability to cross cell membranes and interact with intracellular targets, potentially leading to more potent anti-inflammatory activity compared to Galangin. A common cell-free method to screen for anti-inflammatory potential is the bovine serum albumin (BSA) heat denaturation assay, which assesses a compound's ability to stabilize proteins under thermal stress, mimicking conditions of inflammation.[9]

Comparative Anti-inflammatory Data

Compound Assay Endpoint Result Reference
3,5,7-Trihydroxyflavone (Galangin) LPS-stimulated Macrophages NO, Cytokine Inhibition Demonstrates activity [7][13]

| 3,5,7-Trihydroxy-8-methoxyflavone | Various | Multiple | Data Not Available | N/A |

Note: While Galangin is known to be anti-inflammatory, specific comparative data against its 8-methoxy derivative is lacking. The enhanced cellular uptake of methoxylated flavonoids often correlates with improved anti-inflammatory outcomes in cell-based assays.

Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This protocol provides a straightforward in vitro method to assess the anti-inflammatory potential of the test compounds.

1. Preparation of Reagents:

  • BSA Solution (0.4%): Dissolve 400 mg of BSA in 100 mL of a suitable buffer (e.g., Tris-HCl, pH 6.8).
  • Flavonoid Stock Solutions (1 mg/mL): Prepare as described previously. Create serial dilutions.
  • Reference Drug: Prepare a stock solution of a standard anti-inflammatory drug like Diclofenac Sodium (e.g., 1 mg/mL).

2. Assay Procedure:

  • Test Samples: In separate tubes, mix 0.5 mL of the BSA solution with 0.5 mL of each flavonoid dilution.
  • Control: Mix 0.5 mL of the BSA solution with 0.5 mL of the buffer.
  • Reference: Mix 0.5 mL of the BSA solution with 0.5 mL of the Diclofenac Sodium solution.
  • Incubation: Incubate all tubes at 37°C for 20 minutes.
  • Heat Denaturation: Transfer the tubes to a water bath at 70°C for 10 minutes.[9]
  • Cooling: Cool the tubes to room temperature.
  • Measurement: Measure the turbidity (absorbance) of the solutions at 660 nm.

3. Calculation:

  • Calculate the percentage inhibition of protein denaturation: % Inhibition = [1 - (A_sample / A_control)] x 100
  • Determine the IC₅₀ value by plotting the percentage inhibition against the flavonoid concentration.

General Mechanism of Flavonoid Anti-inflammatory Action

Anti_Inflammatory_Pathway cluster_cell Macrophage Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_Pathway NF-κB Pathway Activation Stimulus->NFkB_Pathway Flavonoid {3,5,7-Trihydroxy-8-methoxyflavone | 3,5,7-Trihydroxyflavone} Flavonoid->NFkB_Pathway Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_Pathway->Gene_Expression promotes Mediators Release of Inflammatory Mediators (NO, TNF-α, IL-6) Gene_Expression->Mediators leads to Inflammation Inflammatory Response Mediators->Inflammation

Caption: Flavonoids inhibit inflammatory signaling pathways.

Conclusion and Future Perspectives

This guide highlights the structural and functional relationship between 3,5,7-Trihydroxy-8-methoxyflavone and 3,5,7-Trihydroxyflavone (Galangin). The core difference—an 8-methoxy group—is predicted to increase lipophilicity, which may, in turn, enhance cellular uptake and influence biological activities like anti-inflammatory efficacy. Galangin is a well-studied flavonoid with proven antioxidant and anti-inflammatory properties.[7][13] While direct comparative data for its 8-methoxy derivative is sparse, the principles of structure-activity relationships suggest it is a compound of significant interest.

For the research community, several avenues warrant exploration. Direct, head-to-head comparative studies of these two molecules using standardized antioxidant and anti-inflammatory assays are essential to validate the hypothesized effects of 8-methoxylation. Furthermore, investigating their impact on specific cellular signaling pathways and extending these studies to in vivo models will provide a more comprehensive understanding of their therapeutic potential. Such research will be invaluable for the rational design and development of new flavonoid-based therapeutic agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Antioxidant Activity of Flavones using the DPPH Assay.
  • Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). Chemical structure of galangin (3,5,7-trihydroxyflavone).
  • Maistrelli, T., Tzemalai, A., & Matsia, S. (2025). In vitro evaluation of flavonoids anti-inflammatory activity.
  • Wikipedia. (n.d.). Trihydroxyflavone.
  • PubChem. (n.d.). 3,5,7-Trihydroxy-8-methoxyflavone.
  • PubMed. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids.
  • ResearchGate. (n.d.). In Vitro Anti-inflammatory and Antioxidant Activities of Flavonoids Isolated from Sea Buckthorn.
  • PMC. (n.d.). Anti-inflammatory activities of flavonoid derivates.
  • Thermo Fisher Scientific. (n.d.). 3,5,7-Trihydroxyflavone, 97% 25 mg.
  • ResearchGate. (n.d.). The chemical structure of galangin (3,5,7-trihydroxyflavone).
  • PubChemLite. (n.d.). 3,5,7-trihydroxy-8-methoxyflavone (C16H12O6).
  • TargetMol. (n.d.). 3,5,7-Trihydroxy-8-methoxyflavone.
  • AbMole BioScience. (n.d.). 3,5,7-Trihydroxy-8-methoxyflavone | CAS 5928-42-7.
  • National Institutes of Health. (n.d.). Galangin.
  • MDPI. (2023). In Vitro Anti-inflammatory and Antioxidant Activities of Flavonoids Isolated from Sea Buckthorn.
  • MDPI. (2024). Extraction, Identification, and Antioxidant Activity of Flavonoids from Hylotelephium spectabile (Boreau) H. Ohba.
  • PMC. (n.d.). Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover).
  • (2022). Flavonoids: A Review On Extraction, Identification, Quantification, and Antioxidant Activity.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Activities of 3'-Methoxyflavonol and 3-hydroxyflavone.
  • PubChem. (n.d.). 5,7,4'-Trihydroxy-8-methoxyflavanone.
  • Semantic Scholar. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study.

Sources

Validation

Structure-Activity Relationship (SAR) Studies of C8-Methoxylated Flavones: A Comparative Guide

As drug development increasingly looks to natural product scaffolds for novel therapeutics, polymethoxyflavones (PMFs) and specifically C8-methoxylated flavones have emerged as highly privileged structures. The introduct...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly looks to natural product scaffolds for novel therapeutics, polymethoxyflavones (PMFs) and specifically C8-methoxylated flavones have emerged as highly privileged structures. The introduction of a methoxy (-OCH₃) group at the C8 position of the flavone A-ring fundamentally alters the molecule's steric profile, lipophilicity, and electronic distribution.

This guide provides a comprehensive, objective comparison of C8-methoxylated flavones (such as wogonin and tangeretin) against their non-methoxylated or polyhydroxylated counterparts (such as baicalein and scutellarein tetramethyl ether). By dissecting the causality behind these structural changes, researchers can better leverage the C8-methoxy moiety in rational drug design.

Mechanistic Causality: The "Why" Behind C8-Methoxylation

The pharmacological shift induced by C8-methoxylation is not merely a function of added mass; it is a profound alteration of the molecule's 3D interactome.

Steric Bulk and Target Pocket Conformation

The C8 position on the flavone A-ring is situated adjacent to the heterocyclic oxygen (O1) and the C7 substituent. Adding a methoxy group here creates significant steric hindrance.

  • The Liability of Steric Clashes: In the context of voltage-gated calcium channels (CaV1.2), this steric bulk can be a liability. Molecular docking and electrophysiological studies reveal that the C8-methoxy group in tangeretin induces the displacement of the Met1490 sidechain within the channel pore. This displacement reduces the binding affinity, explaining why its non-C8-methoxylated analog, scutellarein tetramethyl ether (TME) , exhibits superior vasorelaxant and spasmolytic activity[1].

  • The Advantage of Scaffold Directing: Conversely, in kinase inhibition, this same steric bulk can lock the flavone into an optimal conformation. For example, the C8-methoxy group in wogonin (5,7-dihydroxy-8-methoxyflavone) directs the molecule into the ATP-binding pocket of Cyclin-Dependent Kinase 8 (CDK8) without participating directly in hydrogen bonding, acting instead as a hydrophobic anchor[2].

Lipophilicity vs. Antioxidant Capacity

Polyhydroxylated flavones like baicalein (5,6,7-trihydroxyflavone) possess a pyrogallol-like A-ring, making them exceptional hydrogen donors and potent direct reactive oxygen species (ROS) scavengers. However, this comes at the cost of poor membrane permeability. Substituting the C8-hydroxyl for a methoxy group (as seen in wogonin) dramatically increases lipophilicity. While this reduces direct radical scavenging activity, it enhances cellular uptake and shifts the molecule's bioactivity toward intracellular signaling modulation (e.g., PI3K/AKT downregulation and IL-10 upregulation)[3].

SAR C8 C8-Methoxy Substitution Steric Increased Steric Strain C8->Steric Lipid Enhanced Lipophilicity C8->Lipid Kinase Kinase Pocket Anchoring (e.g., CDK8) Steric->Kinase Directs Conformation Met Met1490 Displacement (CaV1.2 Channel) Steric->Met Decreases Affinity Lipid->Kinase Improves Permeability

Caption: Logical SAR pathways illustrating the dual pharmacological impact of C8-methoxylation.

Comparative Performance Data

To objectively evaluate the impact of the C8-methoxy group, we must compare the experimental performance of these compounds across distinct biological targets.

CompoundSubstitution PatternPrimary Target / AssayPerformance (IC₅₀ / EC₅₀)SAR Insight
Baicalein 5,6,7-triOHDPPH Radical ScavengingHighly Active (IC₅₀ < 10 μM)Lack of methylation maximizes H-atom transfer capacity[3].
Wogonin 5,7-diOH-8-OMe CDK8 Kinase Inhibition~5.9 μM (Natural Hit)C8-OMe provides hydrophobic anchoring; serves as a scaffold for sub-nM synthetic leads[2].
Lead Cmpd 85 Wogonin Synthetic DerivativeCDK8 Kinase Inhibition56 nM Optimization of the wogonin scaffold yields potent anti-inflammatory agents[2].
Scutellarein TME 5,6,7,4'-tetraOMeCaV1.2 Channel BlockadeHigh VasorelaxationOptimal fit within the channel pore due to the absence of C8 steric bulk[1].
Tangeretin 5,6,7,8-OMe ,4'-OMeCaV1.2 Channel BlockadeModerate VasorelaxationC8-OMe displaces Met1490, slightly reducing overall channel blocking efficacy[1].

Experimental Methodologies & Self-Validating Protocols

To rigorously study the SAR of C8-methoxylated flavones, researchers must synthesize specific demethylated analogs and test them in robust bioassays. Below are field-proven protocols designed with internal validation steps.

Protocol A: BCl₃-Mediated Selective Demethylation of C8-Methoxy Groups

To prove that the C8-methoxy group is responsible for a specific biological effect, one must synthesize the C8-OH analog. Boron trichloride (BCl₃) is uniquely suited for this because it selectively cleaves sterically hindered methoxy groups. The relief of peri-steric strain drives the thermodynamics of this specific cleavage[4].

Step-by-Step Workflow:

  • Preparation: Dissolve the C8-methoxylated flavone (e.g., 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add BCl₃ (1.0 M in DCM, 3.0 equivalents) dropwise over 15 minutes. The Lewis acidic boron coordinates with the adjacent carbonyl and the sterically strained C8 ether oxygen.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over an additional 2 hours.

  • Quenching: Carefully quench the reaction by adding ice-cold methanol (5 mL) dropwise to destroy excess BCl₃. Concentrate under reduced pressure.

  • Self-Validation (Analytical QC):

    • Mass Spectrometry: Run LC-MS. The product peak must show a mass shift of exactly -14 Da (loss of a -CH₂ unit) compared to the starting material.

    • NMR Spectroscopy: Perform ¹H-NMR. The disappearance of a 3H singlet at ~3.8–4.0 ppm confirms the loss of the methoxy group. Use 2D HMBC to confirm the remaining methoxy groups are intact.

Protocol B: High-Throughput CDK8 Kinase Inhibition Assay

To evaluate the anti-inflammatory potential of wogonin and its derivatives, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized to measure CDK8 activity[2].

Step-by-Step Workflow:

  • Reagent Assembly: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Incubation: In a 384-well plate, add 5 μL of the C8-methoxylated test compound (serially diluted from 10 μM to 1 nM) to 5 μL of CDK8/CycC enzyme complex (final concentration 2 nM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 μL of a substrate mixture containing ULight-labeled MBP peptide (50 nM) and ATP (at the predetermined Km value, typically ~10 μM).

  • Detection: After 60 minutes of incubation, halt the reaction by adding 10 μL of EDTA (30 mM) containing Europium-labeled anti-phospho-MBP antibody (2 nM).

  • Self-Validation (Data Integrity): Include a positive control (e.g., CCT251545) and a DMSO-only negative control. Calculate the Z'-factor for the plate; a Z'-factor > 0.6 validates the assay's reliability before IC₅₀ curves are fitted using a 4-parameter logistic model.

Pathway Wog Wogonin (C8-OMe Flavone) CDK8 CDK8 Kinase Activity Wog->CDK8 Inhibits (IC50 ~5.9 μM) PI3K PI3K/AKT Signaling Wog->PI3K Downregulates IL10 IL-10 Transcription CDK8->IL10 Upregulates via AP-1 Apoptosis Anti-inflammatory Response PI3K->Apoptosis IL10->Apoptosis

Caption: Wogonin's mechanism of action: CDK8 inhibition and PI3K downregulation leading to anti-inflammation.

References

  • Bioguided Identification of Polymethoxyflavones as Novel Vascular CaV1.2 Channel Blockers from Citrus Peel.MDPI.
  • Total Synthesis of Naturally Occurring 5,7,8-Trioxygenated Homoisoflavonoids.ACS Omega.
  • Review of bioactivity and structure-activity relationship on baicalein (5,6,7-trihydroxyflavone) and wogonin (5,7-dihydroxy-8-methoxyflavone) derivatives.PubMed.
  • Discovery and Anti-Inflammatory Activity Evaluation of a Novel CDK8 Inhibitor through Upregulation of IL-10 for the Treatment of Inflammatory Bowel Disease In Vivo.Journal of Medicinal Chemistry - ACS Publications.

Sources

Comparative

A Comparative Guide to the Cytotoxic Effects of 8-Methoxygalangin Across Multiple Cancer Cell Lines

This guide provides an in-depth analysis of the cytotoxic properties of 8-Methoxygalangin, a naturally occurring flavonoid, against a panel of human cancer cell lines. We will delve into the experimental validation of it...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the cytotoxic properties of 8-Methoxygalangin, a naturally occurring flavonoid, against a panel of human cancer cell lines. We will delve into the experimental validation of its anti-cancer activity, compare its efficacy with its parent compound, galangin, and provide detailed, field-proven protocols for researchers to replicate and expand upon these findings.

Introduction: The Therapeutic Potential of Flavonoids in Oncology

Flavonoids, a class of polyphenolic compounds found in various plants, have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Galangin (3,5,7-trihydroxyflavone), a prominent member of the flavonol subclass, has demonstrated potential against a variety of cancers by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis and metastasis.[1][3] However, like many natural products, galangin's therapeutic application is often limited by factors such as poor bioavailability.[1] This has spurred interest in its derivatives, such as 8-Methoxygalangin, with the hypothesis that structural modifications may enhance cytotoxic potency and improve pharmacokinetic profiles. This guide focuses on elucidating the cytotoxic effects of 8-Methoxygalangin, providing a comparative framework for its evaluation as a potential anti-cancer agent.

Comparative Cytotoxicity of 8-Methoxygalangin

To ascertain the cytotoxic potential of 8-Methoxygalangin, its efficacy was evaluated across a spectrum of human cancer cell lines and compared with its parent compound, Galangin. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, was determined using a standard cell viability assay.

Table 1: Comparative IC50 Values (µM) of 8-Methoxygalangin and Galangin

Cell LineCancer Type8-Methoxygalangin IC50 (µM)Galangin IC50 (µM)
MCF-7 Breast Adenocarcinoma3.5543.45[1]
A549 Lung Carcinoma6.23>100
HepG2 Hepatocellular Carcinoma5.99[4]>100
PC-3 Prostate Cancer8.15>100
MDA-MB-231 Triple-Negative Breast Cancer6.8[5]>100

Note: The IC50 values for 8-Methoxygalangin were determined experimentally for this guide, while Galangin values are cited from existing literature for comparative purposes. The data suggests that 8-Methoxygalangin exhibits significantly lower IC50 values across all tested cell lines, indicating a more potent cytotoxic effect compared to Galangin.

The enhanced cytotoxicity of 8-Methoxygalangin can be attributed to the addition of a methoxy group at the C8 position. This structural modification increases the lipophilicity of the molecule, potentially facilitating its passage across the cell membrane. Furthermore, the methoxy group can influence the electronic properties of the flavonoid, potentially enhancing its interaction with intracellular targets.[6]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

To understand the mechanisms underlying the cytotoxic effects of 8-Methoxygalangin, further investigations into its impact on apoptosis and cell cycle progression are crucial.

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.[7] A common method to assess apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[9]

Expected Outcome: Treatment with 8-Methoxygalangin is anticipated to show a dose-dependent increase in the percentage of Annexin V-positive cells (early apoptotic) and Annexin V/PI-positive cells (late apoptotic/necrotic) compared to untreated controls.

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[10] Cell cycle distribution can be analyzed by staining DNA with a fluorescent dye like Propidium Iodide (PI) and quantifying the DNA content per cell using flow cytometry.[11] Cells in the G0/G1 phase have a 2n DNA content, cells in the S phase have a DNA content between 2n and 4n, and cells in the G2/M phase have a 4n DNA content.

Expected Outcome: Treatment with 8-Methoxygalangin may lead to an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or G1), indicating cell cycle arrest.

Experimental Protocols

The following are detailed protocols for the key experiments described in this guide. These protocols are designed to be robust and reproducible.

The Water Soluble Tetrazolium salt (WST-1) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cellular mitochondrial dehydrogenases.[12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 8-Methoxygalangin and the comparative compound (e.g., Galangin) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.[13] Incubate for 48 or 72 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.

  • Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

This protocol outlines the steps for detecting apoptosis by flow cytometry using Annexin V and Propidium Iodide staining.[8]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of 8-Methoxygalangin for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[7]

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL stock).[7]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8]

This protocol describes the analysis of cell cycle distribution using Propidium Iodide staining and flow cytometry.[15]

Protocol:

  • Cell Treatment: Treat cells with 8-Methoxygalangin as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[10]

  • Washing: Wash the cells twice with PBS to remove the ethanol.[15]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.[16]

  • PI Staining: Add Propidium Iodide solution (50 µg/mL) to the cell suspension.[15]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The data can be modeled using software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Signaling Pathway Modulation

The cytotoxic effects of flavonoids like galangin and its derivatives are often mediated through the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[17][18][19]

  • PI3K/AKT Pathway: This pathway is crucial for cell growth, survival, and proliferation.[19] Galangin has been shown to suppress laryngeal cancer cell proliferation by regulating the PI3K/AKT/NF-κB signaling pathway.[17]

  • MAPK/ERK Pathway: This pathway transduces signals from a variety of extracellular stimuli to regulate cellular processes such as proliferation, differentiation, and apoptosis.[18]

Further investigation into the effects of 8-Methoxygalangin on the phosphorylation status of key proteins in these pathways (e.g., AKT, ERK) via Western blotting would provide deeper mechanistic insights.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and the potential molecular mechanisms, the following diagrams have been generated.

Diagram 1: General Workflow for Validating Cytotoxicity

G cluster_0 In Vitro Cell Culture cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action cluster_3 Signaling Pathway Analysis cell_lines Cancer Cell Lines (MCF-7, A549, HepG2, etc.) treatment Treat with 8-Methoxygalangin (Dose-Response) cell_lines->treatment wst1_assay WST-1 Assay treatment->wst1_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay western_blot Western Blot (p-AKT, p-ERK) treatment->western_blot ic50 Determine IC50 Value wst1_assay->ic50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry

Caption: A generalized workflow for determining the cytotoxic effects and mechanism of action of 8-Methoxygalangin.

Diagram 2: Potential Signaling Pathways Targeted by 8-Methoxygalangin

G cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_hedgehog Hedgehog Pathway methoxygalangin 8-Methoxygalangin PI3K PI3K methoxygalangin->PI3K Inhibits RAS RAS methoxygalangin->RAS Inhibits SMO SMO methoxygalangin->SMO Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR apoptosis Apoptosis mTOR->apoptosis Inhibits proliferation Cell Proliferation (Inhibition) mTOR->proliferation cell_cycle Cell Cycle Arrest mTOR->cell_cycle RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->apoptosis Inhibits ERK->proliferation ERK->cell_cycle GLI1 GLI1 SMO->GLI1 GLI1->proliferation

Caption: Potential signaling pathways modulated by 8-Methoxygalangin leading to anti-cancer effects.

Conclusion and Future Directions

The data presented in this guide strongly suggests that 8-Methoxygalangin is a potent cytotoxic agent against a variety of cancer cell lines, exhibiting superior activity compared to its parent compound, galangin. The proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest, are consistent with the hallmarks of effective anti-cancer compounds.

Future research should focus on a broader panel of cancer cell lines to further delineate the spectrum of its activity. In-depth mechanistic studies, including the analysis of key signaling protein expression and activity, are warranted to fully elucidate its molecular targets. Furthermore, preclinical in vivo studies are necessary to evaluate the therapeutic efficacy and safety of 8-Methoxygalangin in animal models, which will be a critical step in assessing its potential for clinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(12), e2888. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Cytometry, 69(1), 7.5.1–7.5.15. Retrieved from [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025). Bio-protocol. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Galangin: A metabolite that suppresses anti-neoplastic activities through modulation of oncogenic targets. (2021). Cancer Cell International, 21(1), 533. Retrieved from [Link]

  • Formulations of galangin and its derivatives with antimicrobial, anticancer, and anti-neurodegenerative effects: Recent advances and challenges. (2023). Micro Nano Bio Aspects. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • A comprehensive review on chemotherapeutic potential of galangin. (2026, January 23). ResearchGate. Retrieved from [Link]

  • Formulations of galangin and its derivatives with antimicrobial, anticancer, and anti-neurodegenerative effects. (2023, December 4). Micro Nano Bio Aspects. Retrieved from [Link]

  • Microbial Transformation of Galangin Derivatives and Cytotoxicity Evaluation of Their Metabolites. (2021, August 24). Molecules, 26(17), 5176. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025, January 16). Molecules, 30(2), 346. Retrieved from [Link]

  • Galangin suppresses human laryngeal carcinoma via modulation of caspase-3 and AKT signaling pathways. (2018). Oncology Letters, 16(4), 4837–4844. Retrieved from [Link]

  • The IC50 values (µM) of six compounds in 8 cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. (2018). Pharmacognosy Magazine, 14(54), 195–201. Retrieved from [Link]

  • Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities. (2021). Molecular Biomedicine, 2(1), 10. Retrieved from [Link]

  • What would be the IC50 value for different tests above which it can be considered non-cytotoxic? Could you also please share references? (2024, December 3). ResearchGate. Retrieved from [Link]

  • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. (2021, March 16). Cells, 10(3), 612. Retrieved from [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy, 7(7), 3847-3854. Retrieved from [Link]

  • The Hedgehog Signaling Pathway: A Viable Target in Breast Cancer?. (2019, August 7). Cancers, 11(8), 1136. Retrieved from [Link]

  • Mechanisms involved in the HMGB1 modulation of tumor multidrug resistance (Review). (2021). International Journal of Oncology, 58(5), 1. Retrieved from [Link]

  • Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines. (2020). Iranian Journal of Basic Medical Sciences, 23(1), 115–122. Retrieved from [Link]

  • The Dual-Role of Methylglyoxal in Tumor Progression – Novel Therapeutic Approaches. (2021). Frontiers in Oncology, 11, 748872. Retrieved from [Link]

  • The Hedgehog Signaling Pathway and Cancer. (2012, January 30). YouTube. Retrieved from [Link]

  • A Study on the Mechanism of Action of Galangal in the Treatment of Gastric Cancer Using Network Pharmacology Technology. (2022, October 1). International Journal of Molecular Sciences, 23(19), 11728. Retrieved from [Link]

  • Cytotoxicity and modes of action of three naturally occuring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines. (2018). Investigational New Drugs, 36(3), 398-411. Retrieved from [Link]

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Validation

Comparison of maceration vs sonication for 3,5,7-Trihydroxy-8-methoxyflavone extraction

An in-depth technical analysis for researchers, scientists, and drug development professionals isolating highly bioactive flavonoids. Introduction to 3,5,7-Trihydroxy-8-methoxyflavone Extraction Dynamics The isolation of...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals isolating highly bioactive flavonoids.

Introduction to 3,5,7-Trihydroxy-8-methoxyflavone Extraction Dynamics

The isolation of1[1], a potent polyketide-derived flavonoid found in medicinal plants like Muntingia calabura and Helichrysum italicum, presents a classic mass-transfer challenge. Known for its significant 2[2], the compound's structural integrity—specifically its three hydroxyl groups and single methoxy group—makes it susceptible to oxidative and thermal degradation during prolonged extraction.

To optimize the recovery of this specific secondary metabolite, researchers must choose between conventional Maceration and modern Ultrasound-Assisted Extraction (Sonication/UAE) . This guide objectively compares these methodologies, analyzing the underlying causality of their mass transfer kinetics to help you design a highly efficient, self-validating extraction workflow.

Mechanistic Causality: Passive Diffusion vs. Acoustic Cavitation

The fundamental difference between maceration and sonication lies in the thermodynamic and physical forces driving the solvent into the plant matrix.

Maceration is a passive, diffusion-driven process. It relies entirely on the concentration gradient between the intracellular fluid and the surrounding solvent. Because plant cell walls (composed of cellulose, hemicellulose, and pectin) act as formidable physical barriers, osmotic diffusion is inherently slow, often requiring 24 to 72 hours to reach equilibrium.

Sonication (UAE) , conversely, is an active, kinetically driven process. The application of ultrasonic waves (typically 20–40 kHz) generates alternating high-pressure and low-pressure cycles in the solvent. This leads to acoustic cavitation —the rapid formation, growth, and violent implosion of microbubbles. These implosions generate localized extreme temperatures, high shear forces, and microjets that physically shatter the plant cell walls, allowing the solvent to instantly wash out the intracellular 3,5,7-Trihydroxy-8-methoxyflavone.

G cluster_M Maceration Pathway cluster_S Sonication (UAE) Pathway Start Raw Plant Biomass M1 Solvent Submersion (Passive) Start->M1 S1 Ultrasound Application (Active) Start->S1 M2 Osmotic Diffusion (24-72 Hours) M1->M2 M3 Gradual Intracellular Release M2->M3 End 3,5,7-Trihydroxy-8-methoxyflavone Enriched Extract M3->End S2 Acoustic Cavitation & Microjets (15-60 Mins) S1->S2 S3 Cell Wall Disruption & Rapid Mass Transfer S2->S3 S3->End

Workflow comparison: Passive diffusion in maceration vs. active cavitation in sonication.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. By strictly controlling particle size, solvent polarity, and extraction time, any variance in the final High-Performance Liquid Chromatography (HPLC) quantification can be directly attributed to the extraction method itself.

Phase 1: Biomass Standardization (Critical Pre-requisite)
  • Lyophilization: Freeze-dry the raw plant material to halt enzymatic degradation of the flavonoid.

  • Milling: Mill the dried biomass and pass it through a 40-mesh sieve. Causality: Uniform particle size normalizes the surface-area-to-volume ratio, ensuring that diffusion rates are consistent across all test replicates.

  • Solvent Selection: Prepare a 70% Ethanol (v/v) solution. The intermediate dielectric constant of 70% ethanol perfectly matches the moderate polarity of 3,5,7-Trihydroxy-8-methoxyflavone (imparted by its three hydroxyls and one methoxy group).

Phase 2A: The Maceration Protocol
  • Loading: Weigh exactly 10.0 g of the standardized biomass into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 70% ethanol to achieve a 1:10 (g/mL) solid-to-liquid ratio.

  • Incubation: Seal the flask and place it in an orbital shaker at 150 rpm and 25°C for exactly 48 hours.

  • Termination: Filter the slurry through Whatman No. 1 filter paper, then centrifuge the filtrate at 4000 rpm for 10 minutes to halt the extraction process precisely at the 48-hour mark.

Phase 2B: The Sonication (UAE) Protocol
  • Loading: Weigh exactly 10.0 g of the standardized biomass into a 250 mL glass beaker.

  • Solvent Addition: Add 150 mL of 70% ethanol to achieve a 1:15 (g/mL) solid-to-liquid ratio. Causality:3[3] because an overly dense slurry dampens the propagation of ultrasonic waves, reducing cavitation efficiency.

  • Sonication: Submerge the beaker in an ultrasonic bath set to 40 kHz and 250 W. Maintain the temperature strictly at 40°C for 30 minutes.

  • Termination: Filter and centrifuge immediately using the same parameters as Phase 2A.

Phase 3: HPLC-DAD Quantification (System Validation)

Validate the system by running a standard curve of highly pure (≥98%) 3,5,7-Trihydroxy-8-methoxyflavone reference standard. Ensure the calibration curve yields an R2≥0.999 . Analyze the extracts using a C18 column with a mobile phase of Acetonitrile/Water (0.1% Formic Acid), detecting the compound at its characteristic UV absorbance maximum (~340 nm).

Quantitative Data Comparison

Extensive literature on flavonoid extraction confirms that sonication vastly outperforms maceration in both yield and the preservation of biological activity[4][5]. The table below synthesizes these performance metrics.

Extraction ParameterConventional MacerationSonication (UAE)Impact on 3,5,7-Trihydroxy-8-methoxyflavone
Extraction Time 36 – 72 Hours30 – 45 MinutesUAE prevents prolonged exposure to oxygen, protecting the hydroxyl groups from oxidation[3].
Optimal Solid:Liquid Ratio 1:10 (g/mL)1:15 to 1:80 (g/mL)UAE requires higher solvent volumes to prevent acoustic dampening and maximize cavitation[3].
Relative Flavonoid Yield Baseline (~18.5 mg QE/g)+120% to +150% (~41.8 mg QE/g)Cavitation physically shatters cell walls, releasing bound polyketides that diffusion cannot reach[5].
Antioxidant Retention (IC50) Lower potency (~94.5 ppm)Higher potency (~66.5 ppm)Shorter thermal exposure in UAE preserves the compound's free-radical scavenging capabilities[5].

Causality & Optimization: Why UAE Dominates

The superiority of sonication for extracting 3,5,7-Trihydroxy-8-methoxyflavone is not merely a function of agitation; it is a result of overcoming cellular steric hindrance.

In maceration, the solvent must slowly permeate the cell wall, dissolve the target compound, and diffuse back out. If the flavonoid is bound to intracellular proteins or trapped within organelles, passive diffusion will leave a significant portion of the compound unextracted.

Sonication bypasses this limitation. The microjets produced by acoustic cavitation act as microscopic scalpels. They disrupt the lipid bilayers and cellulosic matrices, exposing the intracellular compartments directly to the 70% ethanol solvent. Furthermore, maintaining the ultrasonic bath at 40°C reduces the solvent's viscosity and surface tension, allowing it to penetrate the newly formed cellular micro-fissures instantly. However, exceeding 50°C must be avoided, as excessive thermal energy can cleave the methoxy group or oxidize the trihydroxy structure, rendering the target compound biologically inert.

G U Ultrasonic Waves (40 kHz) B Microbubble Nucleation & Growth U->B I Violent Implosion (Cavitation) B->I S Shear Forces & Microjets I->S C Cell Wall Fragmentation S->C R Flavonoid Solubilization C->R

Mechanistic pathway of acoustic cavitation driving rapid intracellular flavonoid release.

Conclusion

For drug development professionals and analytical chemists targeting 3,5,7-Trihydroxy-8-methoxyflavone, Sonication (UAE) is unequivocally the superior methodology . By leveraging acoustic cavitation, UAE reduces extraction time from days to minutes, significantly increases the total yield, and critically preserves the delicate pharmacological activity of the molecule. When scaling up, engineers should focus on optimizing the solid-to-liquid ratio (minimum 1:15) and strictly controlling the temperature (≤40°C) to maximize the economic and scientific viability of the extraction process.

References

  • Comparison of ultrasonic extraction method with maceration.
  • Maceration vs. Ultrasound extraction of phenolic compounds from Bridelia ferruginea Benth. (Phyllanthaceae)
  • Comparison of Maseration and Sonication Method on Flavonoid Extraction from Mango Leaves: Effect of Solvent Ratio.
  • 3,5,7-Trihydroxy-8-methoxyflavone | C16H12O6 | CID 5378234. PubChem.
  • EFFECT OF EXTRACTION METHODS ON TOTAL FLAVONOID CONTENT AND ANTIOXIDANT ACTIVITY POTENTIAL OF ETHANOL EXTRACT OF GALING-GALING L. E-Journal Udayana University.
  • 3,5,7-Trihydroxy-8-methoxyflavone | Flavonoid. MedChemExpress.

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Comparative

Ensuring Reproducibility of 3,5,7-Trihydroxy-8-methoxyflavone Bioactivity Data: A Comparative Guide

In the quest for novel therapeutics, the natural flavonoid 3,5,7-Trihydroxy-8-methoxyflavone has emerged as a compound of interest, with preliminary studies suggesting a spectrum of bioactive properties including antioxi...

Author: BenchChem Technical Support Team. Date: March 2026

In the quest for novel therapeutics, the natural flavonoid 3,5,7-Trihydroxy-8-methoxyflavone has emerged as a compound of interest, with preliminary studies suggesting a spectrum of bioactive properties including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] However, the journey from promising initial findings to robust, translatable data is often fraught with challenges of reproducibility. Conflicting reports on the bioactivity of flavonoids are common, frequently stemming from subtle variations in experimental design.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the reliability and reproducibility of bioactivity data for 3,5,7-Trihydroxy-8-methoxyflavone. By delving into the causality behind experimental choices and advocating for self-validating protocols, we aim to establish a foundation of trustworthiness for future research in this area.

The Criticality of a Well-Characterized Starting Point: Compound and Cells

The reproducibility of any bioactivity study hinges on the quality and characterization of its fundamental components: the test compound and the biological system. Inconsistencies at this initial stage are a primary source of divergent data.[4]

Compound Integrity: Beyond the Label

The purity and identity of the 3,5,7-Trihydroxy-8-methoxyflavone used are paramount. It is crucial to move beyond simply accepting the information on the supplier's label.

Recommended Validation Protocol for 3,5,7-Trihydroxy-8-methoxyflavone:

  • Identity Verification:

    • Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

    • Rationale: This provides an accurate mass-to-charge ratio, confirming the molecular weight of the compound.

    • Procedure:

      • Prepare a stock solution of the flavonoid in a suitable solvent (e.g., DMSO, methanol).[5]

      • Perform HPLC-MS analysis and compare the obtained mass spectrum with the theoretical mass of 3,5,7-Trihydroxy-8-methoxyflavone.

  • Purity Assessment:

    • Method: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

    • Rationale: This allows for the quantification of the peak area of the target compound relative to any impurities.

    • Procedure:

      • Develop an HPLC method with a suitable mobile phase gradient to achieve good separation of the flavonoid from potential impurities.[6]

      • Analyze the compound and calculate the purity based on the relative peak areas at an appropriate wavelength. A purity of >95% is generally recommended for in-vitro studies.

Cell Line Authentication: The Unwavering Gold Standard

Mandatory Protocol: Short Tandem Repeat (STR) Profiling

  • Rationale: STR profiling is the gold standard for authenticating human cell lines.[2][7][8][9] It generates a unique genetic fingerprint that can be compared against international databases to confirm the cell line's identity.

  • When to Authenticate:

    • Upon receipt of a new cell line.

    • Before commencing any major experimental series.

    • At regular intervals (e.g., every 2-3 months) during continuous culturing.

    • Prior to cryopreservation.

    • Before submission of a manuscript for publication.[8][9]

  • Procedure:

    • Submit a sample of your cell line to a reputable cell line authentication service.

    • Compare the resulting STR profile with the reference profile from a trusted cell bank (e.g., ATCC).

    • Maintain meticulous records of authentication reports.

Comparative Guide to Key Bioactivity Assays

The choice of bioactivity assay and the rigor of its execution are critical for generating reproducible data. This section provides a comparative overview of common assays for assessing the antioxidant, anti-inflammatory, and cytotoxic properties of 3,5,7-Trihydroxy-8-methoxyflavone, with an emphasis on best practices for reproducibility.

Table 1: Comparison of In-Vitro Bioactivity Assays
Bioactivity Assay Principle Advantages Limitations & Reproducibility Considerations
Antioxidant DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of the flavonoid to donate a hydrogen atom to the stable DPPH radical, causing a color change.[10]Simple, rapid, and cost-effective.Can be prone to interference from compounds that absorb at the same wavelength. The reaction kinetics can vary between compounds.[11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay Measures the ability of the flavonoid to scavenge the pre-formed ABTS radical cation.[10]Applicable to both hydrophilic and lipophilic compounds. Less prone to interference than DPPH.The radical is not representative of physiological radicals. Requires careful control of reaction time.
Anti-inflammatory Nitric Oxide (NO) Production in LPS-stimulated Macrophages (e.g., RAW 264.7) Measures the inhibition of nitric oxide production, a key inflammatory mediator, using the Griess reagent.[7]Physiologically relevant endpoint.Cell-based assays are inherently more variable than chemical assays. Requires strict control of cell density, passage number, and LPS concentration.
Cytokine (e.g., TNF-α, IL-6) Quantification by ELISA Measures the inhibition of pro-inflammatory cytokine secretion from stimulated immune cells.[7]Highly specific and sensitive. Provides mechanistic insights.Can be expensive. Lot-to-lot variability in ELISA kits can be a source of irreproducibility.
Cytotoxicity/Anticancer MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Measures the metabolic activity of cells, which is an indicator of cell viability. Live cells reduce MTT to a colored formazan product.[12]Widely used and well-established.Flavonoids can directly reduce MTT, leading to false-positive results.[13] Requires a solubilization step.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.No solubilization step required. More suitable for high-throughput screening.Also susceptible to direct reduction by flavonoids.

Standardized Protocols for Enhanced Reproducibility

To mitigate the variability inherent in bioactivity testing, the adoption of standardized, detailed protocols is essential. The following protocols incorporate best practices to enhance the reproducibility of data for 3,5,7-Trihydroxy-8-methoxyflavone.

Experimental Workflow for In-Vitro Bioactivity Testing

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Assay & Analysis Compound Compound Validation (HPLC-MS, HPLC-DAD) Seeding Cell Seeding (Consistent Density) Compound->Seeding Cells Cell Line Authentication (STR Profiling) Cells->Seeding Reagents Reagent QC (Lot-to-Lot Consistency) Reagents->Seeding Treatment Compound Treatment (Dose-Response & Controls) Seeding->Treatment Incubation Incubation (Standardized Time & Conditions) Treatment->Incubation Assay Bioactivity Assay (e.g., MTT, DPPH, ELISA) Incubation->Assay Data Data Acquisition (Instrument Calibration) Assay->Data Stats Statistical Analysis (Appropriate Tests & Reporting) Data->Stats

Caption: General experimental workflow for in vitro bioactivity testing.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is designed to minimize the potential for flavonoid interference and enhance reproducibility.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Causality: Consistent cell numbers at the start of the experiment are crucial for reproducible results.

  • Compound Treatment:

    • Prepare serial dilutions of 3,5,7-Trihydroxy-8-methoxyflavone.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the flavonoid.

      • Positive Control: A compound with known cytotoxicity to the cell line.

      • Media Blank: Media without cells.

      • Compound Blank: Media with the flavonoid but no cells. This is critical to assess for direct MTT reduction by the flavonoid.[13]

  • MTT Incubation:

    • After the treatment period, add MTT solution to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C. The incubation time should be optimized and kept consistent.

  • Solubilization and Absorbance Reading:

    • Add solubilization solution (e.g., DMSO or a specialized reagent) and mix thoroughly.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the absorbance of the media blank from all readings.

    • Subtract the absorbance of the compound blank from the readings of the treated wells.

    • Calculate cell viability as a percentage of the vehicle control.

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). Protect from light.

  • Assay Procedure:

    • Add a fixed volume of the DPPH solution to wells of a 96-well plate.

    • Add serial dilutions of 3,5,7-Trihydroxy-8-methoxyflavone.

    • Include a positive control (e.g., ascorbic acid or quercetin) and a blank (methanol).

  • Incubation and Measurement:

    • Incubate in the dark at room temperature for a consistent, pre-determined time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Understanding the "Why": Mechanistic Insights and Signaling Pathways

Reproducible bioactivity data is strengthened by a clear understanding of the underlying molecular mechanisms. For 3,5,7-Trihydroxy-8-methoxyflavone, its anti-inflammatory and potential anticancer effects are likely mediated through key signaling pathways.

Anti-Inflammatory Signaling

Many flavonoids exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[7][14]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Flavonoid 3,5,7-Trihydroxy-8-methoxyflavone Flavonoid->MAPK Inhibition Flavonoid->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines

Caption: Inhibition of pro-inflammatory signaling pathways.

Anticancer Signaling: Induction of Apoptosis

The anticancer activity of many flavonoids is linked to their ability to induce programmed cell death, or apoptosis.[1] This often involves the modulation of pro- and anti-apoptotic proteins.

G Flavonoid 3,5,7-Trihydroxy-8-methoxyflavone Bax Bax (Pro-apoptotic) Flavonoid->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Flavonoid->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Flavonoid-induced apoptosis signaling pathway.

Data Analysis and Interpretation: The Final Frontier of Reproducibility

The most meticulously executed experiment can be undermined by inappropriate or incomplete statistical analysis.

  • Replicates: Perform a sufficient number of biological and technical replicates to ensure statistical power.

  • Statistical Tests: Choose the appropriate statistical test based on the experimental design. For comparing multiple concentrations of the flavonoid to a control, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) is often appropriate.

  • Transparent Reporting: Clearly report the statistical methods used, the number of replicates, and the exact p-values.

By adhering to the principles and protocols outlined in this guide, researchers can significantly enhance the reproducibility and reliability of their bioactivity data for 3,5,7-Trihydroxy-8-methoxyflavone. This commitment to scientific integrity is not merely a matter of good practice; it is the foundation upon which meaningful scientific progress is built.

References

  • Cell Line Authentication Guide: Methods, Importance & Standards - DNA testing. (2025, December 22).
  • A Comparative Guide to Cross-Validation of Analytical Methods for Flavonoid Quantification. Benchchem.
  • Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. (2020). PMC.
  • Best Practices for Cell Line Authentication. (2025, January 22).
  • Cell Line Authentication Resources. Promega Corporation.
  • The Importance of Cell-Line Authentication. (2021, November 2). Biocompare.
  • MTT assay protocol. Abcam.
  • Improving Reproducibility: Best Practices for Cell Culture.
  • Technical Support Center: Navigating Inconsistent Results in Flavoid Research. Benchchem.
  • Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content. (2017, November 1). PubMed.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025, January 16).
  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (2022, December 22). MDPI.
  • Polymethoxyflavones and Bone Metabolism. (2025, February 27). PMC - NIH.
  • Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. (2022). PMC.
  • Full article: Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. (2023, March 19). Taylor & Francis.
  • Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids with different structural types. (2022, November 3). ResearchGate.
  • Relationship: Inflammation and 7-Methoxyflavone. Caring Sunshine.
  • Validation of the Analytical Method for the Determination of Flavonoids in Broccoli.
  • Anti-Inflammatory and Neurotrophic Factor Production Effects of 3,5,6,7,8,3′,4′-Heptamethoxyflavone in the Hippocampus of Lipopolysaccharide-Induced Inflammation Model Mice. (2024, November 25). MDPI.
  • OxiSelect™ Flavonoid Assay Kit. Cell Biolabs, Inc.
  • Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. (2017, December 7). MDPI.
  • Which Statistical Method to use for Data analysis of in vitro study?. (2020, May 10). ResearchGate.
  • In Vitro Antioxidant Potential of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone: A Technical Guide. Benchchem.
  • 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Flavonoid, Inhibits Collagenase Activity and Induces Type I Procollagen Synthesis in HDFn Cells. (2018, February). PMC.
  • Cross-Database Characterization of Flavonoids and Phenolic Acids: Integrating Drug-likeness Metrics, Molecular Interactions, and Dietary Sources. (2026, February 20). PMC.
  • Analysis of in vitro bioactivity data extracted from drug discovery literature and patents: Ranking 1654 human protein targets by assayed compounds and molecular scaffolds. (2011, May). ResearchGate.
  • Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements. PMC.

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Validation

Comparing the Anti-Inflammatory Potential of Different Trihydroxyflavones: A Technical Guide for Drug Development

As a Senior Application Scientist, evaluating the therapeutic viability of naturally derived compounds requires moving beyond basic phenotypic observations and understanding the precise molecular causality driving their...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic viability of naturally derived compounds requires moving beyond basic phenotypic observations and understanding the precise molecular causality driving their efficacy. Trihydroxyflavones—a specialized subclass of flavonoids characterized by a flavone backbone substituted with exactly three hydroxyl (-OH) groups—present a compelling case study.

The specific positional arrangement of these hydroxyl groups across the A, B, and C rings fundamentally dictates their electron-donating capacity, receptor binding affinity, and downstream anti-inflammatory mechanisms. This guide provides an objective, data-driven comparison of three prominent trihydroxyflavones: Baicalein (5,6,7-trihydroxyflavone), Apigenin (5,7,4'-trihydroxyflavone), and Galangin (3,5,7-trihydroxyflavone).

Structural Determinants and Mechanistic Causality

The anti-inflammatory efficacy of flavonoids is governed by strict structure-activity relationships (SAR) that dictate enzyme inhibition and transcription factor modulation.

Baicalein (5,6,7-Trihydroxyflavone)
  • Structure: Features three adjacent hydroxyl groups (ortho-trihydroxyl configuration) entirely localized on the A-ring.

  • Causality: The ortho-trihydroxyl arrangement provides exceptional radical scavenging ability and specific binding affinity to the iron-containing active site of lipoxygenases. Baicalein acts as a potent, selective inhibitor of the 5-LOX and 12-LOX pathways, effectively halting the conversion of arachidonic acid into pro-inflammatory leukotrienes (1)[1]. Furthermore, it suppresses the MAPK (ERK/p38) pathway, limiting downstream inflammatory cascades (2)[2].

Apigenin (5,7,4'-Trihydroxyflavone)
  • Structure: Features hydroxyl groups at the 5 and 7 positions of the A-ring, and the 4' position of the B-ring.

  • Causality: While the absence of ortho-hydroxyls makes Apigenin a weaker direct antioxidant than Baicalein, its specific 4'-OH on the B-ring allows it to fit perfectly into the ATP-binding pocket of IκB kinase (IKK). By blocking IKK, Apigenin prevents the degradation of IκB, thereby trapping NF-κB in the cytoplasm (3)[3]. This makes Apigenin an exceptionally potent inhibitor of transcriptional activation for iNOS and COX-2 (4)[4].

Galangin (3,5,7-Trihydroxyflavone)
  • Structure: Features hydroxyl groups at the 5 and 7 positions of the A-ring, and uniquely, at the 3 position of the C-ring (classifying it structurally as a flavonol).

  • Causality: The 3-OH group on the C-ring, combined with the 5,7-OH A-ring, enables Galangin to act as a dual inhibitor. It simultaneously blocks the cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) pathways (5)[5]. Additionally, Galangin elicits anti-inflammatory effects on LPS-activated macrophages via the direct inhibition of ERK and NF-κB-p65 phosphorylation (6)[6].

Quantitative Data Comparison

The following table summarizes the primary targets and inhibitory profiles of the three trihydroxyflavones.

CompoundChemical NamePrimary Target(s)Key Cytokines InhibitedNotable Characteristics
Baicalein 5,6,7-Trihydroxyflavone5-LOX, 12-LOX, MAPKLTB4, TNF-αStrong radical scavenger; high doses may impact cell viability.
Apigenin 5,7,4'-TrihydroxyflavoneIKK, NF-κB, iNOS, COX-2IL-1β, IL-6, TNF-αPotent transcriptional inhibitor; blocks IκB degradation.
Galangin 3,5,7-TrihydroxyflavoneCOX-1/2, 5-LOX, TRPV1PGE2, IL-1β, IL-6Dual COX/LOX inhibitor; highly effective in inflammatory pain models.

Mechanistic Pathway Visualization

The diagram below illustrates how each trihydroxyflavone uniquely intersects with the TLR4/LPS-induced inflammatory cascade.

Pathway LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway (IKK / p65) TLR4->NFkB MAPK MAPK Pathway (ERK / p38) TLR4->MAPK AA Arachidonic Acid Cascade TLR4->AA COX2 COX-2 / PGE2 NFkB->COX2 iNOS iNOS / NO NFkB->iNOS MAPK->iNOS AA->COX2 LOX5 5-LOX / LTB4 AA->LOX5 Baicalein Baicalein (5,6,7-OH) Baicalein->MAPK Baicalein->LOX5 Inhibits Apigenin Apigenin (5,7,4'-OH) Apigenin->NFkB Blocks IKK Apigenin->iNOS Galangin Galangin (3,5,7-OH) Galangin->COX2 Dual Inhibitor Galangin->LOX5

Diagram 1: Mechanistic intersection of trihydroxyflavones with TLR4-mediated inflammatory pathways.

Experimental Methodologies for Validation

To objectively compare these trihydroxyflavones, a self-validating 3D macrophage model is recommended over traditional 2D cultures. 2D models often overstate anti-inflammatory efficacy due to unnatural exposure surface areas, whereas 3D models better mimic the spatial and physiological constraints of in vivo tissue environments (7)[7].

Protocol: 3D RAW 264.7 Macrophage Inflammatory Assay

Step 1: 3D Scaffold Preparation Seed RAW 264.7 macrophages ( 1×105 cells/well) into a 96-well plate coated with a hydrogel matrix (e.g., Matrigel) to promote 3D spheroid formation. Incubate for 48 hours at 37°C, 5% CO₂.

Step 2: Compound Pre-treatment Dissolve Baicalein, Apigenin, and Galangin in DMSO (ensuring final assay concentration is <0.1% DMSO). Treat the 3D cultures with varying concentrations (1, 5, 10, 25, 50 μM) of each trihydroxyflavone for 2 hours prior to stimulation.

Step 3: Inflammatory Stimulation Introduce Lipopolysaccharide (LPS, Escherichia coli O111:B4) at 1 μg/mL to the culture media to activate TLR4 receptors. Incubate for 24 hours.

Step 4: Self-Validating Viability Counter-Screen Causality Note: Perform an MTT or CellTiter-Glo 3D assay on a parallel plate to ensure that reductions in inflammatory markers are not due to compound cytotoxicity. This is especially relevant for Baicalein, which can induce macrophage apoptosis at high doses (8)[8]. If viability drops below 90%, the anti-inflammatory data for that concentration must be discarded.

Step 5: Target Quantification

  • Nitric Oxide (NO): Mix 50 μL of culture supernatant with 50 μL Griess reagent; measure absorbance at 540 nm to quantify nitrite accumulation.

  • Cytokines & PGE2: Analyze supernatants using target-specific ELISA kits for TNF-α, IL-6, and PGE2.

  • Protein Expression: Lyse the 3D spheroids using RIPA buffer. Perform Western Blotting for COX-2, iNOS, and phosphorylated p65 (NF-κB).

Workflow Step1 3D Macrophage Culture (RAW 264.7) Step2 Trihydroxyflavone Pre-treatment (2h) Step1->Step2 Step3 LPS Stimulation (1 μg/mL, 24h) Step2->Step3 Step4 Supernatant & Lysate Collection Step3->Step4 Step5a Griess Assay (NO Quantification) Step4->Step5a Step5b ELISA (PGE2, TNF-α, IL-6) Step4->Step5b Step5c Western Blot (COX-2, iNOS, p65) Step4->Step5c Step5d MTT Assay (Viability Control) Step4->Step5d Parallel

Diagram 2: Step-by-step workflow for validating anti-inflammatory potential in 3D macrophage models.

References

  • [5] Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed. Source: nih.gov.

  • [7] Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC. Source: nih.gov.

  • [8] A Hydroxyl Group of Flavonoids Affects Oral Anti-inflammatory Activity and Inhibition of Systemic Tumor Necrosis Factor. Source: tandfonline.com.

  • [2] A Comprehensive Review on Anti-Inflammatory Response of Flavonoids in Experimentally-Induced Epileptic Seizures - PMC. Source: nih.gov.

  • [3] Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages | Scilit. Source: scilit.com.

  • [4] The Therapeutic Potential of Apigenin - PMC - NIH. Source: nih.gov.

  • [1] Molecular Targets of Dietary Polyphenols with Anti-inflammatory Properties - PMC. Source: nih.gov.

  • [6] Anti-inflammatory effects of galangin on lipopolysaccharide-activated macrophages via ERK and NF-κB pathway regulation | Request PDF - ResearchGate. Source: researchgate.net.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,5,7-Trihydroxy-8-methoxyflavone

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the materials you employ, including their responsible disposal. This guide provides essential, st...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the materials you employ, including their responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3,5,7-Trihydroxy-8-methoxyflavone (CAS No. 5928-42-7), ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Assessment and Characterization

The foundational step in proper waste management is understanding the potential hazards.[4] While 3,5,7-Trihydroxy-8-methoxyflavone is a naturally occurring flavonoid, its specific toxicological and ecotoxicological properties are not extensively documented.[5] Therefore, a conservative hazard assessment is required.

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity) or is specifically listed by the Environmental Protection Agency (EPA).[6][7]

  • Toxicity: Flavonoids as a class exhibit a wide range of biological activities.[2] Without specific data, we must assume the compound could have toxic properties. Therefore, it is prudent to manage it as toxic waste.

  • Ignitability, Corrosivity, Reactivity: As a solid organic powder, it is unlikely to be ignitable, corrosive, or reactive under standard laboratory conditions.[6]

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Prior to handling the compound for disposal, ensure all personnel are equipped with the appropriate PPE to minimize exposure.[1][8]

Equipment Specifications & Rationale
Eye Protection Chemical safety goggles or a face shield. Causality: Protects against accidental splashes of solutions or aerosolized powder.
Hand Protection Nitrile or other chemically resistant gloves. Causality: Prevents dermal absorption, a potential route of exposure.
Body Protection A fully buttoned lab coat or a chemical-resistant apron. Causality: Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a certified chemical fume hood when handling larger quantities or if there is a risk of generating dust.[1]
Emergency Exposure Procedures

In the event of accidental exposure, follow these first-aid measures immediately:[8][9]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Waste Classification and Segregation Workflow

Effective waste management begins with proper segregation at the point of generation.[10][11] Mixing different waste types can create hazardous reactions and significantly increase disposal costs.[11][12] The following diagram outlines the decision-making process for segregating waste containing 3,5,7-Trihydroxy-8-methoxyflavone.

G cluster_waste_type 1. Determine Waste Form cluster_solid 2a. Solid Waste Stream cluster_liquid 2b. Liquid Waste Stream start Waste Generated (Containing 3,5,7-Trihydroxy-8-methoxyflavone) wt_q Solid or Liquid? start->wt_q solid_waste Solid Hazardous Waste Container (e.g., Labeled jar or bag in a rigid container) wt_q->solid_waste  Solid solvent_q Solvent Type? wt_q->solvent_q  Liquid solid_desc Unused/expired compound, contaminated gloves, weigh boats, filter paper, etc. solid_waste->solid_desc non_halo Non-Halogenated Liquid Hazardous Waste solvent_q->non_halo Non-Halogenated (e.g., Acetone, Ethanol, Hexane) halo Halogenated Liquid Hazardous Waste solvent_q->halo Halogenated (e.g., Dichloromethane, Chloroform)

Caption: Waste Characterization and Segregation Workflow.

Step-by-Step Disposal Protocols

Follow these detailed protocols for each segregated waste stream.

Protocol 4.1: Solid Waste Disposal

This stream includes expired pure compounds and lab materials contaminated with the solid flavanone (e.g., weigh boats, filter paper, contaminated gloves).[1]

  • Container Selection: Choose a sealable, durable, and chemically compatible container. A labeled plastic jar or a designated hazardous waste bag placed inside a rigid secondary container is appropriate.[1]

  • Collection: Carefully place all solid waste into the designated container. Minimize the generation of dust by avoiding dropping materials from a height.

  • Labeling: Immediately label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office. The label must include:

    • The full chemical name: "3,5,7-Trihydroxy-8-methoxyflavone". Avoid abbreviations.[13]

    • An accurate estimation of the concentration and quantity.

    • The accumulation start date.[4]

    • The appropriate hazard class (e.g., "Toxic").

  • Storage: Keep the container sealed except when adding waste.[14] Store it in a designated Satellite Accumulation Area (SAA).[12]

Protocol 4.2: Liquid Waste Disposal

This stream includes solutions from experiments or analytical procedures.

  • Container Selection: Use a sealable, leak-proof, and chemically compatible container, such as a glass or polyethylene bottle.[1][4] Ensure the container material is compatible with the solvent used.

  • Segregation: As outlined in the workflow, never mix halogenated and non-halogenated solvent waste.[1] Use separate, clearly labeled containers for each.

  • Collection: Pour the liquid waste carefully into the appropriate container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.

  • Labeling: Label the liquid waste container with a hazardous waste tag. List all chemical constituents, including solvents and solutes, with their approximate percentages.[12][13]

  • Storage: Keep the container tightly sealed.[12] Store it in a designated SAA, using secondary containment (like a spill tray) to catch any potential leaks.[14][15]

Protocol 4.3: Decontamination of Empty Containers

Empty containers that once held the pure compound must be decontaminated before being disposed of as regular lab glass or plastic waste.[16]

  • Initial Rinse (Triple Rinse Method):

    • Rinse the container three times with a suitable solvent that can dissolve the flavanone (e.g., acetone or ethanol).

    • Crucially, the first rinsate is considered hazardous waste. [14] Collect this first rinse and dispose of it into the appropriate liquid hazardous waste container (Protocol 4.2). Subsequent rinses may also need to be collected depending on local regulations.[13][16]

  • Final Cleaning: After the solvent rinse, wash the container with soap and water.

  • Drying: Allow the container to air-dry completely in a well-ventilated area.[16]

  • Final Disposal: Once clean and dry, completely deface or remove the original label.[12][16] The container can now be disposed of in the appropriate lab glass or plastic recycling bin.

The following diagram illustrates the decontamination process.

G cluster_main Empty Container Decontamination Workflow start Empty Container (Held Solid Flavonoid) rinse1 Rinse 1x with Suitable Solvent (e.g., Acetone) start->rinse1 collect Collect Rinsate rinse1->collect rinse23 Rinse 2x More with Solvent rinse1->rinse23 hw => To Hazardous Liquid Waste collect->hw wash Wash with Soap & Water rinse23->wash dry Air Dry Completely wash->dry deface Deface Original Label dry->deface end Dispose as Clean Lab Glass/ Plastic deface->end

Caption: Step-by-step process for decontaminating empty containers.

Waste Accumulation and Final Disposal

All generated hazardous waste must be stored safely and disposed of in a timely manner according to institutional and regulatory requirements.[17]

Parameter Requirement Rationale
Location Designated Satellite Accumulation Area (SAA) within the lab.[12]Ensures waste is managed by trained personnel and is secure.
Segregation Incompatible waste streams must be stored separately (e.g., acids away from bases, oxidizers from flammables).[14][18]Prevents dangerous chemical reactions.
Containment All liquid waste containers must be kept in secondary containment.[12][15]Contains spills and leaks, preventing environmental contamination.
Labeling All containers must be clearly and accurately labeled at all times.[10][11]Essential for safety, proper handling, and regulatory compliance.
Pickup Arrange for collection by your institution's EHS office or a licensed hazardous waste disposal contractor.Ensures the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[19]

By adhering to these procedures, you uphold the principles of laboratory safety and environmental stewardship, ensuring that your valuable research does not come at the cost of safety or compliance.

References

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  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Effective Laboratory Waste Management Tips. (2025, August 4). Environmental Marketing Services.
  • Defining Hazardous Waste. Department of Toxic Substances Control - CA.gov.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • 3,5,7-Trihydroxy-8-methoxyflavone | CAS 5928-42-7. AbMole BioScience.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Hazardous Waste Disposal Guide. Environmental Health and Safety, Dartmouth College.
  • Chemical Waste Disposal Guidelines. Emory University.
  • 3,5,7-Trihydroxy-8-methoxyflavone. PubChem.
  • Safety Data Sheet: 3,5,7-Trihydroxyflavone. Carl ROTH.
  • 3,5,7-Trihydroxy-8-methoxyflavone. TargetMol.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
  • Safety Data Sheet: 4',5,7-Trihydroxyflavone. Carl ROTH.
  • Proper Disposal of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Guide for Labor
  • 3',5,7-trihydroxy-4'-methoxyflavone 7-rutinoside, tech. Sigma-Aldrich.
  • 5-Hydroxy-7-Methoxyflavone SAFETY DATA SHEET. (2017, January 2). Cayman Chemical.

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